molecular formula C7H6Cl2O B079884 2,6-Dichloro-3-methylphenol CAS No. 13481-70-4

2,6-Dichloro-3-methylphenol

货号: B079884
CAS 编号: 13481-70-4
分子量: 177.02 g/mol
InChI 键: SXHLRMKATYCFRY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

2,6-Dichloro-3-methylphenol is a useful research compound. Its molecular formula is C7H6Cl2O and its molecular weight is 177.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

2,6-dichloro-3-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6Cl2O/c1-4-2-3-5(8)7(10)6(4)9/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHLRMKATYCFRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)Cl)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6Cl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30158962
Record name 2,6-Dichloro-m-cresol
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Molecular Weight

177.02 g/mol
Source PubChem
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CAS No.

13481-70-4
Record name 2,6-Dichloro-3-methylphenol
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Record name 2,6-Dichloro-3-methylphenol
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Record name 2,6-Dichloro-m-cresol
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Record name 2,6-dichloro-m-cresol
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Record name 2,6-DICHLORO-3-METHYLPHENOL
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2,6-Dichloro-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-methylphenol, a halogenated derivative of cresol, is a compound of interest in various fields of chemical and pharmaceutical research. Its specific substitution pattern, with two chlorine atoms flanking the hydroxyl group and a methyl group at the meta-position, imparts distinct chemical and physical properties that influence its reactivity, potential biological activity, and analytical behavior. This technical guide provides a comprehensive overview of the core chemical properties of this compound, including its physical characteristics, spectral data, and potential synthetic and analytical methodologies. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this and related compounds.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. While experimental data for some properties are limited, predicted values based on computational models are provided to offer a more complete profile.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
IUPAC Name This compound[PubChem][1]
Synonyms 2,6-Dichloro-m-cresol, 3-Methyl-2,6-dichlorophenol[PubChem][1]
CAS Number 13481-70-4[PubChem][1]
Molecular Formula C₇H₆Cl₂O[PubChem][1]
Molecular Weight 177.03 g/mol [PubChem][1]
Melting Point 28 °C[Stenutz][2]
Boiling Point Predicted: 233.2 ± 20.0 °C
Density Predicted: 1.36 ± 0.1 g/cm³
Solubility Limited data available. Expected to have low solubility in water and higher solubility in organic solvents.
pKa Predicted: 7.9 ± 0.3
LogP (Octanol-Water Partition Coefficient) Predicted: 3.5

Spectroscopic Data

Table 2: Mass Spectrometry Data for this compound

m/z (Top Peaks)Source
176[PubChem][1]
178[PubChem][1]
141[PubChem][1]

Predicted Spectral Characteristics:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The chemical shifts of the aromatic protons will be influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating effect of the hydroxyl and methyl groups.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will provide information on the chemical environment of each carbon atom in the molecule. The carbons attached to the chlorine and oxygen atoms are expected to appear at characteristic downfield shifts.

  • IR (Infrared) Spectroscopy: The IR spectrum should exhibit a characteristic broad absorption band for the O-H stretching of the phenolic hydroxyl group. Other significant peaks would include C-H stretching from the aromatic ring and the methyl group, C=C stretching of the aromatic ring, and C-Cl stretching vibrations.

Experimental Protocols

Detailed and validated experimental protocols for the synthesis and analysis of this compound are not extensively reported in the literature. However, based on general organic chemistry principles and methods for related compounds, the following protocols can be adapted and optimized.

Synthesis Protocol: Chlorination of m-Cresol

A potential synthetic route to this compound involves the selective chlorination of 3-methylphenol (m-cresol). The regioselectivity of chlorination can be challenging, but the use of specific catalysts can favor the desired substitution pattern.

Reaction Scheme:

Synthesis m_cresol 3-Methylphenol intermediate Monochloro-intermediate m_cresol->intermediate p-Chlorination product This compound intermediate->product o-Chlorination reagent1 Sulfuryl Chloride (SO₂Cl₂) catalyst Dithiaalkane Catalyst reagent2 Chlorinating Agent

Caption: Proposed synthesis of this compound.

Methodology:

  • Para-Chlorination: To a solution of 3-methylphenol in a suitable solvent (e.g., dichloromethane), add a catalytic amount of a dithiaalkane. Cool the mixture in an ice bath. Add a solution of sulfuryl chloride (SO₂Cl₂) dropwise while maintaining the temperature. The dithiaalkane catalyst is reported to favor para-chlorination. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Ortho-Chlorination: Following the formation of the para-chloro intermediate, a second chlorination step is required to introduce the chlorine atoms at the ortho positions. This may involve a change in reaction conditions or the use of a different chlorinating agent.

  • Work-up and Purification: After the reaction is complete, quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Analytical Protocols

Standard analytical techniques for the identification and quantification of chlorinated phenols can be applied to this compound.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds.

Workflow for GC-MS Analysis:

GCMS_Workflow sample_prep Sample Preparation (e.g., LLE or SPE) gc_injection GC Injection sample_prep->gc_injection gc_separation GC Separation (Capillary Column) gc_injection->gc_separation ms_detection MS Detection gc_separation->ms_detection data_analysis Data Analysis ms_detection->data_analysis

Caption: General workflow for GC-MS analysis.

Methodology:

  • Sample Preparation: For aqueous samples, liquid-liquid extraction (LLE) with a solvent like dichloromethane or solid-phase extraction (SPE) using a C18 cartridge can be employed to extract and concentrate the analyte.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Injector: Splitless mode for trace analysis.

    • Oven Program: A temperature gradient program to ensure good separation.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Scan Range: A mass range appropriate for the expected fragments of the molecule.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile method for the analysis of less volatile or thermally labile compounds.

Methodology:

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a small amount of acid (e.g., phosphoric acid or formic acid) to improve peak shape.

  • Column: A reversed-phase column (e.g., C18).

  • Detection: UV detection at a wavelength where the compound exhibits significant absorbance.

Biological Activity

There is a significant lack of specific data on the biological activity and signaling pathways of this compound in the public domain. However, the biological actions of chlorophenols, in general, are known to be influenced by the degree and position of chlorination.

  • General Toxicity: Chlorinated phenols are known to exhibit toxicity, which generally increases with the degree of chlorination. Their mechanisms of toxicity can include uncoupling of oxidative phosphorylation.[1][3]

  • Structure-Activity Relationship: The position of the chlorine atoms on the phenol ring is a critical determinant of biological activity. Steric hindrance from chlorine atoms at the 2 and 6 positions can influence how the molecule interacts with biological targets.[4] For some dichlorophenol isomers, the 3,4-dichloro substitution pattern has been shown to exhibit higher toxicity than the 2,6-dichloro pattern, potentially due to reduced steric hindrance and altered electronic properties.[4]

Further research is required to elucidate the specific biological effects and mechanisms of action of this compound. In vitro assays, such as cytotoxicity assays (e.g., MTT assay) and enzyme inhibition studies, would be crucial first steps in characterizing its biological profile.

Conclusion

This technical guide provides a consolidated overview of the currently available and predicted chemical properties of this compound. While foundational data on its identity and some physical properties are established, significant gaps remain, particularly concerning its detailed experimental physical properties, specific and validated synthetic and analytical protocols, and, most notably, its biological activity and mechanism of action. The information and proposed methodologies presented here are intended to provide a solid starting point for researchers and professionals to further investigate this compound and unlock its potential applications in drug development and other scientific disciplines. The need for further empirical studies is evident to build a more complete and robust understanding of this intriguing molecule.

References

An In-depth Technical Guide to the Physicochemical Properties of 2,6-Dichloro-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,6-Dichloro-3-methylphenol (CAS RN: 13481-70-4), a halogenated phenolic compound of interest in various chemical and pharmaceutical research areas. This document is intended to serve as a valuable resource for laboratory professionals, offering readily accessible data, detailed experimental protocols, and a visual representation of a typical analytical workflow.

Core Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some experimental data is available, certain parameters are based on computational models and should be considered as estimates.

PropertyValueSource
Molecular Formula C₇H₆Cl₂OPubChem[1]
Molecular Weight 177.03 g/mol PubChem[1]
Melting Point 28 °CStenutz[2]
Boiling Point (Predicted)Not available
Water Solubility (Predicted)Not available
pKa (acid dissociation constant) (Predicted)Not available
logP (octanol-water partition coefficient) 3.2 (Computed)PubChem[1]
Appearance SolidGeneral property of cresols
InChIKey SXHLRMKATYCFRY-UHFFFAOYSA-NPubChem[1]
SMILES CC1=C(C(=C(C=C1)Cl)O)ClPubChem[1]

Experimental Protocols

Detailed experimental protocols for determining the physicochemical properties of phenolic compounds are outlined below. These are generalized methods that can be adapted for the specific analysis of this compound.

Determination of Melting Point

The melting point of this compound can be determined using a standard capillary melting point apparatus.

Methodology:

  • A small, finely powdered sample of the compound is packed into a capillary tube.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a controlled rate.

  • The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range. For a pure substance, this range is typically narrow.

Determination of Octanol-Water Partition Coefficient (logP)

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity. The shake-flask method is a common and reliable technique for its experimental determination.

Methodology:

  • Prepare a saturated solution of this compound in both n-octanol and water.

  • Mix known volumes of the n-octanol and water phases in a separatory funnel.

  • Add a known amount of this compound to the funnel.

  • Shake the funnel vigorously for a set period to allow for partitioning of the solute between the two phases.

  • Allow the layers to separate completely.

  • Carefully separate the n-octanol and aqueous layers.

  • Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • The partition coefficient (P) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

  • The logP is the base-10 logarithm of the partition coefficient.

Determination of Water Solubility

The flask method is suitable for determining the water solubility of compounds with solubilities above 10⁻² g/L.

Methodology:

  • An excess amount of this compound is added to a known volume of distilled water in a flask.

  • The flask is sealed and agitated at a constant temperature for a sufficient period to reach equilibrium (typically 24-48 hours).

  • After equilibration, the mixture is allowed to stand to permit the undissolved solid to settle.

  • A sample of the supernatant is carefully withdrawn, ensuring no solid particles are included. Centrifugation or filtration may be necessary.

  • The concentration of the dissolved compound in the aqueous sample is determined by a suitable analytical method, such as HPLC-UV or Gas Chromatography-Flame Ionization Detection (GC-FID).

  • The water solubility is expressed as the mass of the solute per volume of the solvent (e.g., in g/L or mg/mL).

Determination of pKa

The acid dissociation constant (pKa) can be determined potentiometrically or spectrophotometrically. The potentiometric titration method is described here.

Methodology:

  • A known concentration of this compound is dissolved in a suitable solvent, typically a mixture of water and a co-solvent like methanol or ethanol to ensure solubility.

  • The solution is titrated with a standardized solution of a strong base (e.g., NaOH) of known concentration.

  • The pH of the solution is monitored throughout the titration using a calibrated pH meter.

  • A titration curve is generated by plotting the pH versus the volume of titrant added.

  • The pKa is determined from the titration curve as the pH at the half-equivalence point (the point at which half of the acid has been neutralized by the base).

Analytical Workflow Visualization

As no specific signaling pathways involving this compound have been identified in the literature, the following diagram illustrates a general experimental workflow for the analysis of this compound in a sample matrix, such as water, using Gas Chromatography-Mass Spectrometry (GC-MS). This workflow is a common approach for the quantification of semi-volatile organic compounds.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Sample Aqueous Sample Collection Acidification Acidification (pH < 2) Sample->Acidification Extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) Acidification->Extraction Drying Drying of Organic Extract (e.g., with Na₂SO₄) Extraction->Drying Concentration Solvent Evaporation and Reconstitution Drying->Concentration GCMS GC-MS Analysis Concentration->GCMS DataAcquisition Data Acquisition GCMS->DataAcquisition PeakIntegration Peak Integration and Quantification DataAcquisition->PeakIntegration Reporting Reporting of Results PeakIntegration->Reporting

General experimental workflow for the analysis of this compound.

References

An In-depth Technical Guide to the Synthesis of 2,6-Dichloro-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2,6-dichloro-3-methylphenol, a valuable chemical intermediate. The document details two core synthetic strategies: direct dichlorination of 3-methylphenol and a multi-step synthesis involving a Sandmeyer reaction. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic routes to aid in laboratory-scale and industrial production.

Core Synthesis Pathways

Two principal routes for the synthesis of this compound have been identified and are detailed below. The selection of a particular pathway may depend on factors such as the availability of starting materials, desired purity, and scalability.

  • Direct Dichlorination of 3-Methylphenol (m-Cresol) : This is a direct approach where 3-methylphenol is chlorinated using a suitable agent, such as sulfuryl chloride, to introduce two chlorine atoms at the ortho positions relative to the hydroxyl group.

  • Multi-step Synthesis via Sandmeyer Reaction : This pathway involves the synthesis of a substituted aniline precursor, followed by a Sandmeyer reaction to introduce the chloro groups, and finally, conversion of the amino group to a hydroxyl group.

Pathway 1: Direct Dichlorination of 3-Methylphenol

This pathway focuses on the direct electrophilic aromatic substitution of 3-methylphenol (m-cresol) with a chlorinating agent. While the hydroxyl and methyl groups of m-cresol typically direct chlorination to the para and other ortho positions, specific reaction conditions can favor the formation of the 2,6-dichloro isomer. The use of an excess of the chlorinating agent and a suitable catalyst are key to achieving dichlorination at the desired positions.

Experimental Protocol

The following protocol is a general method for the dichlorination of phenols, which can be adapted for the synthesis of this compound.[1]

Materials:

  • 3-Methylphenol (m-cresol)

  • Sulfuryl chloride (SO₂Cl₂)

  • Secondary amine catalyst (e.g., diethylamine, diisopropylamine)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • 5% Hydrochloric acid

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a stirrer, dropping funnel, and a reflux condenser connected to a gas trap, dissolve 3-methylphenol in an anhydrous solvent.

  • Add a catalytic amount of a secondary amine (0.001 to 0.1 molar equivalents relative to the phenol).

  • With vigorous stirring, add sulfuryl chloride (2.0 to 2.5 molar equivalents) dropwise to the solution. The rate of addition should be controlled to maintain the reaction temperature between 65-70°C.

  • After the addition is complete, continue stirring the mixture at the same temperature for an additional 1-2 hours to ensure the reaction goes to completion.

  • Cool the reaction mixture to room temperature.

  • Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 5% hydrochloric acid and deionized water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • The crude this compound can be purified by fractional distillation or recrystallization.

Quantitative Data

The yield and purity of the product are highly dependent on the specific reaction conditions, including the choice of catalyst and the stoichiometry of the reactants.

ParameterValueReference
Molar Ratio (SO₂Cl₂ : Phenol)1.5:1 to 3.0:1[1]
Catalyst Loading (mol eq.)0.001 to 1[1]
Reaction Temperature0 to 100 °C[1]
Reaction Time1 to 24 hours[1]
Example Yield (for a related dichlorophenol) up to 96% [1]

Note: The provided yield is for a similar dichlorination reaction and may vary for the synthesis of this compound.

Logical Relationship Diagram

G cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_product Product 3-Methylphenol 3-Methylphenol Chlorination Chlorination 3-Methylphenol->Chlorination Sulfuryl Chloride (SO2Cl2) Sulfuryl Chloride (SO2Cl2) Sulfuryl Chloride (SO2Cl2)->Chlorination Secondary Amine Catalyst Secondary Amine Catalyst Secondary Amine Catalyst->Chlorination This compound This compound Chlorination->this compound

Direct Dichlorination of 3-Methylphenol

Pathway 2: Multi-step Synthesis via Sandmeyer Reaction

This pathway offers a more controlled, albeit longer, route to this compound. It involves the synthesis of 2,6-dichloro-3-methylaniline as a key intermediate, which is then converted to the target phenol. This method can provide higher regioselectivity.

Synthesis of 2,6-Dichloro-3-methylaniline

A potential route to the key aniline intermediate starts from 3-methylaniline (m-toluidine). The para-position is first protected, followed by chlorination at the ortho-positions, and finally deprotection. A published method for a similar transformation involves protection of the para-position by sulfonamidation, followed by chlorination and deprotection. A detailed synthesis of 2,6-dichloro-3-methylaniline from 3-methylaniline has been reported with a total molar yield of 60.8%.[2]

Experimental Protocol: Sandmeyer-type Conversion of Aniline to Phenol

The following is a general procedure for the conversion of an arylamine to a phenol via a diazonium salt intermediate.

Materials:

  • 2,6-Dichloro-3-methylaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated sulfuric acid (H₂SO₄)

  • Deionized water

  • Copper(I) oxide (Cu₂O) or Copper(II) sulfate (CuSO₄)

  • Ether or other suitable organic solvent

  • Sodium hydroxide solution

Procedure:

  • Diazotization:

    • In a beaker, dissolve 2,6-dichloro-3-methylaniline in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5°C in an ice bath.

    • Slowly add a solution of sodium nitrite in water, keeping the temperature below 10°C.

    • Stir the mixture for a short period to ensure complete formation of the diazonium salt.

  • Hydrolysis of the Diazonium Salt:

    • In a separate reaction vessel, prepare a solution of copper(I) oxide or copper(II) sulfate in water.

    • Slowly and carefully add the cold diazonium salt solution to the copper salt solution. Effervescence (release of N₂ gas) will be observed.

    • Gently heat the mixture to drive the reaction to completion.

  • Work-up:

    • Steam distill the reaction mixture to isolate the crude phenol.

    • Extract the distillate with a suitable organic solvent like ether.

    • Wash the organic extract with a sodium hydroxide solution to remove any acidic impurities and to convert the phenol to its more water-soluble sodium salt.

    • Separate the aqueous layer containing the sodium phenoxide and acidify it with a strong acid (e.g., HCl) to regenerate the phenol.

    • Extract the purified phenol with an organic solvent.

    • Dry the organic extract over anhydrous sodium sulfate and remove the solvent under reduced pressure to obtain the final product.

Quantitative Data

The yields for Sandmeyer-type reactions can vary widely depending on the substrate and reaction conditions.

StepReactantsProductTypical Yield
Synthesis of Intermediate3-Methylaniline2,6-Dichloro-3-methylaniline60.8%[2]
Diazotization & Hydrolysis2,6-Dichloro-3-methylanilineThis compoundVaries

Experimental Workflow Diagram

G 3-Methylaniline 3-Methylaniline Protection_Chlorination_Deprotection Protection_Chlorination_Deprotection 3-Methylaniline->Protection_Chlorination_Deprotection Multi-step 2,6-Dichloro-3-methylaniline 2,6-Dichloro-3-methylaniline Protection_Chlorination_Deprotection->2,6-Dichloro-3-methylaniline Diazotization Diazotization 2,6-Dichloro-3-methylaniline->Diazotization NaNO2, H2SO4 Diazonium Salt Diazonium Salt Diazotization->Diazonium Salt Hydrolysis Hydrolysis Diazonium Salt->Hydrolysis Cu2O or CuSO4, H2O, Heat This compound This compound Hydrolysis->this compound

Multi-step Synthesis via Sandmeyer Reaction

Conclusion

This technical guide has outlined two primary synthetic pathways for the preparation of this compound. The direct dichlorination of 3-methylphenol offers a more concise route, while the multi-step synthesis via a Sandmeyer reaction provides an alternative with potentially higher control over regioselectivity. The choice of method will be dictated by the specific requirements of the research or development project. The provided experimental protocols and quantitative data serve as a foundation for the practical implementation of these syntheses. Further optimization of reaction conditions may be necessary to achieve desired yields and purity levels for specific applications.

References

An In-depth Technical Guide to 2,6-Dichloro-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 13481-70-4

This technical guide provides a comprehensive overview of 2,6-dichloro-3-methylphenol, a halogenated aromatic organic compound. The information is tailored for researchers, scientists, and professionals in the field of drug development, with a focus on its chemical properties, synthesis, and spectral characterization.

Chemical and Physical Properties

This compound, also known as 2,6-dichloro-m-cresol, is a substituted phenol with two chlorine atoms and one methyl group attached to the benzene ring.[1] Its chemical structure and key properties are summarized in the tables below.

Identifier Value
IUPAC Name This compound[1]
CAS Number 13481-70-4[1]
Molecular Formula C₇H₆Cl₂O[1]
Synonyms 2,6-Dichloro-m-cresol, 3-methyl-2,6-dichlorophenol[1]
Physicochemical Property Value
Molecular Weight 177.02 g/mol [1]
Melting Point 42-43 °C
Boiling Point 209-210 °C
XLogP3-AA 3.2[1]
Topological Polar Surface Area 20.2 Ų[2]
Heavy Atom Count 10[2]

Spectroscopic Data

Spectroscopic Data Values
Mass Spectrometry (m/z) 176, 178, 141, 119[1]

Synthesis of this compound

A specific, detailed experimental protocol for the synthesis of this compound is not extensively described in the available literature. However, a general method for the production of 2,6-dichlorophenol compounds involves the reaction of a corresponding phenol with sulfuryl chloride in the presence of a secondary amine.[3] Another approach for the chlorination of phenols utilizes sulfuryl chloride with a Lewis acid and a sulfur-containing catalyst.[4] The synthesis of the related compound, 2-chloro-m-cresol, has been achieved through a multi-step process involving nitration of m-cresol, followed by conversion to a diazonium compound and a Sandmeyer reaction.[5]

General Experimental Protocol for Chlorination of a Phenol (Adapted)

Disclaimer: This is a generalized protocol and requires optimization for the specific synthesis of this compound.

  • Reaction Setup: In a well-ventilated fume hood, a solution of the starting phenol (e.g., 3-methylphenol) and a secondary amine (e.g., dicyclohexylamine) is prepared in an appropriate solvent (e.g., toluene).[3]

  • Addition of Chlorinating Agent: Sulfuryl chloride is added dropwise to the stirred solution at a controlled temperature, typically between 65 to 70 °C.[3]

  • Reaction Monitoring: The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. An aqueous solution of sodium bicarbonate is added to neutralize the reaction. The organic layer is separated, washed with dilute hydrochloric acid and then with water, and finally dried over an anhydrous salt like sodium sulfate.[3]

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by a suitable method, such as recrystallization or column chromatography, to yield the desired this compound.

Biological Activity and Applications

The biological activity of this compound has not been extensively studied. However, related chlorinated phenols are known to possess antimicrobial properties and are used as disinfectants and preservatives.[6][7] Their mechanism of action often involves the disruption of microbial cell membranes and inhibition of essential enzymes.[6]

Complex molecules containing a dichlorophenol moiety have been investigated as selective inverse agonists for the cannabinoid receptor 2 (CB2), which are of interest for their potential anti-inflammatory effects. While this does not directly describe the activity of this compound, it suggests a potential area for future investigation.

Given its chemical structure, this compound is primarily of interest as an intermediate in the synthesis of more complex molecules, potentially including pesticides and pharmaceuticals.[3]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a laboratory setting.

Hazard Class Description
Acute Toxicity, Oral Harmful if swallowed.
Skin Corrosion/Irritation Causes severe skin burns and eye damage.

Precautionary Measures:

  • Wear protective gloves, clothing, eye, and face protection.

  • Use only in a well-ventilated area.

  • Wash skin thoroughly after handling.

  • In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • If swallowed, rinse mouth. Do NOT induce vomiting.

Visualizations

Logical Workflow for Synthesis and Characterization

Synthesis and Characterization Workflow Start Start Starting Material (3-methylphenol) Starting Material (3-methylphenol) Start->Starting Material (3-methylphenol) Chlorination Reaction Chlorination Reaction Starting Material (3-methylphenol)->Chlorination Reaction Reaction Work-up Reaction Work-up Chlorination Reaction->Reaction Work-up Purification Purification Reaction Work-up->Purification Characterization Characterization Purification->Characterization Pure this compound Pure this compound Characterization->Pure this compound Spectroscopic Analysis (NMR, MS, IR) Spectroscopic Analysis (NMR, MS, IR) Characterization->Spectroscopic Analysis (NMR, MS, IR) Physical Property Measurement (MP, BP) Physical Property Measurement (MP, BP) Characterization->Physical Property Measurement (MP, BP)

Caption: A logical workflow for the synthesis and characterization of this compound.

Potential Relationship in Drug Discovery

Drug Discovery Relationship This compound This compound Chemical Intermediate Chemical Intermediate This compound->Chemical Intermediate Synthesis of Novel Compounds Synthesis of Novel Compounds Chemical Intermediate->Synthesis of Novel Compounds Bioactivity Screening Bioactivity Screening Synthesis of Novel Compounds->Bioactivity Screening Lead Compound Identification Lead Compound Identification Bioactivity Screening->Lead Compound Identification

Caption: The role of this compound as an intermediate in a drug discovery process.

References

An In-depth Technical Guide to the Molecular Structure of 2,6-Dichloro-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and spectroscopic data of 2,6-Dichloro-3-methylphenol. The information is intended to support research, synthesis, and drug development activities by providing detailed data and standardized experimental protocols.

Introduction

This compound, also known as 2,6-dichloro-m-cresol, is a halogenated aromatic organic compound. Its structure, featuring a phenol ring substituted with two chlorine atoms and a methyl group, makes it a subject of interest as an intermediate in the synthesis of more complex molecules, including potential pharmaceutical agents and biocides.[1] A precise understanding of its physicochemical and spectral properties is fundamental for its application in chemical synthesis and for quality control.

Molecular Structure and Physicochemical Properties

The molecular structure consists of a phenol ring where the hydroxyl group (-OH) is at position 1. Two chlorine atoms are substituted at positions 2 and 6, and a methyl group is at position 3. This substitution pattern dictates the molecule's chemical reactivity and physical properties.

The key physicochemical data for this compound are summarized in the table below.

PropertyValueSource(s)
IUPAC Name This compound[2]
Synonyms 2,6-Dichloro-m-cresol, 3-Methyl-2,6-dichlorophenol[2]
CAS Number 13481-70-4[2]
Molecular Formula C₇H₆Cl₂O[2][3]
Molecular Weight 177.03 g/mol [2][3]
Canonical SMILES CC1=C(C(=C(C=C1)Cl)O)Cl[2]
InChI Key SXHLRMKATYCFRY-UHFFFAOYSA-N[2][3]
XLogP3 3.2[2]

Table 1: Physicochemical Properties of this compound.

Spectroscopic Data for Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of this compound. The following sections detail the predicted data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.[4]

Predicted ¹H NMR Data:

Chemical Shift (δ, ppm) (Predicted)MultiplicityNumber of ProtonsAssignment
~ 7.2d (J ≈ 8 Hz)1Ar-H (H5)
~ 6.9d (J ≈ 8 Hz)1Ar-H (H4)
~ 5.5 - 6.5br s1OH
~ 2.4s3CH₃

Table 2: Predicted ¹H NMR Data for this compound in CDCl₃.

Predicted ¹³C NMR Data:

Chemical Shift (δ, ppm) (Predicted)Carbon TypeAssignment
~ 150QuaternaryC-OH (C1)
~ 132QuaternaryC-CH₃ (C3)
~ 130CHAr-CH (C5)
~ 125CHAr-CH (C4)
~ 122QuaternaryC-Cl (C2)
~ 120QuaternaryC-Cl (C6)
~ 20CH₃CH₃

Table 3: Predicted ¹³C NMR Data for this compound in CDCl₃.

IR spectroscopy is used to identify the functional groups present in the molecule.[5]

Wavenumber (cm⁻¹) (Predicted)IntensityVibrationFunctional Group
3200 - 3600BroadO-H StretchPhenolic -OH
3000 - 3100MediumC-H StretchAromatic C-H
2850 - 2960MediumC-H StretchMethyl C-H
1450 - 1600StrongC=C StretchAromatic Ring
1180 - 1260StrongC-O StretchPhenolic C-O
700 - 850StrongC-Cl StretchAryl Halide

Table 4: Predicted Characteristic IR Absorption Bands for this compound.

Mass spectrometry provides information on the molecular weight and fragmentation pattern, confirming the molecular formula.[6] The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.

m/zRelative Abundance (Predicted)Assignment
176100%[M]⁺ (with ²³⁵Cl)
178~65%[M+2]⁺ (with ¹³⁵Cl, ¹³⁷Cl)
180~10%[M+4]⁺ (with ²³⁷Cl)
161Variable[M-CH₃]⁺
141Variable[M-Cl]⁺

Table 5: Predicted Key Peaks in the Mass Spectrum of this compound.

Experimental Protocols for Spectroscopic Analysis

The following are generalized protocols for acquiring the spectroscopic data described above.[7]

  • Sample Preparation : Dissolve 10-20 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).[7]

  • Instrumentation : Record ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.[8]

  • ¹H NMR Acquisition : Acquire the spectrum with a spectral width of ~16 ppm, a relaxation delay of 1-2 seconds, and an accumulation of 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the spectrum with a spectral width of ~250 ppm, a relaxation delay of 2-5 seconds, and an accumulation of several hundred to a few thousand scans to achieve an adequate signal-to-noise ratio.[7]

  • Sample Preparation : Finely grind a small amount of solid this compound with dry potassium bromide (KBr). Press the mixture into a thin, transparent pellet using a hydraulic press.

  • Instrumentation : Record the IR spectrum using a Fourier-transform infrared (FTIR) spectrometer.[7]

  • Data Acquisition : Record the spectrum in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.[7]

  • Sample Preparation : Prepare a dilute solution of this compound in a volatile solvent like methanol or dichloromethane.

  • Instrumentation : Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with a quadrupole or time-of-flight (TOF) analyzer.

  • GC Separation : Inject the sample onto a suitable capillary column (e.g., DB-5ms). Use a temperature program to elute the compound, for example, starting at 50°C and ramping to 250°C.

  • Ionization and Mass Analysis : Use Electron Ionization (EI) at 70 eV. Acquire the mass spectrum over a range of m/z 40-400.[7]

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Sample This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR Prep_IR Prepare KBr Pellet Sample->Prep_IR Prep_MS Dissolve in Volatile Solvent Sample->Prep_MS NMR_Acq NMR Spectrometer (¹H, ¹³C, DEPT) Prep_NMR->NMR_Acq IR_Acq FTIR Spectrometer Prep_IR->IR_Acq MS_Acq GC-MS System Prep_MS->MS_Acq Analyze_NMR Analyze Chemical Shifts, Coupling, Integration NMR_Acq->Analyze_NMR Analyze_IR Identify Functional Group Bands IR_Acq->Analyze_IR Analyze_MS Analyze M+ Peak, Isotope Pattern & Fragmentation MS_Acq->Analyze_MS Structure Confirm Structure Analyze_NMR->Structure Analyze_IR->Structure Analyze_MS->Structure

Workflow for the Spectroscopic Analysis of this compound.

Synthesis Overview

The synthesis of specific chlorinated cresols can be challenging. General approaches for related compounds often involve the direct chlorination of a cresol precursor or multi-step pathways. For instance, methods for producing dichlorophenol compounds can involve reacting a corresponding phenol with sulfuryl chloride.[9] Another route could involve the chlorination of 3-methylphenol, though controlling the regioselectivity to obtain the 2,6-dichloro isomer can be difficult and may require specific catalysts or reaction conditions.[10] A multi-step synthesis starting from a different precursor, such as 3-methylaniline, might also be employed to achieve the desired substitution pattern.[11]

Safety and Handling

Chlorinated phenols should be handled with caution as they can be toxic and corrosive.[12]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves (e.g., neoprene or butyl rubber), safety goggles or a face shield, and a lab coat.[13][14]

  • Handling : Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12]

  • Storage : Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[13][14] Keep containers tightly closed.

  • First Aid : In case of skin contact, immediately wash with plenty of water.[12] In case of eye contact, rinse cautiously with water for several minutes.[15] Seek immediate medical attention for any significant exposure.[13]

  • Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Chlorinated organic waste must be collected for proper hazardous waste disposal.[15]

Disclaimer : This document is intended for informational purposes for qualified professionals. Always consult the specific Safety Data Sheet (SDS) for this compound before handling and perform a thorough risk assessment. Predicted data should be confirmed with experimental results.

References

Mechanism of Action of 2,6-Dichloro-3-methylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current understanding of the mechanism of action of 2,6-dichloro-3-methylphenol (DCMP). While direct experimental data on DCMP is limited in publicly available literature, this document synthesizes information from studies on structurally related chlorinated phenols and cresols to infer its plausible biological activities and molecular mechanisms. The primary proposed mechanisms of action for DCMP are centered around its antimicrobial properties, likely stemming from its ability to disrupt cell membrane integrity and function. Furthermore, based on the toxicological profiles of similar compounds, DCMP is anticipated to interfere with fundamental cellular processes such as mitochondrial oxidative phosphorylation. This guide also outlines detailed experimental protocols for assays relevant to investigating these potential mechanisms and presents signaling pathway and workflow diagrams to facilitate further research.

Introduction

This compound, also known as 2,6-dichloro-m-cresol, is a halogenated phenolic compound. The presence of chlorine atoms on the phenol ring is known to significantly influence the physicochemical and biological properties of these molecules, often enhancing their antimicrobial and toxic effects. While specific research on the mechanism of action of this compound is not extensively documented, the activities of other chlorinated phenols and cresols provide a strong basis for predicting its biological effects. This guide aims to consolidate this inferred knowledge to serve as a foundational resource for researchers investigating DCMP.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally similar compounds, the primary biological effects of this compound are likely to be antimicrobial and cytotoxic. The key molecular mechanisms are hypothesized to be:

  • Disruption of Cell Membrane Integrity: Like other phenolic compounds, DCMP is expected to partition into the lipid bilayer of cell membranes, altering their fluidity and permeability. This can lead to the leakage of intracellular components and ultimately cell death.

  • Uncoupling of Oxidative Phosphorylation: Chlorinated phenols are known to act as protonophores, dissipating the proton gradient across the inner mitochondrial membrane. This uncouples substrate oxidation from ATP synthesis, leading to a depletion of cellular energy.

  • Enzyme Inhibition: Phenolic compounds have been shown to inhibit a variety of enzymes. For instance, the related compound 2,6-dichloro-4-nitrophenol has been identified as an inhibitor of phenolsulfotransferase. It is plausible that DCMP could also inhibit various enzymes, including those involved in cellular respiration and other critical metabolic pathways. Other potential targets, based on studies of other phenolic compounds, could include topoisomerases.

Quantitative Data Summary

Biological Target/ProcessPotential Effect of this compoundKey Quantitative Parameters to Determine
Bacterial Growth InhibitionMinimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC)
Fungal Growth InhibitionMinimum Inhibitory Concentration (MIC), Minimum Fungicidal Concentration (MFC)
Mitochondrial Respiration Uncoupling of Oxidative PhosphorylationIC50 for inhibition of ATP synthesis, EC50 for stimulation of state 4 respiration
Phenolsulfotransferase (PST) InhibitionIC50, K_i_
Topoisomerase IIα InhibitionIC50
Cell Viability (e.g., in cancer cell lines) CytotoxicityIC50, LC50

Detailed Experimental Protocols

The following are detailed, generalized protocols for key experiments to elucidate the mechanism of action of this compound.

Antimicrobial Activity Assessment: Broth Microdilution Assay for MIC Determination

Objective: To determine the minimum inhibitory concentration (MIC) of this compound against a target microorganism.

Materials:

  • This compound (DCMP)

  • Target microbial strain (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB) or appropriate microbial growth medium

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

  • Dimethyl sulfoxide (DMSO) for stock solution preparation

Procedure:

  • Prepare a stock solution of DCMP in DMSO (e.g., 10 mg/mL).

  • In a 96-well plate, perform serial two-fold dilutions of the DCMP stock solution in MHB to achieve a range of desired concentrations.

  • Prepare a standardized inoculum of the target microorganism (e.g., to 0.5 McFarland standard).

  • Add the microbial inoculum to each well containing the diluted DCMP. Include positive (microbe in broth) and negative (broth only) controls.

  • Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

  • Determine the MIC by visual inspection for the lowest concentration of DCMP that inhibits visible microbial growth, or by measuring the optical density at 600 nm.

Assessment of Mitochondrial Respiration and Oxidative Phosphorylation Uncoupling

Objective: To determine if this compound uncouples oxidative phosphorylation in isolated mitochondria.

Materials:

  • Isolated rat liver mitochondria

  • Respiration buffer (e.g., containing mannitol, sucrose, KH2PO4, MgCl2, and EDTA)

  • Respiratory substrates (e.g., succinate, glutamate/malate)

  • ADP

  • This compound (DCMP)

  • Oxygen electrode (e.g., Clark-type)

Procedure:

  • Isolate mitochondria from fresh rat liver using standard differential centrifugation methods.

  • Suspend the isolated mitochondria in ice-cold respiration buffer.

  • Add a known amount of mitochondria to the oxygen electrode chamber containing respiration buffer and a respiratory substrate (e.g., succinate).

  • Record the basal rate of oxygen consumption (State 2 respiration).

  • Add a limiting amount of ADP to initiate State 3 respiration (phosphorylating respiration) and record the rate.

  • Once the added ADP is phosphorylated, the respiration rate will return to a slower rate, State 4 (resting respiration).

  • Add a known concentration of DCMP to the chamber and monitor the rate of oxygen consumption. An increase in the State 4 respiration rate is indicative of uncoupling.

  • Perform a dose-response analysis with varying concentrations of DCMP to determine the EC50 for the stimulation of State 4 respiration.

Phenolsulfotransferase (PST) Inhibition Assay

Objective: To determine if this compound inhibits the activity of phenolsulfotransferase.

Materials:

  • Human liver cytosol (as a source of PST)

  • p-Nitrophenol (substrate)

  • 3'-phosphoadenosine-5'-phosphosulfate (PAPS; co-substrate)

  • This compound (DCMP)

  • Tris-HCl buffer

  • Dithiothreitol (DTT)

  • Radiolabeled [35S]PAPS (for radiometric assay) or a suitable colorimetric/fluorometric detection method.

Procedure (Radiometric Assay):

  • Prepare a reaction mixture containing Tris-HCl buffer, DTT, p-nitrophenol, and human liver cytosol.

  • Add varying concentrations of DCMP to the reaction mixtures. Include a control with no inhibitor.

  • Initiate the reaction by adding [35S]PAPS.

  • Incubate the reaction at 37°C for a defined period.

  • Stop the reaction (e.g., by adding a quenching solution).

  • Separate the radiolabeled product (sulfated p-nitrophenol) from the unreacted [35S]PAPS using a suitable method (e.g., chromatography).

  • Quantify the amount of product formed using liquid scintillation counting.

  • Calculate the percentage of inhibition for each DCMP concentration and determine the IC50 value.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams were created using Graphviz (DOT language) to illustrate the potential mechanisms and experimental workflows described in this guide.

mitochondrial_uncoupling cluster_mito Mitochondrion ETC Electron Transport Chain (ETC) Proton_Gradient Proton Gradient (Δp) ETC->Proton_Gradient Pumps H+ IMM Inner Mitochondrial Membrane IMM->Proton_Gradient Dissipates Gradient ATP_Synthase ATP Synthase Proton_Gradient->ATP_Synthase Drives ATP Synthesis DCMP This compound DCMP->IMM Transports H+ back to matrix mic_workflow start Start prep_stock Prepare DCMP Stock Solution start->prep_stock serial_dilute Serial Dilution in 96-well Plate prep_stock->serial_dilute inoculate Inoculate Wells serial_dilute->inoculate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate incubate Incubate Plate inoculate->incubate read_results Read Results (Visual/OD) incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

The Legacy of Chlorinated Phenols: A Technical Guide to Their Discovery, History, and Biological Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated phenols, a class of organochlorine compounds, have a complex and multifaceted history. First synthesized in the early 20th century, their potent biocidal properties led to their widespread use as pesticides, herbicides, and wood preservatives. However, their persistence in the environment and significant toxicological effects have since raised considerable health and environmental concerns. This technical guide provides an in-depth exploration of the discovery, synthesis, historical applications, and the molecular mechanisms underlying the toxicity of these impactful compounds.

Discovery and Historical Development

The journey of chlorinated phenols began with the isolation of phenol in the late 18th and early 19th centuries. The first documented use of a chlorinated phenol, pentachlorophenol (PCP), as a wood preservative dates back to 1936 in the United States.[1][2] Shortly after, in 1941, 2,4-dichlorophenoxyacetic acid (2,4-D), a derivative of 2,4-dichlorophenol (2,4-DCP), was synthesized and subsequently commercialized in the 1950s as a selective herbicide, revolutionizing weed control in agriculture.[3] The versatility and efficacy of chlorinated phenols led to their incorporation into a wide array of products, including antiseptics, disinfectants, fungicides, and insecticides. However, growing awareness of their environmental persistence and the discovery of highly toxic impurities, such as polychlorinated dibenzo-p-dioxins (PCDDs) and dibenzofurans (PCDFs), prompted a re-evaluation of their use, leading to restrictions and bans on several chlorinated phenols starting in the 1980s.[1][4]

Physicochemical Properties of Chlorinated Phenols

The physicochemical properties of chlorinated phenols vary significantly with the number and position of chlorine atoms on the phenol ring. There are 19 distinct chlorinated phenol isomers, ranging from monochlorophenols to pentachlorophenol.[5] These properties, including acidity (pKa), octanol-water partition coefficient (log K_ow_), and water solubility, are critical determinants of their environmental fate, bioavailability, and toxicity. Generally, as the degree of chlorination increases, the acidity and water solubility decrease, while the lipophilicity (log K_ow_) increases, leading to greater bioaccumulation potential.[6][7]

Property2-Chlorophenol4-Chlorophenol2,4-Dichlorophenol2,4,5-TrichlorophenolPentachlorophenol
Molecular Formula C₆H₅ClOC₆H₅ClOC₆H₄Cl₂OC₆H₃Cl₃OC₆HCl₅O
Molecular Weight ( g/mol ) 128.56128.56163.00197.45266.34
Melting Point (°C) 9434568191
Boiling Point (°C) 175220210253310
Water Solubility (mg/L at 20°C) 28,50027,1004,5001,19014
pKa 8.489.387.857.074.74
log K_ow_ 2.152.393.063.725.01

Synthesis and Production

The primary method for synthesizing chlorinated phenols is through the electrophilic halogenation of phenol with chlorine gas.[5] The reaction conditions, including temperature, catalyst, and the molar ratio of chlorine to phenol, are controlled to achieve the desired degree of chlorination and isomer distribution. Lewis acids, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃), are often used as catalysts.

Experimental Protocol: Synthesis of 2,4-Dichlorophenol

The following protocol describes a laboratory-scale synthesis of 2,4-dichlorophenol by the direct chlorination of phenol.

Materials:

  • Phenol

  • Chlorine gas

  • Aluminum chloride (catalyst)

  • An appropriate solvent (e.g., carbon tetrachloride or 1,2-dichloroethane)

  • Reaction vessel with a gas inlet, stirrer, and condenser

  • Gas flow meter

  • Neutralizing agent (e.g., sodium bicarbonate solution)

  • Separatory funnel

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • Dissolve a known quantity of phenol in the chosen solvent within the reaction vessel.

  • Add a catalytic amount of aluminum chloride to the solution.

  • Heat the mixture to the desired reaction temperature (typically between 40-70°C).

  • Slowly bubble chlorine gas through the stirred solution at a controlled rate. The molar ratio of phenol to chlorine is typically 1:2 to favor the formation of dichlorophenols.

  • Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), to determine the consumption of phenol and the formation of chlorinated products.

  • Once the desired conversion is achieved, stop the chlorine flow and cool the reaction mixture to room temperature.

  • Neutralize any remaining acid and unreacted chlorine by washing the reaction mixture with a sodium bicarbonate solution in a separatory funnel.

  • Separate the organic layer and wash it with water.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent using a rotary evaporator to obtain the crude 2,4-dichlorophenol product.

  • The crude product can be further purified by distillation or recrystallization.

This is a general protocol and may require optimization based on specific laboratory conditions and desired product purity.

Synthesis_of_2_4_Dichlorophenol phenol Phenol reaction_vessel Reaction Vessel (40-70°C) phenol->reaction_vessel chlorine Chlorine (Cl2) chlorine->reaction_vessel catalyst AlCl3 (catalyst) catalyst->reaction_vessel monochlorophenols o-Chlorophenol & p-Chlorophenol reaction_vessel->monochlorophenols Chlorination dichlorophenol 2,4-Dichlorophenol monochlorophenols->dichlorophenol Further Chlorination workup Work-up (Neutralization, Extraction, Drying) dichlorophenol->workup purification Purification (Distillation/Recrystallization) workup->purification final_product Pure 2,4-Dichlorophenol purification->final_product Oxidative_Phosphorylation_Uncoupling cluster_mito Mitochondrion ETC Electron Transport Chain (ETC) H_pump Proton Pumping ETC->H_pump H_gradient Proton Gradient (Intermembrane Space) H_pump->H_gradient ATP_synthase ATP Synthase H_gradient->ATP_synthase H_leak Proton Leak H_gradient->H_leak ATP_production ATP Production ATP_synthase->ATP_production PCP Pentachlorophenol (PCP) PCP->H_leak Facilitates Energy_dissipation Energy Dissipation as Heat H_leak->Energy_dissipation PCP_Signaling_Pathways cluster_cell Cellular Response PCP Pentachlorophenol (PCP) Mitochondria Mitochondria PCP->Mitochondria Uncouples Oxidative Phosphorylation ROS Reactive Oxygen Species (ROS) PCP->ROS NFkB NF-κB PCP->NFkB Inhibits IL21_IL9 IL-21 & IL-9 Repression PCP->IL21_IL9 MAPK MAPK (p38, ERK) ROS->MAPK JNK JNK ROS->JNK Caspases Caspases MAPK->Caspases JNK->Caspases Apoptosis Apoptosis Caspases->Apoptosis Immune_Dysregulation Immune Dysregulation IL21_IL9->Immune_Dysregulation Analytical_Workflow sample Water Sample preparation Sample Preparation (Acidification, Internal Standard) sample->preparation extraction Extraction (LLE or SPE) preparation->extraction derivatization Derivatization extraction->derivatization analysis GC-MS Analysis derivatization->analysis data Data Analysis (Quantification) analysis->data

References

Environmental Fate of 2,6-Dichloro-3-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct experimental data exists for the environmental fate of 2,6-dichloro-3-methylphenol. Therefore, this guide synthesizes available information on closely related analogue compounds, primarily 2,6-dichlorophenol and 2,4-dichlorophenol, to provide a comprehensive overview of its expected environmental behavior. All data and pathways should be interpreted with this consideration.

Introduction

This compound is a halogenated aromatic compound. Compounds of this class are recognized for their potential persistence and toxicity in the environment. Understanding the environmental fate of this compound is crucial for assessing its potential risks and developing strategies for its management and remediation. This technical guide provides an in-depth analysis of its expected behavior in various environmental compartments, focusing on biodegradation, photodegradation, hydrolysis, and soil mobility.

Physicochemical Properties

The environmental transport and transformation of this compound are governed by its physical and chemical properties.

PropertyValueSource
Molecular FormulaC₇H₆Cl₂OPubChem[1]
Molecular Weight177.02 g/mol PubChem[1]
CAS Number13481-70-4PubChem[1]

Environmental Fate Processes

The primary processes that determine the environmental fate of this compound are biodegradation, photodegradation, hydrolysis, and adsorption to soil and sediment.

Biodegradation

Biodegradation is a key process in the environmental attenuation of chlorophenolic compounds. While specific studies on this compound are scarce, research on analogous compounds like 2,6-dichlorophenol and 2,4-dichlorophenol indicates that microbial degradation is a significant pathway.

Under aerobic conditions, the biodegradation of dichlorophenols is typically initiated by monooxygenase enzymes, which hydroxylate the aromatic ring to form a chlorocatechol. This is followed by ring cleavage, which can proceed via either an ortho- or meta-cleavage pathway, leading to intermediates that can enter central metabolic pathways like the tricarboxylic acid (TCA) cycle.[2][3]

A study on the fungus Trichoderma longibraciatum demonstrated its ability to tolerate and degrade 2,6-dichlorophenol at concentrations up to 150 mg/L.[4]

Under anaerobic conditions, the primary initial step in the degradation of chlorinated phenols is reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom. This process reduces the toxicity of the compound and makes it more amenable to further degradation. For instance, 2,4-dichlorophenol can be reductively dechlorinated to 4-chlorophenol.[5]

Table 1: Quantitative Data on the Biodegradation of Analogue Compounds

Analogue CompoundSystemHalf-life / Degradation RateReference
2,6-dichlorophenolAquifer slurry20 days[6]
DichlorophenolsUnsaturated sand-bed columnsPseudo-first-order biodegradation rate constants in the range of 0.02 to 0.4 days⁻¹[7]
2,4-dichlorophenolMicrococcus sp.883 mg/g removed in 10 days (initial conc. 100 mg/l)[8]

The following diagram illustrates a plausible aerobic biodegradation pathway for this compound, inferred from the degradation of 2,4-dichlorophenol.

Biodegradation_Pathway cluster_0 Aerobic Biodegradation Pathway of this compound A This compound B 3,5-Dichloro-4-methylcatechol A->B Monooxygenase C Ring Cleavage Products B->C Dioxygenase (ortho or meta cleavage) D TCA Cycle Intermediates C->D E CO2 + H2O + Cl- D->E

Caption: Proposed aerobic biodegradation pathway for this compound.

Photodegradation

Photodegradation, or photolysis, is the breakdown of compounds by light. Chlorophenols can undergo direct photolysis by absorbing UV radiation, leading to the cleavage of the carbon-chlorine bond.[6] The presence of photosensitizers in the environment, such as humic substances, can also promote indirect photodegradation.

A study on the photocatalytic degradation of 2,6-dichlorophenol using titanium dioxide (TiO₂) under UV light showed nearly 100% degradation of a 25 mg/L solution within 90 minutes.[9] The reaction followed pseudo-first-order kinetics with a rate constant of 4.78 × 10⁻⁴ s⁻¹.[9]

Table 2: Quantitative Data on the Photodegradation of an Analogue Compound

Analogue CompoundSystemRate ConstantConditionsReference
2,6-dichlorophenolAqueous TiO₂ suspension4.78 × 10⁻⁴ s⁻¹UV light, 1.25 g/L TiO₂, pH 4[9]
Hydrolysis

Hydrolysis is a chemical reaction with water. Chlorophenols are generally resistant to hydrolysis under typical environmental pH conditions (pH 5-9).[6] Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in the environment.

Adsorption and Mobility in Soil

The mobility of this compound in soil is governed by its adsorption to soil organic carbon and clay particles. The organic carbon-water partitioning coefficient (Koc) is a key parameter used to estimate this behavior. A higher Koc value indicates stronger adsorption and lower mobility. While a specific Koc for this compound is not available, the XLogP3 value for the similar compound 2,6-dichloro-4-ethylphenol is 3.6, suggesting a moderate to high potential for adsorption to soil and sediment.[6] This would imply low to moderate mobility in soil.

Experimental Protocols

This section outlines general experimental protocols for assessing the environmental fate of this compound, based on standard methodologies and studies on related compounds.

Aerobic Soil Biodegradation Study (Adapted from OECD Guideline 307)

Objective: To determine the rate of aerobic biodegradation of this compound in soil.

Materials:

  • Test substance: this compound

  • Radiolabeled test substance (e.g., ¹⁴C-labeled) is recommended for accurate mass balance.

  • Fresh, sieved soil with known characteristics (pH, organic carbon content, texture).

  • Incubation vessels (e.g., biometer flasks).

  • Trapping solutions for CO₂ (e.g., potassium hydroxide solution).

  • Analytical instrumentation (e.g., HPLC, GC-MS, liquid scintillation counter).

Procedure:

  • Soil Preparation: Collect fresh soil, remove large debris, and sieve. Characterize the soil for key parameters.

  • Application of Test Substance: Apply a known concentration of this compound (and its radiolabeled analogue) to the soil. The application rate should be environmentally relevant.

  • Incubation: Place the treated soil in incubation vessels. Maintain a constant temperature (e.g., 20-25°C) and moisture content (e.g., 40-60% of water holding capacity) in the dark.

  • CO₂ Trapping: Aeration is supplied, and the effluent gas is passed through a trapping solution to capture evolved ¹⁴CO₂.

  • Sampling: At regular intervals, sacrifice replicate soil samples.

  • Extraction and Analysis: Extract the soil samples with an appropriate solvent (e.g., acetonitrile/water). Analyze the extracts for the parent compound and potential transformation products using HPLC or GC-MS. Quantify the radioactivity in the extracts, soil residues, and CO₂ traps.

  • Data Analysis: Calculate the dissipation half-life (DT50) of this compound and the rate of mineralization to CO₂.

Soil_Biodegradation_Workflow cluster_1 Aerobic Soil Biodegradation Experimental Workflow A Soil Collection and Characterization B Application of this compound A->B C Incubation in Biometer Flasks B->C D Periodic Sampling C->D F CO2 Trapping C->F E Soil Extraction D->E G Analysis (HPLC/GC-MS, LSC) E->G F->G H Data Interpretation (DT50, Mineralization) G->H

Caption: General workflow for an aerobic soil biodegradation study.

Aqueous Photodegradation Study

Objective: To determine the rate of photodegradation of this compound in water.

Materials:

  • Test substance: this compound

  • Purified water (e.g., deionized, distilled).

  • Photoreactor equipped with a suitable light source (e.g., xenon arc lamp simulating sunlight or a UV lamp).

  • Quartz reaction vessels.

  • Analytical instrumentation (e.g., HPLC-UV, GC-MS).

Procedure:

  • Solution Preparation: Prepare a solution of this compound in purified water at a known concentration.

  • Irradiation: Place the solution in quartz vessels within the photoreactor. Irradiate the solution with the light source at a constant temperature.

  • Dark Control: Prepare identical samples and keep them in the dark to assess for any abiotic degradation not due to light.

  • Sampling: At regular intervals, withdraw aliquots from the irradiated and dark control solutions.

  • Analysis: Analyze the samples for the concentration of this compound using a suitable analytical method.

  • Data Analysis: Plot the concentration of the test substance versus time and determine the photodegradation rate constant and half-life.

Photodegradation_Workflow cluster_2 Aqueous Photodegradation Experimental Workflow A Prepare Aqueous Solution of Test Substance B Place in Quartz Vessels A->B C Irradiate in Photoreactor B->C D Dark Control B->D E Periodic Sampling C->E D->E F Analytical Measurement (HPLC/GC-MS) E->F G Calculate Rate Constant and Half-life F->G

Caption: General workflow for an aqueous photodegradation study.

Conclusion

The environmental fate of this compound is likely to be driven by a combination of biodegradation and photodegradation processes, while hydrolysis is expected to be negligible. Its mobility in soil is predicted to be low to moderate due to its potential for adsorption to organic matter. The information presented in this guide, based on analogue compounds, provides a robust framework for understanding and predicting the environmental behavior of this compound. Further experimental studies directly on this compound are warranted to refine these predictions and provide definitive quantitative data.

References

Elucidating the Path to Novel Therapeutics: A Technical Guide to Methodologies in Drug Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

To effectively create the in-depth technical guide you've requested, a more specific topic within the vast field of drug discovery and development is necessary. The current scope of "Methodological & Application" is too broad to provide the level of detail required for researchers, scientists, and drug development professionals.

To illustrate the format and level of detail you can expect, this document will focus on a crucial and widely applicable area: Target Identification and Validation in Oncology Drug Discovery , with a specific look at the PI3K/Akt signaling pathway . This example will adhere to all your specified formatting requirements, including data tables, detailed protocols, and Graphviz diagrams.

Once you provide a more specific topic of interest, a similarly detailed and tailored guide will be developed.

Whitepaper: Methodological Approaches to PI3K/Akt Pathway Target Validation in Oncology

Introduction to Target Validation in Drug Discovery

The journey of a new drug from concept to clinic is a multi-stage process that begins with the crucial steps of discovery and development.[1][2] A pivotal early phase is "target identification and validation," which involves identifying a molecular entity, such as a protein or gene, that plays a key role in a disease and then providing evidence that modulating this target will be therapeutically beneficial.[3][4] For every 10,000 compounds initially screened, only a small fraction advance to preclinical development, underscoring the importance of rigorous upfront validation.[5]

This guide focuses on the methodologies applied to validate the PI3K/Akt signaling pathway, a frequently dysregulated cascade in various cancers, making it a prime target for therapeutic intervention.[6][7] Understanding and targeting such signaling pathways is a promising avenue for drug discovery.[6]

The PI3K/Akt Signaling Pathway in Cancer

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a critical intracellular signaling cascade that regulates a wide array of cellular processes, including cell growth, proliferation, survival, and metabolism.[] The binding of growth factors to receptor tyrosine kinases (RTKs) on the cell surface activates PI3K.[7] Activated PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3), which acts as a second messenger. PIP3 recruits and activates Akt (also known as Protein Kinase B), which in turn phosphorylates a multitude of downstream substrates, ultimately promoting cell survival and proliferation. Aberrant activation of this pathway is a common feature in cancer, often due to mutations in key components like PI3K or loss of the tumor suppressor PTEN, which counteracts PI3K activity.[6]

Below is a diagram illustrating the core components and interactions within the PI3K/Akt signaling pathway.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Generates PIP2->PIP3 Akt Akt (PKB) PIP3->Akt Activates PTEN PTEN (Tumor Suppressor) PTEN->PIP3 Dephosphorylates Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Activates Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Core components of the PI3K/Akt signaling pathway.
Methodologies for Target Validation

Validating a target within a signaling pathway involves a multi-pronged approach, combining genetic and pharmacological methods to build a robust case for its therapeutic relevance.

The process typically follows a logical progression from genetic and cellular studies to preclinical animal models before a drug candidate is nominated for further development.[9]

Target_Validation_Workflow cluster_0 In Vitro / Cellular Validation cluster_1 In Vivo / Preclinical Validation a Genetic Knockdown (siRNA/shRNA) c Phenotypic Assays (Proliferation, Apoptosis) a->c b Pharmacological Inhibition (Small Molecule Inhibitors) b->c d Xenograft/ PDX Models c->d Promising Results e Efficacy & PK/PD Studies d->e f Toxicity Assessment e->f g Candidate Nomination f->g Favorable Profile

A generalized experimental workflow for target validation.

Detailed and reproducible protocols are the bedrock of reliable scientific research.[10] Below are methodologies for key experiments in validating PI3K/Akt pathway components.

3.2.1 Protocol: siRNA-Mediated Knockdown of Akt1

This protocol outlines the transient knockdown of Akt1 expression in a cancer cell line (e.g., MCF-7) to assess its impact on cell viability.

  • Objective: To determine if reducing Akt1 expression inhibits cancer cell proliferation.

  • Materials:

    • MCF-7 breast cancer cell line

    • DMEM media with 10% FBS

    • Opti-MEM I Reduced Serum Medium

    • Lipofectamine RNAiMAX Transfection Reagent

    • Akt1-specific siRNA and non-targeting control siRNA

    • 96-well and 6-well plates

    • Reagents for Western Blotting and CellTiter-Glo Luminescent Cell Viability Assay.

  • Methodology:

    • Cell Seeding: Seed MCF-7 cells in a 6-well plate (for protein analysis) and a 96-well plate (for viability assay) at a density that will result in 50-60% confluency at the time of transfection.

    • Transfection Complex Preparation:

      • For each well of a 6-well plate, dilute 30 pmol of siRNA in 150 µL of Opti-MEM.

      • In a separate tube, dilute 9 µL of Lipofectamine RNAiMAX in 150 µL of Opti-MEM and incubate for 5 minutes.

      • Combine the diluted siRNA and Lipofectamine solutions, mix gently, and incubate for 20 minutes at room temperature to form siRNA-lipid complexes.

    • Transfection: Add 300 µL of the transfection complex to each well containing cells and media. Gently rock the plate to mix.

    • Incubation: Incubate cells for 48-72 hours at 37°C in a CO2 incubator.

    • Analysis:

      • Western Blot: Harvest cells from the 6-well plate to confirm knockdown of Akt1 protein levels compared to the non-targeting control.

      • Viability Assay: Perform the CellTiter-Glo assay on the 96-well plate according to the manufacturer's instructions to measure cell viability.

3.2.2 Protocol: In Vitro Kinase Assay for PI3K Inhibitor Potency

This protocol determines the inhibitory concentration (IC50) of a compound against a specific PI3K isoform.

  • Objective: To quantify the potency of a small molecule inhibitor.

  • Materials:

    • Recombinant human PI3Kα enzyme

    • PIP2 substrate

    • Test compound (serially diluted)

    • ATP (with γ-³²P-ATP tracer)

    • Kinase reaction buffer

    • Phospholipid vesicles

    • Scintillation counter.

  • Methodology:

    • Reaction Setup: In a reaction plate, combine the kinase buffer, recombinant PI3Kα enzyme, and varying concentrations of the test inhibitor.

    • Substrate Addition: Add the PIP2 substrate to the reaction mixture.

    • Initiation: Start the kinase reaction by adding ATP (spiked with γ-³²P-ATP).

    • Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

    • Termination: Stop the reaction by adding a strong acid (e.g., perchloric acid).

    • Detection: Extract the radiolabeled PIP3 product and quantify the amount of radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Data Presentation and Interpretation

Quantitative data from these experiments must be summarized clearly to allow for direct comparison and informed decision-making.[9]

Table 1: Effect of Akt1 Knockdown on Cancer Cell Viability

Cell LineTransfection GroupTarget Protein Level (% of Control)Cell Viability (% of Control)
MCF-7Non-targeting siRNA100 ± 8.2100 ± 5.1
MCF-7Akt1 siRNA15 ± 4.548 ± 6.3
PC-3Non-targeting siRNA100 ± 7.5100 ± 4.9
PC-3Akt1 siRNA18 ± 5.155 ± 7.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: In Vitro Potency of PI3K Inhibitors

Compound IDTarget IsoformIC50 (nM)
Cmpd-API3Kα2.5
Cmpd-API3Kβ150.7
Cmpd-API3Kδ89.3
Cmpd-BPI3Kα450.1
Cmpd-BPI3Kβ489.5
Cmpd-BPI3Kδ3.1

IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50%.

The data presented in Table 1 demonstrates that genetically reducing Akt1 levels significantly decreases the viability of both MCF-7 and PC-3 cancer cells, providing genetic validation for Akt1 as a pro-survival target. Table 2 shows that "Cmpd-A" is a potent and selective inhibitor of the PI3Kα isoform, while "Cmpd-B" is selective for the PI3Kδ isoform. This type of pharmacological data is crucial for selecting the right chemical tools for further pathway validation and for lead optimization in a drug discovery program.[9][11]

Note to the User: This document serves as a template demonstrating the structure, detail, and adherence to your specified formatting requirements. Please provide a specific topic within the methodological and application domain of drug discovery or life sciences research to receive a comprehensive and tailored technical guide.

References

analytical methods for 2,6-Dichloro-3-methylphenol detection

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Analytical Methods for 2,6-Dichloro-3-methylphenol Detection

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core analytical methodologies for the detection and quantification of this compound. The information presented is intended to assist researchers, scientists, and professionals in drug development in selecting and implementing appropriate analytical techniques for this compound. This guide covers the most prevalent and effective methods, including Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), and Capillary Electrophoresis (CE), detailing experimental protocols and performance characteristics.

Introduction

This compound is a halogenated phenolic compound of interest in various fields, including environmental monitoring and as a potential intermediate or impurity in pharmaceutical manufacturing. Accurate and robust analytical methods are crucial for its detection and quantification in diverse matrices. This guide outlines the principal analytical techniques and provides detailed procedural information to support laboratory investigations.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds like this compound. It offers high sensitivity and selectivity, making it suitable for trace-level detection.

Sample Preparation

Effective sample preparation is critical for accurate GC-MS analysis. The choice of method depends on the sample matrix.

  • Liquid-Liquid Extraction (LLE): This is a common method for extracting phenols from aqueous samples. The sample is acidified to a pH ≤ 2 with an acid like hydrochloric or sulfuric acid to ensure the phenol is in its non-ionized form, making it more soluble in organic solvents.[1] Dichloromethane is a frequently used extraction solvent.[2] The extraction is typically performed by shaking the sample with the solvent in a separatory funnel, and the process is repeated multiple times to ensure complete extraction. The combined organic extracts are then dried, often using anhydrous sodium sulfate, and concentrated to a small volume before analysis.[2]

  • Solid-Phase Extraction (SPE): SPE is another effective technique for pre-concentrating and cleaning up samples, particularly from aqueous matrices.[1] A common sorbent for phenols is a polystyrene-divinylbenzene-based material. The sample, after acidification, is passed through the conditioned SPE cartridge, and the analyte is retained on the sorbent. After washing the cartridge to remove interferences, the analyte is eluted with a small volume of an organic solvent like dichloromethane or methanol.[1]

  • Derivatization: Due to the polar nature of the hydroxyl group, phenols can exhibit poor peak shape and tailing in GC analysis. Derivatization converts the polar -OH group into a less polar ether or ester, improving chromatographic performance and often enhancing sensitivity, especially with an Electron Capture Detector (ECD).[3] Common derivatization reagents include:

    • Acetic Anhydride: Reacts with phenols to form acetate esters.[4]

    • Pentafluorobenzyl Bromide (PFBBr): Forms pentafluorobenzyl ethers, which are highly sensitive to ECD.[5]

    • Silylation Reagents (e.g., BSTFA, MSTFA): Form trimethylsilyl (TMS) ethers.[6][7]

Experimental Protocol: GC-MS Analysis

The following is a general protocol for the GC-MS analysis of this compound. Optimization of these parameters for specific instrumentation and sample types is recommended.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar or medium-polarity capillary column is typically used. A common choice is a 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-polydimethylsiloxane column (e.g., DB-5ms or equivalent).[8]

    • Injector: Splitless injection is preferred for trace analysis to maximize the amount of analyte introduced onto the column.[8]

    • Injector Temperature: 250 °C.[8]

    • Oven Temperature Program: An initial temperature of 60-80 °C, held for 1-2 minutes, followed by a temperature ramp of 10 °C/minute to 250-280 °C, with a final hold time of 5 minutes.[8]

    • Carrier Gas: Helium at a constant flow rate of approximately 1.0-1.2 mL/min.[9]

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[9]

    • Source Temperature: 230 °C.[9]

    • Quadrupole Temperature: 150 °C.[9]

    • Acquisition Mode: Full scan mode can be used for identification, while Selected Ion Monitoring (SIM) mode is recommended for quantitative analysis to enhance sensitivity and selectivity.[9] The specific ions to be monitored would be determined from the mass spectrum of a pure standard of this compound.

Quantitative Data

Specific quantitative performance data for this compound is not widely published. However, based on data for similar dichlorophenol and methylphenol compounds, the following performance characteristics can be expected.

ParameterExpected ValueReference
Limit of Detection (LOD)0.1 - 1 µg/L[5]
Limit of Quantification (LOQ)0.5 - 5 µg/L[5]
Linearity (r²)> 0.99[4]
Recovery70 - 120%[10]

Note: These values are estimations based on structurally similar compounds and should be experimentally verified for this compound.

Experimental Workflow: GC-MS

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Aqueous Sample Acidify Acidify to pH ≤ 2 Sample->Acidify LLE Liquid-Liquid Extraction (e.g., with Dichloromethane) Acidify->LLE Method 1 SPE Solid-Phase Extraction (e.g., C18 or PS-DVB) Acidify->SPE Method 2 Dry Dry Extract (Anhydrous Na₂SO₄) LLE->Dry Concentrate Concentrate Extract SPE->Concentrate Dry->Concentrate Derivatize Derivatization (e.g., Acetylation, Silylation) Concentrate->Derivatize Optional Inject Inject into GC Concentrate->Inject Derivatize->Inject Separate Chromatographic Separation Inject->Separate Ionize Electron Ionization (EI) Separate->Ionize Detect Mass Detection (Scan or SIM) Ionize->Detect Identify Identification Detect->Identify Quantify Quantification Detect->Quantify

GC-MS analysis workflow for this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a versatile and robust alternative for the analysis of phenolic compounds, particularly when they are less volatile or thermally labile.

Sample Preparation

Sample preparation for HPLC is often simpler than for GC.

  • Direct Injection: For relatively clean samples, direct injection after filtration through a 0.45 µm filter may be possible.

  • Solid-Phase Extraction (SPE): For more complex matrices or for pre-concentration, SPE is a valuable tool. The same principles as described for GC-MS sample preparation apply.[11]

Experimental Protocol: HPLC-UV Analysis

The following is a general protocol for the HPLC-UV analysis of this compound.

  • HPLC Conditions:

    • Column: A C18 reversed-phase column is commonly used (e.g., 150 mm x 4.6 mm, 5 µm particle size).[8]

    • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water with 0.1% phosphoric or acetic acid) and an organic phase (e.g., acetonitrile or methanol) is typical.[8] A possible gradient could be starting with a lower concentration of the organic phase and increasing it over the course of the run.

    • Flow Rate: 1.0 mL/min.[8]

    • Column Temperature: Ambient or controlled at a specific temperature (e.g., 30-40 °C) for better reproducibility.

    • Injection Volume: 10 - 20 µL.[8]

    • Detector: UV detector set at a wavelength of maximum absorbance for this compound (likely around 280-290 nm, but should be determined experimentally).[12]

Quantitative Data

As with GC-MS, specific quantitative data for this compound is scarce. The following are expected performance characteristics based on similar compounds.

ParameterExpected ValueReference
Limit of Detection (LOD)5 - 50 µg/L[12]
Limit of Quantification (LOQ)20 - 200 µg/L[2]
Linearity (r²)> 0.99[2]
Recovery80 - 110%[2]

Note: These values are estimations based on structurally similar compounds and should be experimentally verified for this compound.

Experimental Workflow: HPLC-UV

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Aqueous Sample Filter Filter (0.45 µm) Sample->Filter SPE Solid-Phase Extraction (Optional, for pre-concentration) Filter->SPE Inject Inject into HPLC Filter->Inject SPE->Inject Separate Reversed-Phase Separation Inject->Separate Detect UV Detection Separate->Detect Identify Identification by Retention Time Detect->Identify Quantify Quantification by Peak Area Detect->Quantify

HPLC-UV analysis workflow for this compound.

Capillary Electrophoresis (CE)

Capillary Electrophoresis is a high-resolution separation technique that is well-suited for the analysis of charged and polar compounds, including phenols.

Principle

In CE, charged molecules migrate in a buffer-filled capillary under the influence of an electric field. The separation is based on differences in the charge-to-size ratio of the analytes. Phenols, being weakly acidic, are negatively charged at basic pH and can be separated in their anionic form.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

The following is a general protocol for the CZE analysis of chlorophenols.

  • Instrumentation: A standard capillary electrophoresis system with a UV or diode array detector.

  • Capillary: Fused-silica capillary (e.g., 50-75 µm internal diameter, 50-70 cm total length).

  • Background Electrolyte (BGE): A basic buffer is required to deprotonate the phenols. A common choice is a borate buffer (e.g., 15-25 mM) at a pH of 9 or higher.[11] The addition of an organic modifier like methanol may be necessary to improve the separation of closely related isomers.

  • Voltage: 20-30 kV.

  • Injection: Hydrodynamic or electrokinetic injection.

  • Detection: UV detection at a wavelength around 210-220 nm or at the absorbance maximum of the specific phenol.

Quantitative Data
ParameterExpected ValueReference
Limit of Detection (LOD)0.08 - 0.5 mg/L[11]
Reproducibility (RSD)< 8%[11]

Note: These values are for a range of chlorophenols and should be experimentally determined for this compound.

Experimental Workflow: Capillary Electrophoresis

CE_Workflow cluster_prep Sample Preparation cluster_analysis CE Analysis cluster_data Data Processing Sample Aqueous Sample Filter Filter (0.45 µm) Sample->Filter Inject Inject into Capillary Filter->Inject Separate Electrophoretic Separation Inject->Separate Detect UV Detection Separate->Detect Identify Identification by Migration Time Detect->Identify Quantify Quantification by Peak Area Detect->Quantify

Capillary Electrophoresis analysis workflow.

Conclusion

This technical guide has outlined the primary analytical methods for the detection of this compound. Gas Chromatography-Mass Spectrometry offers the highest sensitivity and selectivity, especially when coupled with a prior derivatization step. High-Performance Liquid Chromatography with UV detection provides a robust and often simpler alternative. Capillary Electrophoresis presents a high-resolution separation technique for these polar compounds. The choice of the most suitable method will depend on the specific analytical requirements, including the sample matrix, required detection limits, and available instrumentation. The provided experimental protocols and performance data for similar compounds serve as a strong foundation for the development and validation of analytical methods for this compound.

References

GC-MS Analysis of 2,6-Dichloro-3-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,6-Dichloro-3-methylphenol, also known as 2,6-dichloro-m-cresol, is a halogenated phenolic compound. The monitoring of such compounds is critical in environmental analysis, toxicology, and industrial quality control due to their potential persistence and biological effects. Gas Chromatography-Mass Spectrometry (GC-MS) stands as the definitive analytical technique for the identification and quantification of this compound. Its high chromatographic resolution combined with the mass spectrometer's specificity and sensitivity allows for reliable detection of trace levels in complex matrices.[1][2]

This technical guide provides an in-depth overview of the GC-MS analysis of this compound, designed for researchers, scientists, and drug development professionals. It covers detailed experimental protocols, data interpretation, and quantitative summaries.

Analyte Properties

A clear understanding of the analyte's physicochemical properties is fundamental for method development.

PropertyValueSource
IUPAC Name This compoundPubChem[3]
Synonyms 2,6-Dichloro-m-cresol, 3-methyl-2,6-dichlorophenolPubChem[3]
CAS Number 13481-70-4PubChem[3]
Molecular Formula C₇H₆Cl₂OPubChem[3]
Molecular Weight 177.02 g/mol PubChem[3]

Principle of GC-MS Analysis

The GC-MS analysis of phenolic compounds follows a structured workflow, ensuring sample integrity, analyte separation, and accurate detection.[4] The process begins with sample preparation to isolate and concentrate the analyte, which may include derivatization to improve its chromatographic behavior. The prepared sample is then injected into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase. Finally, the separated components enter the mass spectrometer, where they are ionized, fragmented, and detected to provide a unique mass spectrum for identification and quantification.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Extraction Extraction (LLE/SPE) Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization Concentration Concentration Derivatization->Concentration GC_Separation GC Separation Concentration->GC_Separation MS_Detection MS Detection GC_Separation->MS_Detection Identification Identification MS_Detection->Identification Quantification Quantification Identification->Quantification

General workflow for the GC-MS analysis of phenolic compounds.[4]

Experimental Protocols

Accurate and reproducible results depend on meticulous adherence to established protocols. The following sections detail common procedures for sample preparation and instrumental analysis.

Sample Preparation

The choice of sample preparation technique depends on the sample matrix. For aqueous samples, Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are common.[5][6] For solid samples like soil, Soxhlet extraction is effective.[7]

Protocol 1: Liquid-Liquid Extraction (LLE) for Aqueous Samples [4][6]

  • Take a 100 mL aqueous sample in a separatory funnel.

  • If quantification is desired, add a suitable internal standard (e.g., 2,4,6-tribromophenol).[6]

  • Adjust the sample pH to < 2 using concentrated sulfuric acid or hydrochloric acid.[4][6]

  • Add 50 mL of dichloromethane (DCM) and shake vigorously for 2 minutes, venting periodically.[4][6]

  • Allow the layers to separate and collect the lower organic layer.[6]

  • Repeat the extraction twice more with fresh 50 mL portions of DCM.[6]

  • Combine the organic extracts and pass them through anhydrous sodium sulfate to remove residual water.[4]

  • Concentrate the extract to a final volume of 1 mL under a gentle stream of nitrogen.[6]

Protocol 2: Derivatization via Silylation Many phenolic compounds require derivatization to increase their volatility and thermal stability for GC analysis.[8] Silylation, which replaces the active hydrogen in the hydroxyl group with a trimethylsilyl (TMS) group, is a widely used technique.[4]

  • Evaporate the solvent from the 1 mL concentrated extract under a nitrogen stream.[8]

  • Add 200 µL of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and 100 µL of the catalyst trimethylchlorosilane (TMCS).[8]

  • Vortex the mixture in a sealed vial.

  • Heat the vial at 70-80 °C for 45-60 minutes in a heating block.[4][8]

  • After cooling, the sample is ready for GC-MS injection. An aliquot of 1 µL is typically injected.[8]

Instrumental Analysis

The following table summarizes typical GC-MS parameters for the analysis of phenols. These should be optimized for the specific instrument in use.

ParameterRecommended SettingSource
Gas Chromatograph Shimadzu GCMS-TQ8050 NX, Agilent 7890B or equivalent[1][6]
GC Column SH-I-5MS, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film)[1][2]
Carrier Gas Helium[1][2][8]
Flow Rate 1.0 - 1.9 mL/min (constant flow)[2][8]
Injection Mode Splitless (1 min)[2]
Injection Volume 1 µL[2]
Injector Temperature 250 °C[2]
Oven Program Initial 70°C, ramp 2°C/min to 135°C (hold 10 min), ramp 4°C/min to 220°C (hold 10 min), ramp 3.5°C/min to 270°C (hold 20 min)[8]
Mass Spectrometer
Ionization Mode Electron Ionization (EI)[2]
Electron Energy 70 eV[2]
Ion Source Temp. 200 - 230 °C[1][2]
Transfer Line Temp. 280 °C[2]
Acquisition Mode Full Scan (50-350 amu) for identification, Selected Ion Monitoring (SIM) for quantification[2]

Data Analysis and Interpretation

Identification and Confirmation

The identity of this compound is confirmed by matching its retention time and mass spectrum with that of a known standard. The mass spectrum is characterized by a molecular ion and specific fragment ions. Due to the presence of two chlorine atoms, the molecular ion will exhibit a characteristic isotopic pattern (M, M+2, M+4).

Mass Spectral Data The following table lists the key mass-to-charge ratios (m/z) for this compound.

Ion Typem/zRelative IntensitySource
Molecular Ion [M]⁺ 176HighPubChem[3]
Isotope Ion [M+2]⁺ 178HighPubChem[3]
Fragment Ion 141HighPubChem[3]
Fragment Ion 119ModeratePubChem[3]
Quantification

For quantitative analysis, an internal standard calibration method is recommended. A calibration curve is generated by analyzing standards of known concentrations. The analyte concentration in samples is then determined from this curve. For higher sensitivity and to minimize matrix interference, Selected Ion Monitoring (SIM) mode is employed, where the mass spectrometer is set to detect only the characteristic ions of the target analyte (e.g., m/z 176, 178, 141).[2] Typical detection limits for phenolic compounds in water can range from 0.1 to 15 µg/L.[5]

Workflow Visualization: Solid-Phase Extraction

Solid-Phase Extraction (SPE) is a common and efficient technique for preparing aqueous samples, offering high recovery and cleaner extracts compared to LLE.

SPE_Workflow start Start: 500 mL Water Sample acidify 1. Acidify Sample (pH ≤ 2) start->acidify condition 2. Condition C18 Cartridge (Methanol, then Water) acidify->condition load 3. Load Sample (~10 mL/min) condition->load wash 4. Wash Cartridge (to remove interferences) load->wash dry 5. Dry Cartridge (under vacuum) wash->dry elute 6. Elute Analyte (with Dichloromethane) dry->elute concentrate 7. Concentrate Eluate (to 1 mL) elute->concentrate analyze 8. Analyze by GC-MS concentrate->analyze

Detailed workflow for Solid-Phase Extraction (SPE) of water samples.[2]

References

HPLC methods for separating chlorinated phenols

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to HPLC Methods for the Separation of Chlorinated Phenols

Introduction

Chlorinated phenols (CPs) are a class of organic compounds widely used as intermediates in the manufacturing of pesticides, herbicides, and dyes.[1][2] Due to their toxicity, persistence in the environment, and potential carcinogenicity, they are classified as priority pollutants by environmental agencies worldwide.[1][2] Consequently, the accurate and sensitive determination of CPs in various matrices such as water, soil, and biological samples is of paramount importance.

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique well-suited for the analysis of CPs.[1][3] Unlike Gas Chromatography (GC), which typically requires a derivatization step to increase the volatility of the phenolic compounds, HPLC can often analyze CPs directly.[2][3] This guide provides a comprehensive overview of the core , intended for researchers, scientists, and professionals in drug development and environmental analysis.

Sample Preparation: The Crucial First Step

Effective sample preparation is critical to remove interfering substances and pre-concentrate the target analytes, thereby enhancing the sensitivity and reliability of the HPLC analysis. The choice of method depends heavily on the sample matrix.

Common Sample Preparation Techniques:

  • Liquid-Liquid Extraction (LLE): This traditional method involves extracting phenols from an aqueous sample into an immiscible organic solvent. The pH of the aqueous sample is typically adjusted to below 2 to ensure the phenols are in their non-ionized form, facilitating their transfer to the organic phase.[4]

  • Solid-Phase Extraction (SPE): SPE is a more modern and efficient technique that has largely replaced LLE. It involves passing the sample through a cartridge containing a solid adsorbent that retains the analytes. The analytes are then eluted with a small volume of an appropriate solvent. Polymeric adsorbents are commonly used for on-line SPE-HPLC analysis of CPs in water samples.[5] C18 cartridges are also frequently employed.[6]

  • Derivatization: While one of the advantages of HPLC is that derivatization is not always necessary, it can be employed to improve selectivity and sensitivity, especially when using UV or fluorescence detectors.[3][7] Pre-column derivatization with reagents like 4-nitrobenzoyl chloride or diazotized sulfanilic acid converts the phenols into derivatives with enhanced UV absorbance or fluorescence, making sample clean-up potentially unnecessary.[7][8]

A summary of sample preparation techniques is provided in the table below.

Table 1: Overview of Sample Preparation Techniques for Chlorinated Phenols

MethodTypical MatrixKey Protocol StepsAdvantagesDisadvantages
Liquid-Liquid Extraction (LLE) Water1. Adjust sample pH < 2 with acid.[4] 2. Add NaCl to improve extraction efficiency.[4][6] 3. Extract with an organic solvent (e.g., MTBE, DCM).[4] 4. Shake vigorously and allow layers to separate. 5. Collect and concentrate the organic extract.[4]Simple, inexpensive setup.Time-consuming, requires large volumes of hazardous organic solvents.[2]
Solid-Phase Extraction (SPE) Water, Wastewater1. Condition the SPE cartridge (e.g., C18 or polymeric).[6] 2. Load the sample onto the cartridge. 3. Wash the cartridge to remove interferences. 4. Elute the analytes with a small volume of solvent (e.g., methanol).[6]High recovery, reduced solvent consumption, amenable to automation (on-line SPE).[5]Cartridge cost, potential for clogging with complex matrices.
Pre-Column Derivatization Water, Biological Fluids1. React the sample with a derivatizing agent (e.g., 4-nitrobenzoyl chloride[7], dansyl chloride[9]). 2. Optimize reaction conditions (pH, temperature, time).[7] 3. Directly inject the reaction mixture or perform a cleanup step.Improved sensitivity and selectivity, may eliminate the need for extensive sample cleanup.[7]Adds complexity to the sample preparation process, potential for side reactions.

HPLC Separation Methodologies

The separation of CPs by HPLC is predominantly achieved using reversed-phase chromatography. However, other modes like ion-pair and micellar chromatography offer unique advantages for specific applications.

Reversed-Phase HPLC (RP-HPLC)

RP-HPLC is the most widely used technique for separating CPs.[10] The separation is based on the partitioning of analytes between a polar mobile phase and a non-polar stationary phase (typically C8 or C18).

  • Experimental Protocol (Isocratic Method):

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of methanol and a phosphate buffer (e.g., 50:50 v/v) with the pH adjusted to 7.20.[11]

    • Flow Rate: 0.8 mL/min.[11]

    • Detection: UV detector set at a specific wavelength (e.g., 270 nm or 280 nm).[6][12]

    • Injection Volume: 10-20 µL.[6]

    • Temperature: Ambient.

  • Experimental Protocol (Gradient Method):

    • Column: Thermo Scientific Accucore aQ (2.6 µm particles).[12]

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: Water.

    • Gradient: A linear gradient is applied to increase the proportion of the organic modifier (acetonitrile) over time, allowing for the separation of a wide range of CPs from phenol to trichlorophenols within a single run.

    • Flow Rate: Typically 0.5 - 1.0 mL/min.

    • Detection: UV at 270 nm.[12]

    • Total Run Time: Approximately 15-25 minutes.[7][12]

The following diagram illustrates the general workflow for the HPLC analysis of chlorinated phenols.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample Collection (e.g., Water, Soil) Extraction Extraction (LLE or SPE) Sample->Extraction Concentration Concentration Extraction->Concentration Derivatization Derivatization (Optional) Concentration->Derivatization Injection Sample Injection Concentration->Injection Derivatization->Injection Column RP-HPLC Column (e.g., C18) Injection->Column Detection Detection (UV, ECD, MS) Column->Detection Data Data Acquisition Detection->Data Integration Peak Integration Data->Integration Quantification Quantification Integration->Quantification Report Final Report Quantification->Report

General workflow for the HPLC analysis of chlorinated phenols.

Table 2: Example Retention Times for Phenols using RP-HPLC

This table summarizes retention time data from a specific RP-HPLC method for illustrative purposes.

CompoundRetention Time (min)[12]
Phenol2.65
2-Chlorophenol5.41
4-Chlorophenol6.30
3-Chlorophenol6.50
2,6-Dichlorophenol7.45
2,4-Dichlorophenol8.90
3,4-Dichlorophenol9.20
3,5-Dichlorophenol11.02
2,4,6-Trichlorophenol12.78
Method details: Thermo Scientific Accucore aQ column with UV detection at 270 nm.[12]
Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

Ion-pair chromatography is a variation of RP-HPLC that is particularly useful for separating ionic or highly polar compounds that show poor retention in conventional RP-HPLC.[13][14] For acidic compounds like phenols, a basic ion-pair reagent (e.g., a quaternary ammonium salt like tetrabutylammonium) is added to the mobile phase.[13]

  • Principle: The ion-pair reagent forms a neutral, hydrophobic complex with the ionized phenol. This complex has a stronger affinity for the non-polar stationary phase, leading to increased retention and allowing for separation.[13][15]

  • Experimental Protocol:

    • Column: C18 or C8 reversed-phase column.

    • Mobile Phase: An aqueous buffer (e.g., phosphate) at a neutral pH (e.g., 7.5) mixed with an organic modifier (e.g., methanol or acetonitrile).[13]

    • Ion-Pair Reagent: A quaternary ammonium salt (e.g., 5 mM Tetrabutylammonium Phosphate) is added to the mobile phase.[13]

    • Detection: UV detector.

Micellar Liquid Chromatography (MLC)

MLC is considered a "green" analytical technique because it uses mobile phases that are primarily aqueous, containing a surfactant (like sodium dodecyl sulfate, SDS) at a concentration above its critical micelle concentration (CMC).[16][17]

  • Principle: In MLC, separation occurs based on the differential partitioning of the analytes among three phases: the stationary phase, the bulk aqueous phase, and the micellar phase. Micelles can solubilize compounds, which is particularly useful for direct injection of complex samples like physiological fluids.[16][18]

  • Experimental Protocol:

    • Column: C18 reversed-phase column.

    • Mobile Phase: An aqueous solution containing a surfactant (e.g., 22 mmol/L SDS) and a buffer (e.g., 50 mmol/L ACES buffer at pH 6.1).[6] A small amount of an organic modifier (e.g., propanol, butanol) can be added to adjust retention.

    • Detection: UV or electrochemical detection.[6]

The following diagram illustrates the separation mechanism in a reversed-phase HPLC column.

RP-HPLC separation based on polarity.

Comparison with Gas Chromatography (GC)

While both HPLC and GC are powerful techniques for CP analysis, they have distinct advantages and disadvantages.[3]

Table 3: Comparison of HPLC and GC for Chlorophenol Analysis

FeatureHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography/Mass Spectrometry (GC/MS)
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[3]Separation based on volatility and partitioning between a gaseous mobile phase and a stationary phase.[3]
Derivatization Not typically required for chlorophenols.[3]Mandatory to increase volatility and thermal stability.[3]
Sample Volatility Suitable for non-volatile and thermally labile compounds.[3]Requires volatile and thermally stable compounds (or their derivatives).[3]
Sensitivity Good, with detection limits typically in the µg/L (ppb) range.[3]Excellent, often reaching ng/L (ppt) levels.[3]
Selectivity Dependent on the detector used (e.g., UV, PDA, Electrochemical).[3]High selectivity provided by the mass spectrometer.[3]
Primary Use Case Ideal for routine monitoring and high-throughput screening without derivatization.[3]Preferred for trace-level analysis and confirmatory identification in complex matrices.[3]

Conclusion

HPLC, particularly reversed-phase HPLC, offers a robust, versatile, and reliable platform for the separation and quantification of chlorinated phenols. The ability to analyze these compounds directly without derivatization simplifies sample preparation and makes it suitable for high-throughput screening.[3] Method selection, from sample preparation to the specific chromatographic mode (RP-HPLC, IP-RP-HPLC, or MLC), should be guided by the specific analytical requirements, including the sample matrix, target analyte concentration, and available instrumentation. For routine monitoring in the µg/L range, RP-HPLC with UV detection is often sufficient, while coupling HPLC with mass spectrometry provides the high sensitivity and selectivity needed for trace-level analysis and unambiguous identification.

References

experimental protocols for using 2,6-Dichloro-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature on the specific biological activities and detailed experimental protocols for 2,6-Dichloro-3-methylphenol is limited. The following guide provides a summary of its known physicochemical properties and presents generalized experimental protocols for its synthesis, purification, and characterization based on established methods for related substituted phenols. The information on biological activity is extrapolated from studies on similar dichlorophenol compounds and should be considered as a starting point for further investigation.

Physicochemical Properties

This compound, also known as 2,6-dichloro-m-cresol, is a halogenated aromatic organic compound. Its key physicochemical properties are summarized below.[1]

PropertyValueSource
Molecular Formula C₇H₆Cl₂OPubChem[1]
Molecular Weight 177.03 g/mol PubChem[1]
CAS Number 13481-70-4PubChem[1]
Appearance White crystalline solid (predicted)---
Melting Point Not available---
Boiling Point Not available---
Solubility Poorly soluble in water (predicted)---
pKa Not available---

Experimental Protocols

The following are generalized protocols that can be adapted for the synthesis, purification, and characterization of this compound.

Synthesis: Chlorination of m-Cresol

This protocol is a generalized procedure based on methods for the synthesis of dichlorophenols.[2][3]

Materials:

  • m-Cresol

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM)

  • A secondary amine catalyst (e.g., diethylamine)

  • Nitrogen gas

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Condenser

  • Ice bath

  • Heating mantle

Procedure:

  • Set up a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser.

  • Dissolve m-cresol in anhydrous DCM in the flask.

  • Add a catalytic amount of a secondary amine to the solution.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sulfuryl chloride (2.2 equivalents) dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 10 °C during the addition.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding distilled water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude this compound can be purified by column chromatography followed by recrystallization.

2.2.1. Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Glass column

  • Collection tubes

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of the eluent (e.g., 5% ethyl acetate in hexane).

  • Load the sample onto the top of the silica gel column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 2% ethyl acetate) and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the desired product.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

2.2.2. Recrystallization

Materials:

  • Purified this compound from column chromatography

  • A suitable solvent system (e.g., hexane/ethyl acetate)

  • Erlenmeyer flask

  • Hot plate

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Dissolve the purified product in a minimal amount of a hot solvent mixture (e.g., hexane with a small amount of ethyl acetate to aid dissolution).

  • Allow the solution to cool slowly to room temperature to form crystals.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold hexane.

  • Dry the crystals under vacuum to obtain pure this compound.

Characterization

The identity and purity of the synthesized this compound should be confirmed using spectroscopic methods.

2.3.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Procedure:

  • Dissolve a small amount of the purified compound in a deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H and ¹³C NMR spectra.

  • The expected ¹H NMR spectrum of this compound would show a singlet for the methyl protons, two doublets for the aromatic protons, and a broad singlet for the hydroxyl proton. The chemical shifts and coupling constants should be consistent with the structure.

  • The ¹³C NMR spectrum should show the expected number of signals corresponding to the seven carbon atoms in the molecule.

2.3.2. Mass Spectrometry (MS)

Procedure:

  • Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol).

  • Analyze the sample using a mass spectrometer (e.g., using electrospray ionization - ESI).

  • The mass spectrum should show a molecular ion peak [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight of this compound (177.03 g/mol ). The isotopic pattern of the molecular ion peak should be characteristic of a compound containing two chlorine atoms.

Biological Activity and Toxicological Profile (Extrapolated)

There is a lack of specific data on the biological activity of this compound. However, based on the known properties of other dichlorophenol isomers, some potential activities and toxicological concerns can be inferred.

Potential Biological Activities:

  • Antimicrobial Properties: Many chlorinated phenols exhibit broad-spectrum antimicrobial activity against bacteria and fungi.[4] The mechanism of action is often attributed to the disruption of cell membranes and inhibition of essential enzymes.[4]

Toxicological Profile:

  • Toxicity: Dichlorophenols are generally considered to be toxic. The toxicity can vary depending on the position of the chlorine atoms.

  • Irritation: Direct contact may cause skin and eye irritation.[4]

  • Environmental Hazard: Chlorinated phenols can be persistent in the environment and are toxic to aquatic organisms.

Summary of Known Effects of Related Dichlorophenols:

CompoundKnown Effects
2,4-Dichlorophenol Antimicrobial agent, environmental contaminant, potential endocrine disruptor.
2,6-Dichlorophenol Component of tick pheromones, used in the synthesis of pharmaceuticals.
3,5-Dichlorophenol Used in the synthesis of fungicides and other organic compounds.

Mandatory Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization m_cresol m-Cresol chlorination Chlorination with SO₂Cl₂ m_cresol->chlorination crude_product Crude Product chlorination->crude_product column_chrom Column Chromatography crude_product->column_chrom recrystallization Recrystallization column_chrom->recrystallization purified_product Purified Product recrystallization->purified_product nmr NMR Spectroscopy purified_product->nmr ms Mass Spectrometry purified_product->ms final_product Characterized This compound nmr->final_product ms->final_product

Caption: General workflow for the synthesis, purification, and characterization of this compound.

Hypothetical Biological Activity Screening Workflow

biological_screening cluster_primary_screening Primary Screening cluster_secondary_screening Secondary Screening (if active) start This compound (Purified Compound) antimicrobial Antimicrobial Assays (e.g., MIC determination) start->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT on cell lines) start->cytotoxicity mechanism Mechanism of Action Studies antimicrobial->mechanism cytotoxicity->mechanism in_vivo In vivo Efficacy and Toxicity Studies mechanism->in_vivo

Caption: A hypothetical workflow for screening the biological activity of a substituted phenol like this compound.

References

2,6-Dichloro-3-methylphenol in Biocidal Formulations: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,6-Dichloro-3-methylphenol is a chlorinated phenolic compound with potential applications as a biocide. Like other chlorinated phenols, its antimicrobial properties are attributed to its ability to disrupt essential cellular processes in microorganisms. This technical guide provides an overview of the available information on this compound and its relevance in the formulation of biocidal products. Due to a notable scarcity of specific data for this particular isomer in publicly accessible scientific literature and commercial documentation, this guide also draws upon information available for closely related chlorinated phenolic compounds to provide a broader context for its potential applications and mechanisms of action.

Chemical and Physical Properties

This compound, also known as 2,6-dichloro-m-cresol, is a solid at room temperature. Its chemical structure and properties are well-documented in chemical databases such as PubChem[1]. The presence of chlorine atoms on the phenol ring is understood to enhance its antimicrobial efficacy. Isomers of this compound, such as 4-chloro-3-methylphenol (p-chloro-m-cresol or PCMC), are more commonly referenced and utilized in commercial antiseptic and disinfectant formulations[2][3][4].

Mechanism of Action

The primary mechanism of antimicrobial action for chlorinated phenols is the disruption of microbial cells' energy metabolism. They are known to act as uncouplers of oxidative phosphorylation. This process involves the dissipation of the proton motive force across the cytoplasmic membrane, which is essential for the synthesis of ATP. By interfering with this critical energy-generating pathway, chlorinated phenols effectively inhibit microbial growth and can lead to cell death. This general mechanism is expected to be the basis for the biocidal activity of this compound.

Applications in Biocidal Formulations

While specific commercial biocide formulations explicitly listing this compound as a primary active ingredient are not readily found in the available literature, the broader class of chlorinated phenols is widely used in various disinfectant and preservative applications. For instance, its isomer, 4-chloro-3-methylphenol, is a common component in antiseptic soaps, wound disinfectants, and as a preservative in cosmetics and metalworking fluids[2][3][4].

Patents related to disinfectant formulations often describe blends of phenolic biocides to achieve a broader spectrum of antimicrobial activity. These formulations may include a variety of chlorinated and non-chlorinated phenols, though this compound is not specifically highlighted as a key component in the examined documents[5]. The use of such blends suggests a potential application for this compound in synergistic combination with other biocidal agents.

Antimicrobial Efficacy: Data Gaps

A comprehensive search of scientific literature and public databases did not yield specific quantitative data on the antimicrobial efficacy of this compound. Key metrics such as the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against a range of common bacteria (e.g., Staphylococcus aureus, Pseudomonas aeruginosa) and fungi (e.g., Candida albicans) are not publicly available. This lack of data presents a significant challenge in assessing its potential potency and spectrum of activity for inclusion in new biocide formulations.

Experimental Protocols for Efficacy Testing

For researchers interested in evaluating the biocidal efficacy of this compound, standardized protocols are essential. The following methodologies are recommended for determining its antimicrobial properties.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro. A standard method for determining MIC is the broth microdilution method.

Experimental Workflow for MIC Determination

MIC_Workflow prep Prepare serial dilutions of This compound in broth inoculate Inoculate each dilution with a standardized microbial suspension prep->inoculate incubate Incubate at optimal temperature and duration for the microorganism inoculate->incubate observe Visually inspect for turbidity (microbial growth) incubate->observe determine Identify the lowest concentration with no visible growth (MIC) observe->determine

Caption: Workflow for MIC Determination.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. It is determined from the results of the MIC test.

Experimental Workflow for MBC Determination

MBC_Workflow mic_tubes Select clear tubes from the completed MIC assay subculture Subculture an aliquot from each clear tube onto agar plates mic_tubes->subculture incubate_plates Incubate agar plates to allow for colony formation subculture->incubate_plates count_colonies Count the number of colonies on each plate incubate_plates->count_colonies determine_mbc Identify the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (MBC) count_colonies->determine_mbc

Caption: Workflow for MBC Determination.

Signaling Pathways and Logical Relationships

Detailed information regarding the specific effects of this compound on microbial signaling pathways is not available in the current body of scientific literature. The general mechanism of uncoupling oxidative phosphorylation suggests a direct impact on cellular energy metabolism rather than a specific interaction with signaling cascades.

The logical relationship for its application in a formulation would follow a standard development path for a biocidal active ingredient.

Logical Relationship for Biocide Formulation

Formulation_Logic char Characterize Physicochemical Properties of this compound efficacy Determine Antimicrobial Efficacy (MIC, MBC, Spectrum) char->efficacy toxicity Assess Toxicological Profile efficacy->toxicity formulate Develop Stable and Effective Biocidal Formulations toxicity->formulate test_formulation Evaluate Performance of Final Formulation formulate->test_formulation register Regulatory Approval test_formulation->register

Caption: Biocidal Formulation Development Path.

Conclusion and Future Directions

This compound belongs to a class of compounds with established biocidal properties. However, there is a significant lack of specific data regarding its antimicrobial efficacy, its use in commercial formulations, and its detailed mechanism of action. The information available for its isomers, particularly 4-chloro-3-methylphenol, suggests its potential as a disinfectant and preservative.

For researchers and drug development professionals, this compound represents an area where further investigation is warranted. Systematic evaluation of its antimicrobial spectrum and potency using standardized protocols is a necessary first step. Subsequent research could explore its potential for synergistic effects with other biocides and its suitability for various formulation types. Given the ongoing need for new and effective antimicrobial agents, a thorough investigation into the properties of less-studied compounds like this compound could prove to be a valuable endeavor.

References

The Strategic Utility of 2,6-Dichloro-3-methylphenol in the Synthesis of Pharmaceutical Intermediates: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Introduction

Substituted phenols are a cornerstone in the edifice of medicinal chemistry, serving as versatile precursors for a vast array of bioactive molecules. Among these, 2,6-dichloro-3-methylphenol, a chlorinated aromatic compound, holds significant potential as a building block in the synthesis of complex pharmaceutical intermediates. Its specific substitution pattern—two chlorine atoms ortho to the hydroxyl group and a methyl group at the meta position—imparts distinct reactivity and conformational properties that can be strategically exploited in drug design and development. This technical guide provides an in-depth exploration of the application of this compound and its close structural analogs in the synthesis of pharmaceutical intermediates, with a focus on reaction mechanisms, experimental protocols, and the biological significance of the resulting molecules.

Core Synthesis Pathways and Intermediates

The primary utility of dichlorinated phenols in pharmaceutical synthesis often involves their conversion into aniline derivatives, which are key intermediates for a variety of therapeutic agents. A prominent example is the synthesis of the non-steroidal anti-inflammatory drug (NSAID) diclofenac, which utilizes the structurally related 2,6-dichlorophenol. The synthetic principles are directly applicable to this compound for the creation of novel drug candidates.

A crucial intermediate in the synthesis of many pharmaceuticals is N-(2,6-dichlorophenyl)aniline. The synthesis of this compound from 2,6-dichlorophenol is a well-established multi-step process that can be adapted for this compound.[1][2][3] The overall pathway involves the conversion of the phenol to an aniline, followed by coupling with another aromatic ring.

A 2,6-Dichlorophenol C 2-(2,6-Dichlorophenoxy)-N-phenylacetamide A->C Condensation B 2-Chloro-N-phenylacetamide B->C D N-(2,6-Dichlorophenyl)-2-hydroxy-N-phenylacetamide C->D Smiles Rearrangement E N-(2,6-Dichlorophenyl)-2-chloro-N-phenylacetamide D->E Chlorination F 1-(2,6-Dichlorophenyl)-1,3-dihydro-2H-indol-2-one E->F Friedel-Crafts Alkylation G Diclofenac Sodium F->G Hydrolysis

Figure 1: A representative synthetic pathway for Diclofenac Sodium starting from 2,6-Dichlorophenol, highlighting key chemical transformations.[2][3]

A key transformation in this sequence is the Smiles rearrangement, a type of intramolecular nucleophilic aromatic substitution. This reaction is pivotal for converting the phenoxyacetamide intermediate into the corresponding diphenylamine derivative.

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of a diclofenac intermediate, which can be adapted for derivatives of this compound.

Protocol 1: Synthesis of 2-(2,6-Dichlorophenoxy)-N-phenylacetamide

This protocol details the condensation reaction to form the ether linkage.[2]

Materials:

  • 2-Chloro-N-phenylacetamide

  • 2,6-Dichlorophenol

  • Potassium carbonate

  • Polyethylene glycol (PEG-600) as a phase transfer catalyst

  • Xylene

Procedure:

  • To a reaction flask, add 2-chloro-N-phenylacetamide (0.2 mol), 2,6-dichlorophenol (0.2 mol), potassium carbonate (0.5 mol), PEG-600 (1.8 g), and xylene (320 mL).[2]

  • Heat the reaction mixture to 150°C and reflux under stirring for 4 hours.

  • Monitor the reaction completion using Thin Layer Chromatography (TLC).

  • After completion, cool the mixture and neutralize with dilute hydrochloric acid.

  • Perform an extraction to isolate the product.

Protocol 2: Smiles Rearrangement to N-(2,6-Dichlorophenyl)-2-hydroxy-N-phenylacetamide

This step involves the intramolecular rearrangement to form the diphenylamine core.[2]

Materials:

  • 2-(2,6-Dichlorophenoxy)-N-phenylacetamide

  • Inorganic base (e.g., sodium hydroxide)

Procedure:

  • The crude 2-(2,6-dichlorophenoxy)-N-phenylacetamide is treated with a strong inorganic base.

  • The reaction is typically heated to facilitate the rearrangement.

  • The progress of the reaction is monitored by TLC or HPLC.

  • Upon completion, the reaction mixture is worked up by neutralization and extraction to yield the hydroxylated intermediate.

Protocol 3: Synthesis of 1-(2,6-Dichlorophenyl)indolin-2-one

This protocol describes the intramolecular Friedel-Crafts cyclization to form the indolinone ring, a key intermediate for diclofenac.[4]

Materials:

  • N-phenyl-N-(2,6-dichlorophenyl)-chloroacetamide

  • Anhydrous aluminum trichloride (Lewis acid)

  • Polyethylene glycol 400 (phase transfer catalyst)

Procedure:

  • In a reaction vessel, combine N-phenyl-N-(2,6-dichlorophenyl)-chloroacetamide (30g) and polyethylene glycol 400 (3g).[4]

  • Heat the mixture to 60°C.

  • Slowly add anhydrous aluminum trichloride (25.5g) over approximately 30 minutes.

  • Maintain the reaction at 60°C and monitor its progress by TLC.

  • After the reaction is complete, quench the reaction by carefully adding the mixture to purified water with stirring.

  • Continue stirring for 5 hours to ensure complete precipitation of the product.

  • The solid product is collected by filtration, washed, and dried.

Quantitative Data

The following table summarizes typical yields and purity for the synthesis of the diclofenac intermediate, 1-(2,6-dichlorophenyl)indolin-2-one.

StepReactantsCatalyst/ReagentYield (%)Purity (%)Reference
Friedel-Crafts CyclizationN-phenyl-N-(2,6-dichlorophenyl)-chloroacetamideAnhydrous aluminum trichloride87.699.3[4]
Friedel-Crafts Cyclization (with PTC)N-phenyl-N-(2,6-dichlorophenyl)-chloroacetamideAlCl₃, Tetrabutylammonium fluoride9099.5[4]

Application in Modern Drug Discovery: FGFR Inhibitors

While the synthesis of diclofenac highlights the utility of the 2,6-dichlorophenyl scaffold, the 3-methyl-substituted variant, this compound, and its derivatives are of significant interest in the development of targeted cancer therapies. A notable example is the potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases, NVP-BGJ398 (Infigratinib).[5][6] This drug contains a 3-(2,6-dichloro-3,5-dimethoxy-phenyl) moiety, which is structurally very similar to the scaffold that would be derived from this compound.

The FGFR signaling pathway is a critical regulator of cell proliferation, differentiation, and migration. Dysregulation of this pathway is implicated in various cancers.

FGF FGF Ligand FGFR FGFR FGF->FGFR RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway FGFR->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway FGFR->PI3K_AKT PLCg PLCγ Pathway FGFR->PLCg Cell_Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Cell_Proliferation Cell_Survival Cell Survival PI3K_AKT->Cell_Survival Angiogenesis Angiogenesis PLCg->Angiogenesis NVP_BGJ398 NVP-BGJ398 (Infigratinib) NVP_BGJ398->FGFR

Figure 2: Simplified representation of the FGFR signaling pathway and the inhibitory action of NVP-BGJ398 (Infigratinib).

The synthesis of NVP-BGJ398 and its analogs demonstrates the importance of the substituted 2,6-dichlorophenyl ring in achieving high potency and selectivity. The synthetic strategies employed to create such molecules often involve the coupling of a substituted aniline with a pyrimidine core. The synthesis of a 2,6-dichloro-3-methylaniline intermediate, which can be derived from this compound, would be a key step in developing novel FGFR inhibitors.

Biological Activities of Derivatives

Derivatives of 2,6-dichloro-3-methylaniline have been investigated for a range of biological activities, suggesting broader therapeutic potential for compounds derived from this compound. These activities include:

  • Antimicrobial Properties: Some derivatives have shown inhibitory effects on the growth of various bacteria.[7]

  • Anticancer Activity: The 2,6-dichloro-3-methylaniline scaffold has been explored for its potential in developing new anticancer agents, with some studies showing it can inhibit the growth of bladder cancer cells.[7]

Conclusion

This compound and its related analogs are valuable and versatile building blocks in pharmaceutical intermediate synthesis. The well-established synthetic routes for converting these phenols into key aniline intermediates, as exemplified by the synthesis of diclofenac, provide a robust framework for the development of new chemical entities. Furthermore, the incorporation of the 2,6-dichloro-3-methylphenyl moiety into targeted therapies, such as FGFR inhibitors, underscores the strategic importance of this scaffold in modern drug discovery. The continued exploration of the reactivity and biological activity of derivatives of this compound is poised to yield novel therapeutic agents for a range of diseases.

References

sample preparation for 2,6-Dichloro-3-methylphenol analysis

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Sample Preparation for the Analysis of 2,6-Dichloro-3-methylphenol

Introduction

This compound is a halogenated phenolic compound that can be found as an environmental contaminant or as an intermediate in chemical synthesis. Its potential toxicity and persistence in various matrices, such as water, soil, and biological tissues, necessitate accurate and sensitive analytical methods for its quantification. Effective sample preparation is the most critical step in the analytical workflow, as it aims to isolate the analyte from complex sample matrices, eliminate interferences, and concentrate it to a level suitable for instrumental analysis. This guide provides a comprehensive overview of key sample preparation techniques, detailed experimental protocols, and comparative data for researchers, scientists, and drug development professionals involved in the analysis of this compound and related chlorinated phenols.

Core Sample Preparation Techniques

The choice of a sample preparation method depends on the sample matrix, the concentration of the analyte, the required level of cleanup, and the analytical instrument to be used, typically Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The most common techniques include Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. For GC analysis, a derivatization step is often required to improve the volatility and chromatographic behavior of phenolic compounds.[1][2][3][4]

Solid-Phase Extraction (SPE)

SPE is a widely used technique for extracting and concentrating analytes from liquid samples.[5] It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte.[5] Interferences are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent.[6] For acidic compounds like phenols, it is crucial to acidify the sample to a pH of approximately 2 to ensure the compound is in its neutral form, which enhances its retention on common reversed-phase sorbents.[7][8]

Liquid-Liquid Extraction (LLE)

LLE is a traditional method based on the differential partitioning of an analyte between two immiscible liquid phases, typically an aqueous sample and an organic solvent. The pH of the aqueous sample is adjusted to suppress the ionization of the phenolic hydroxyl group, thereby increasing its solubility in the organic solvent. After extraction, the organic layer is collected, dried, and concentrated for analysis.[9]

QuEChERS

The QuEChERS method has gained popularity for its simplicity, speed, and minimal solvent usage.[10] It is a two-step process that involves an initial extraction and partitioning step using an organic solvent (typically acetonitrile) and a salt mixture, followed by a cleanup step called dispersive solid-phase extraction (d-SPE).[11][12] In the d-SPE step, a small amount of sorbent is added to the extract to remove specific interferences like lipids and pigments.[10][11]

Derivatization for GC Analysis

Phenols possess active hydrogen atoms in their hydroxyl groups, which can lead to poor peak shape and reduced sensitivity during GC analysis.[1] Derivatization converts the polar hydroxyl group into a less polar ether or ester, increasing volatility and improving chromatographic performance.[1][2] A common method is in-situ acetylation using acetic anhydride in a buffered alkaline solution.[13][14] Another approach is silylation, which replaces the active hydrogen with a trimethylsilyl (TMS) group.[1]

Data Presentation: Comparison of Techniques

The following tables summarize key parameters and performance characteristics of the described sample preparation methods.

Table 1: Qualitative Comparison of Sample Preparation Techniques

FeatureSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)QuEChERS
Principle Analyte partitioning between a solid sorbent and a liquid sample.Analyte partitioning between two immiscible liquid phases.Acetonitrile extraction/salting-out followed by dispersive SPE cleanup.
Advantages High recovery, high enrichment factors, low solvent consumption, easily automated.[5]Simple, inexpensive equipment, well-established.Fast, easy, low solvent use, high throughput, effective for various matrices.[10][12]
Disadvantages Cartridge cost, potential for clogging with particulate-laden samples.[7]Large solvent volumes, emulsion formation, labor-intensive, difficult to automate.[5]Matrix-dependent optimization required, may not be suitable for all analyte/matrix combinations.
Typical Matrices Drinking water, wastewater, environmental samples.[7][15]Water, wastewater.[16]Food, soil, biological samples.[10][11][17]

Table 2: Typical Experimental Parameters and Performance Data

ParameterSolid-Phase Extraction (SPE)Liquid-Liquid Extraction (LLE) with AcetylationQuEChERS
Sample Volume 100 mL - 1 L[9][15]200 mL - 1 L[14][16]~5-15 g sample
pH Adjustment Acidify to pH ≤ 2[7][8][18]Adjust to pH > 11 for cleanup, then < 2 for extraction; raise to 9-11.5 for acetylation[13][14][16]Often buffered (e.g., acetate buffer)
Key Reagents C18 or Polystyrene-divinylbenzene sorbent, Methanol, Dichloromethane[7][9]Dichloromethane or Hexane, Acetic Anhydride, Potassium Carbonate[13][16]Acetonitrile, MgSO₄, NaCl, d-SPE sorbents (e.g., C18, GCB)[10][11]
Typical Recovery > 70%73% - 95%[16]75% - 104%[11][19]
Method Detection Limit (MDL) 0.02 - 0.58 µg/L (for various phenols)[15]Analyte and matrix dependent0.06 - 230 µg/kg (for various phenols)[10]

Experimental Workflows and Diagrams

Visualizing the experimental process is crucial for understanding the logical flow and key decision points in sample preparation.

G cluster_collection Sample Collection & Preservation cluster_prep Sample Preparation cluster_analysis Analysis Collect Collect Sample Preserve Preserve Sample (e.g., Cool to 4°C, Dechlorinate) Collect->Preserve Pretreatment Pre-treatment (Filter, Homogenize, Adjust pH) Preserve->Pretreatment SPE Solid-Phase Extraction (SPE) Pretreatment->SPE Liquid Samples LLE Liquid-Liquid Extraction (LLE) Pretreatment->LLE Liquid Samples QuEChERS QuEChERS Pretreatment->QuEChERS Solid/Liquid Samples Derivatize Derivatization (Optional for GC) SPE->Derivatize LLE->Derivatize QuEChERS->Derivatize Analysis Instrumental Analysis (GC-MS or HPLC) Derivatize->Analysis Data Data Processing & Quantification Analysis->Data

Caption: Overall experimental workflow for this compound analysis.

Detailed Experimental Protocols

The following sections provide step-by-step methodologies for the key sample preparation techniques.

Protocol 1: Solid-Phase Extraction (SPE) for Water Samples

This protocol is a generalized procedure based on EPA Method 528 and common practices for extracting phenols from aqueous matrices.[7][15]

1. Materials:

  • Reversed-phase SPE cartridges (e.g., 500 mg C18 or Polystyrene-divinylbenzene)[7][9]

  • Methanol, Dichloromethane (or other suitable solvent), and Hydrochloric Acid (reagent grade)

  • SPE vacuum manifold

  • Nitrogen evaporation system

2. Procedure:

  • Sample Pre-treatment: For a 500 mL water sample, acidify to pH ≤ 2 with concentrated HCl. If the sample contains residual chlorine, add sodium sulfite to dechlorinate. Filter the sample if suspended solids are present.[18]

  • Cartridge Conditioning:

    • Place the SPE cartridge on the vacuum manifold.

    • Wash the cartridge with 5 mL of dichloromethane.

    • Pass 5 mL of methanol through the cartridge.

    • Equilibrate the cartridge by passing 10 mL of deionized water (acidified to pH 2) through it. Do not allow the sorbent to go dry.[8]

  • Sample Loading: Load the acidified water sample onto the conditioned cartridge at a flow rate of approximately 10 mL/min.[18]

  • Washing: After loading, wash the cartridge with 5 mL of deionized water (pH 2) to remove polar interferences. Dry the cartridge thoroughly under vacuum for 10-15 minutes.[18]

  • Elution:

    • Place a collection vial under the cartridge outlet.

    • Elute the analyte with two 5 mL portions of dichloromethane.[18]

  • Concentration: Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen. The extract is now ready for analysis or derivatization.[18]

G start Start: Acidified Water Sample (pH 2) step1 1. Condition SPE Cartridge (Solvent -> Methanol -> Acidic Water) start->step1 step2 2. Load Sample onto Cartridge step1->step2 step3 3. Wash Cartridge (Remove Interferences) step2->step3 step4 4. Dry Cartridge under Vacuum step3->step4 step5 5. Elute Analyte (e.g., with Dichloromethane) step4->step5 step6 6. Concentrate Eluate step5->step6 end Final Extract for Analysis step6->end

Caption: Step-by-step workflow for the Solid-Phase Extraction (SPE) protocol.

Protocol 2: Liquid-Liquid Extraction with In-situ Acetylation

This protocol is adapted from EPA Method 1653, which is designed for the analysis of chlorinated phenolics in wastewater.[13][14] This procedure derivatizes the phenols into their more volatile acetate esters before extraction.

1. Materials:

  • Hexane, Acetic Anhydride, Potassium Carbonate (K₂CO₃), Sulfuric Acid (reagent grade)

  • Separatory funnel (2 L)

  • Rotary evaporator or nitrogen evaporation system

2. Procedure:

  • Sample Preparation: Take a 1 L aqueous sample in a 2 L separatory funnel.

  • pH Adjustment & Buffering: Adjust the sample pH to neutral (pH 7.0) with sulfuric acid. Add 150 g of purified K₂CO₃ dissolved in 250 mL of reagent water. The pH should rise to between 9 and 11.5.[13]

  • Derivatization (Acetylation): Add acetic anhydride to the buffered sample. Mix thoroughly to convert the chlorophenolics into their acetate derivatives.[13][14]

  • Extraction: Add 60 mL of hexane to the separatory funnel. Shake vigorously for 1-2 minutes. Allow the organic and aqueous layers to separate.

  • Collect Organic Phase: Drain the lower aqueous layer back into its original container or a separate flask. Drain the upper hexane layer into a clean collection flask.

  • Repeat Extraction: Repeat the extraction two more times with fresh 60 mL portions of hexane, combining all three extracts.

  • Concentration: Concentrate the combined hexane extract to a final volume of 0.5 mL using a rotary evaporator or a gentle stream of nitrogen.[13][14] The extract is now ready for GC analysis.

G start Start: 1L Water Sample step1 1. Adjust pH to Neutral start->step1 step2 2. Add K₂CO₃ Buffer (pH 9-11.5) step1->step2 step3 3. Add Acetic Anhydride (In-situ Acetylation) step2->step3 step4 4. Extract with Hexane (3x) step3->step4 step5 5. Combine Organic Extracts step4->step5 step6 6. Concentrate Extract to 0.5 mL step5->step6 end Final Extract for GC Analysis step6->end

Caption: Workflow for LLE with in-situ acetylation derivatization.

Protocol 3: Modified QuEChERS for Phenolic Compounds

This protocol is a generalized version of the QuEChERS method, which can be adapted for solid matrices (e.g., soil, food) or liquid samples.[10][11]

1. Materials:

  • Acetonitrile (ACN), Magnesium Sulfate (MgSO₄), Sodium Chloride (NaCl)

  • Dispersive SPE (d-SPE) tubes containing sorbents (e.g., C18 for nonpolar interferences, Graphitized Carbon Black (GCB) for pigments)

  • 50 mL centrifuge tubes

  • Centrifuge

2. Procedure:

  • Sample Extraction & Partitioning:

    • Place 10 g of a homogenized solid sample (or 10 mL of a liquid sample) into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the salting-out mixture, typically 4 g MgSO₄ and 1 g NaCl.

    • Immediately cap and shake vigorously for 1 minute.

    • Centrifuge at ≥3000 rpm for 5 minutes.[11]

  • Dispersive SPE Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the upper acetonitrile layer to a d-SPE tube containing the appropriate sorbent (e.g., 900 mg MgSO₄ and 150 mg C18).

    • Shake vigorously for 30 seconds.

    • Centrifuge at ≥3000 rpm for 5 minutes.

  • Final Extract: The supernatant is the final extract. It can be analyzed directly or after a solvent exchange if necessary.

G cluster_extraction Step 1: Extraction & Partitioning cluster_cleanup Step 2: Dispersive SPE Cleanup s1 Sample + Acetonitrile s2 Add MgSO₄ and NaCl Salts s1->s2 s3 Shake and Centrifuge s2->s3 s4 Transfer Supernatant to d-SPE Tube s3->s4 Collect Acetonitrile Layer s5 Shake and Centrifuge s4->s5 end Final Extract for Analysis s5->end

Caption: The two-stage workflow of the QuEChERS sample preparation method.

References

An In-Depth Technical Guide to the Synthesis of 2,6-Dichloro-3-methylphenol from m-Cresol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide details a viable multi-step synthetic pathway for the preparation of 2,6-dichloro-3-methylphenol from the readily available starting material, m-cresol. Direct chlorination of m-cresol is notoriously unselective, yielding a mixture of chlorinated isomers with the para-substituted product, 4-chloro-3-methylphenol, often predominating. Therefore, a regioselective approach is necessary to achieve the desired 2,6-disubstituted pattern.

The most practical synthetic route involves a four-step sequence:

  • Nitration of m-cresol to selectively introduce a nitro group at the 2-position.

  • Reduction of the nitro group to an amine.

  • Diazotization of the resulting aminophenol followed by a Sandmeyer reaction to replace the amino group with a chlorine atom.

  • Chlorination of the intermediate 2-chloro-3-methylphenol to yield the final product, this compound.

This guide provides detailed experimental protocols for each of these key transformations, along with a summary of expected yields and key physical data for the intermediates and the final product.

Experimental Protocols

The following sections provide detailed methodologies for each step in the synthesis of this compound from m-cresol.

Step 1: Synthesis of 2-Nitro-3-methylphenol

The selective nitration of m-cresol at the 2-position is crucial for the success of this synthetic route. The hydroxyl group is a strongly activating, ortho-, para-directing group, while the methyl group is a weakly activating, ortho-, para-directing group. Careful control of reaction conditions is required to favor nitration at the position ortho to the hydroxyl group and meta to the methyl group.

Experimental Procedure:

  • In a flask equipped with a stirrer and a dropping funnel, dissolve m-cresol in a suitable solvent such as glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, dropwise to the cooled solution while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at a low temperature for a specified period to ensure complete reaction.

  • Pour the reaction mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with cold water until the washings are neutral, and dry.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol-water.

Parameter Value Reference
Starting Material m-CresolCommercially Available
Major Product 2-Nitro-3-methylphenol[1]
Typical Yield Moderate to Good[1]
Melting Point Not specified
Appearance Yellowish solid

Note: The formation of other isomers, such as 6-nitro-3-methylphenol, is possible.[1] Careful monitoring of the reaction and purification of the product are essential.

Step 2: Synthesis of 2-Amino-3-methylphenol

The reduction of the nitro group in 2-nitro-3-methylphenol to an amino group can be achieved using various standard reduction methods. A common and effective method involves the use of tin(II) chloride in the presence of a strong acid.

Experimental Procedure:

  • Suspend 2-nitro-3-methylphenol in a suitable solvent like ethanol.

  • Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

  • Heat the reaction mixture under reflux for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and neutralize it with a base, such as sodium hydroxide solution, to precipitate the tin salts.

  • Extract the product into an organic solvent like ethyl acetate.

  • Dry the organic extract over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by recrystallization or column chromatography.

Parameter Value Reference
Starting Material 2-Nitro-3-methylphenolFrom Step 1
Major Product 2-Amino-3-methylphenol[2]
Typical Yield High[2]
Melting Point Not specified
Appearance Solid
Step 3: Synthesis of 2-Chloro-3-methylphenol via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for replacing an aromatic amino group with a chlorine atom via a diazonium salt intermediate.[3][4]

Experimental Procedure:

  • Diazotization:

    • Dissolve 2-amino-3-methylphenol in a mixture of concentrated hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice-salt bath.

    • Slowly add a cold aqueous solution of sodium nitrite dropwise, keeping the temperature below 5 °C. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

  • Sandmeyer Reaction:

    • In a separate flask, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.

    • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring. Effervescence (evolution of nitrogen gas) will be observed.

    • After the addition is complete, warm the reaction mixture gently to ensure complete decomposition of the diazonium salt.

  • Work-up:

    • Steam distill the reaction mixture to isolate the volatile 2-chloro-3-methylphenol.

    • Extract the distillate with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic extract with a dilute base solution to remove any acidic impurities, followed by washing with water.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by distillation to obtain the product.

Parameter Value Reference
Starting Material 2-Amino-3-methylphenolFrom Step 2
Major Product 2-Chloro-3-methylphenol[5]
Typical Yield Good[4]
Melting Point Not specified
Appearance Liquid or low-melting solid
Step 4: Synthesis of this compound

The final step is the chlorination of 2-chloro-3-methylphenol. The existing substituents (hydroxyl, methyl, and chloro) will direct the incoming chloro group. The hydroxyl group is a strong ortho-, para-director, and the 6-position is activated and sterically accessible for chlorination.

Experimental Procedure:

  • Dissolve 2-chloro-3-methylphenol in a suitable solvent, such as a chlorinated hydrocarbon (e.g., dichloromethane) or glacial acetic acid.

  • Use a chlorinating agent such as sulfuryl chloride (SO₂Cl₂) or chlorine gas.

  • If using sulfuryl chloride, add it dropwise to the solution of 2-chloro-3-methylphenol at a controlled temperature (e.g., room temperature or slightly below).

  • The reaction may be catalyzed by a Lewis acid, such as aluminum chloride, although the activated ring may react without a catalyst.

  • Monitor the reaction by a suitable technique (e.g., GC or TLC) until the starting material is consumed.

  • Upon completion, carefully quench the reaction with water or a dilute basic solution to neutralize any remaining acid and chlorinating agent.

  • Extract the product into an organic solvent.

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the this compound by recrystallization or distillation.

Parameter Value Reference
Starting Material 2-Chloro-3-methylphenolFrom Step 3
Final Product This compound[6]
Typical Yield Good
Melting Point Not specified
Appearance Solid

Logical Relationships and Experimental Workflows

The following diagrams illustrate the overall synthetic pathway and a generalized experimental workflow for a typical reaction step.

Synthesis_Pathway m_cresol m-Cresol nitro_cresol 2-Nitro-3-methylphenol m_cresol->nitro_cresol Nitration amino_cresol 2-Amino-3-methylphenol nitro_cresol->amino_cresol Reduction chloro_cresol 2-Chloro-3-methylphenol amino_cresol->chloro_cresol Diazotization/ Sandmeyer Reaction dichloro_cresol This compound chloro_cresol->dichloro_cresol Chlorination

Caption: Synthetic pathway for this compound.

Experimental_Workflow start Start with Reactants and Solvent reaction Controlled Addition of Reagents at Specific Temperature start->reaction monitoring Reaction Monitoring (e.g., TLC, GC) reaction->monitoring workup Quenching and Extraction monitoring->workup purification Purification (Recrystallization/ Distillation) workup->purification product Final Product purification->product

Caption: Generalized experimental workflow.

Conclusion

This technical guide outlines a robust and regioselective multi-step synthesis for producing this compound from m-cresol. By avoiding direct chlorination and instead employing a controlled sequence of nitration, reduction, diazotization/Sandmeyer reaction, and a final chlorination step, the desired isomer can be obtained with good yields. The provided experimental protocols serve as a detailed starting point for researchers in the fields of organic synthesis and drug development. It is recommended that each step be optimized for scale and purity requirements specific to the intended application. Standard laboratory safety precautions should be strictly followed throughout all procedures.

References

An In-depth Technical Guide to ELISA: Troubleshooting and Optimization

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Enzyme-Linked Immunosorbent Assay (ELISA) is a cornerstone technique for quantifying proteins and other analytes.[1][2][3] Its sensitivity and specificity make it invaluable in various stages of research and development.[2][3] However, the multi-step nature of ELISA protocols presents numerous opportunities for error, leading to unreliable data.[4] This guide provides a comprehensive overview of a standard ELISA protocol, detailed troubleshooting advice for common issues, and strategies for optimizing assay performance to ensure accurate and reproducible results.

Standard Sandwich ELISA Protocol

The sandwich ELISA is a widely used format where the analyte is "sandwiched" between a capture antibody and a detection antibody.[3] This protocol outlines the typical steps involved.

Detailed Experimental Methodology:

  • Coating:

    • Dilute the capture antibody to a pre-optimized concentration (typically 1-10 µg/mL) in a coating buffer (e.g., PBS, pH 7.4 or carbonate-bicarbonate, pH 9.6).[5][6]

    • Add 100 µL of the diluted capture antibody to each well of a high-protein-binding 96-well microplate.[7][8]

    • Cover the plate and incubate overnight at 4°C.[8]

  • Washing (1):

    • Aspirate the coating solution from each well.

    • Wash the plate 3-4 times with 300 µL per well of a wash buffer (e.g., PBS with 0.05% Tween-20).[8][9] Ensure complete removal of liquid after each wash by inverting the plate and blotting it on a clean paper towel.[8][10]

  • Blocking:

    • Add 200-300 µL of blocking buffer (e.g., 1-5% BSA or non-fat dry milk in PBS) to each well to prevent non-specific binding.[9][11][12]

    • Cover the plate and incubate for at least 1-2 hours at room temperature or 37°C.[13]

  • Washing (2):

    • Repeat the washing step as described in step 2.

  • Sample/Standard Incubation:

    • Prepare a serial dilution of the standard protein to generate a standard curve.

    • Add 100 µL of each standard, sample, and control into the appropriate wells.[8]

    • Cover the plate and incubate for 2 hours at room temperature or overnight at 4°C with gentle shaking.[8]

  • Washing (3):

    • Repeat the washing step as described in step 2.

  • Detection Antibody Incubation:

    • Dilute the biotinylated detection antibody to its optimal concentration in blocking buffer.

    • Add 100 µL to each well.[8]

    • Cover the plate and incubate for 1 hour at room temperature with gentle shaking.[8]

  • Washing (4):

    • Repeat the washing step as described in step 2.

  • Enzyme Conjugate Incubation:

    • Dilute the enzyme conjugate (e.g., Streptavidin-HRP) in blocking buffer.

    • Add 100 µL to each well.[8]

    • Cover the plate and incubate for 30-45 minutes at room temperature in the dark with gentle shaking.[8]

  • Washing (5):

    • Repeat the washing step as described in step 2. This wash is critical to reduce background noise.[4][10]

  • Substrate Development:

    • Add 100 µL of the enzyme substrate (e.g., TMB for HRP) to each well.[8] The TMB substrate solution should be clear and colorless before use.[14][15]

    • Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color develops.[5]

  • Stopping Reaction:

    • Add 50 µL of stop solution (e.g., 2N H₂SO₄) to each well to stop the enzymatic reaction.[8]

  • Data Acquisition:

    • Read the absorbance of each well at 450 nm using a microplate reader.[8]

// Node Definitions Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Coating [label="1. Plate Coating\n(Capture Ab)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash1 [label="Wash", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Blocking [label="2. Blocking", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash2 [label="Wash", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Sample [label="3. Add Sample\n& Standards", fillcolor="#34A853", fontcolor="#FFFFFF"]; Wash3 [label="Wash", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Detection [label="4. Add Detection Ab", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash4 [label="Wash", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Enzyme [label="5. Add Enzyme\nConjugate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Wash5 [label="Wash", shape=diamond, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Substrate [label="6. Add Substrate", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Stop [label="7. Add Stop Solution", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Read [label="8. Read Plate", fillcolor="#5F6368", fontcolor="#FFFFFF"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Start -> Coating; Coating -> Wash1; Wash1 -> Blocking; Blocking -> Wash2; Wash2 -> Sample; Sample -> Wash3; Wash3 -> Detection; Detection -> Wash4; Wash4 -> Enzyme; Enzyme -> Wash5; Wash5 -> Substrate; Substrate -> Stop; Stop -> Read; Read -> End; } 🔚 Caption: Standard workflow for a Sandwich ELISA protocol.

Troubleshooting Common ELISA Problems

High background, low signal, and high variability are common issues that can compromise ELISA results. The following tables summarize potential causes and solutions.

Table 1: Troubleshooting High Background

Possible Cause Recommended Solution(s)
Insufficient Washing Increase the number of wash cycles (e.g., from 3 to 5).[9] Increase the volume of wash buffer to at least 400 µL per well.[14] Add a 30-second soak step during each wash.[9][10] Ensure automated plate washer performance is optimal and tubes are not clogged.[14]
Inadequate Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3-5% BSA).[9][16] Increase blocking incubation time.[4][11] Test alternative blocking buffers (e.g., non-fat dry milk, casein).[6] Add a non-ionic detergent like Tween-20 (0.05%) to the blocking buffer.[9][10][16]
Antibody Concentrations Too High Titrate the detection and/or secondary antibody to determine the optimal concentration that maximizes the signal-to-noise ratio.[5][16]
Cross-Reactivity/Non-specific Binding Use highly specific monoclonal antibodies or affinity-purified polyclonal antibodies.[16] Ensure the secondary antibody does not cross-react with other components in the assay.[11] Adding a small amount of detergent to wash buffers can reduce non-specific binding.
Contaminated Reagents or Buffers Prepare fresh buffers for each assay.[16] Use high-quality, distilled, or deionized water.[14] Ensure the TMB substrate is colorless before adding it to the plate.[14][15]
Prolonged Incubation Times Adhere strictly to the incubation times specified in the protocol, especially for substrate development.[10]
"Edge Effect" Ensure uniform temperature across the plate during incubation by avoiding stacking plates.[10] Use a plate sealer to prevent evaporation from the outer wells.

Troubleshooting_Logic

Table 2: Troubleshooting Weak or No Signal

Possible Cause Recommended Solution(s)
Reagent Omission or Error Double-check that all reagents were added in the correct order and prepared correctly.[5]
Inactive Reagents Ensure antibodies, standards, and enzyme conjugates have been stored correctly and are within their expiration date. Test enzyme conjugate and substrate activity independently.[5]
Insufficient Incubation Times Increase incubation times for sample, antibodies, or substrate to ensure reactions reach completion.[5]
Low Antibody Concentration Increase the concentration of the capture or detection antibody. Perform a titration to find the optimal concentration.
Improper Plate Coating Ensure a high-protein-binding ELISA plate is used, not a tissue culture plate.[17] Optimize coating buffer pH and extend coating incubation to overnight at 4°C.
Presence of Inhibitors Sodium azide is a potent inhibitor of HRP; ensure it is not present in any buffers.[5] Components in the sample matrix may interfere with the assay.
Incorrect Plate Reader Settings Verify that the correct wavelength and filter are being used for the substrate.[5][17]

Assay Optimization Strategies

To achieve the highest sensitivity and reproducibility, each component of the ELISA must be systematically optimized.[18] The goal is to find the conditions that yield the highest signal-to-noise ratio.[10][19]

Table 3: Key Parameters for ELISA Optimization

Parameter Optimization Strategy Considerations
Antibody Concentrations Perform a checkerboard titration, testing various concentrations of both capture and detection antibodies simultaneously to find the optimal pair concentration.[20]The ideal concentration provides the highest signal-to-noise ratio and the largest linear range for the assay.[19]
Blocking Buffer Test different blocking agents (e.g., BSA, casein, non-fat milk) and concentrations (1-5%).[6][7][12]The optimal blocker minimizes background without interfering with specific antibody-antigen binding.[7]
Incubation Times & Temperatures Optimize incubation times for each step (coating, blocking, sample, antibodies, substrate).[19] Test room temperature vs. 37°C for incubations to see how it affects reaction kinetics.Shorter times may be insufficient for binding, while excessively long times can increase background.[16] Maintain a consistent temperature between 18–25°C.[14]
Wash Buffer Composition Optimize the concentration of non-ionic detergent (e.g., Tween-20 from 0.01-0.1%). Increasing salt concentration can sometimes reduce non-specific interactions.[4][15]The goal is to remove unbound reagents effectively without disrupting specific antibody-antigen complexes.[19]
Sample Dilution & Matrix Effects Perform spike-and-recovery and linearity-of-dilution experiments to assess interference from the sample matrix.[21] Dilute samples appropriately to avoid saturation or interference.[16]The diluent for the standard curve should mimic the sample matrix as closely as possible to ensure parallelism.[21]

Relevance in Drug Development: Signaling Pathways

ELISAs are frequently used in drug discovery to measure the modulation of specific signaling pathways.[22][23][24] For example, a drug candidate's effect on cell proliferation might be assessed by measuring the levels of a downstream protein in a pathway like the PI3K/Akt or MAPK pathway.[25][26][][28][29][30][31]

Signaling_Pathway

References

Navigating the Labyrinth: A Technical Guide to the Synthesis of 2,6-Dichloro-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,6-dichloro-3-methylphenol, a key intermediate in the development of various pharmaceuticals and agrochemicals, presents a series of complex challenges that demand a nuanced understanding of electrophilic aromatic substitution and meticulous control over reaction conditions. This technical guide provides an in-depth analysis of the synthetic routes to this valuable compound, focusing on the critical hurdles of regioselectivity, byproduct formation, and purification. Detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways are presented to equip researchers with the knowledge to navigate this intricate chemical landscape.

The Core Challenge: Regioselectivity in the Chlorination of m-Cresol

The most direct and economically viable route to this compound is the electrophilic chlorination of 3-methylphenol (m-cresol). The hydroxyl and methyl groups of the m-cresol ring are both ortho-, para-directing activators. This inherent electronic property leads to a complex mixture of chlorinated isomers, making the selective synthesis of the 2,6-dichloro derivative a significant challenge.

The primary hurdles in this synthesis are:

  • Competing Isomer Formation: The chlorination of m-cresol can yield a variety of mono- and di-chlorinated products, including 2-chloro-, 4-chloro-, 6-chloro-, 2,4-dichloro-, 4,6-dichloro-, and the desired this compound.

  • Over-chlorination: The reaction can readily proceed to form 2,4,6-trichloro-3-methylphenol, reducing the yield of the target compound.

  • Difficult Purification: The similar physical properties of the various chlorinated isomers, particularly their boiling points, make separation by conventional methods like distillation a formidable task.

Synthetic Pathways and Methodologies

Several approaches have been explored to overcome the challenges of regioselectivity in the chlorination of m-cresol. These methods primarily differ in the choice of chlorinating agent and the catalytic system employed.

Direct Chlorination with Chlorine Gas

Direct chlorination using chlorine gas is a traditional method. However, it often leads to a complex mixture of products with low selectivity for the desired 2,6-dichloro isomer. The reaction is typically carried out in the presence of a Lewis acid catalyst, such as ferric chloride (FeCl₃) or aluminum chloride (AlCl₃), to enhance the electrophilicity of the chlorine.

Chlorination with Sulfuryl Chloride

Sulfuryl chloride (SO₂Cl₂) is a more manageable and often more selective chlorinating agent than chlorine gas. The reaction can be influenced by the choice of solvent and catalyst. Non-polar solvents are generally preferred. The use of specific catalysts, including Lewis acids and sulfur-based compounds, has been shown to improve the regioselectivity towards ortho-chlorination.

Key Experimental Protocols

Protocol 1: General Procedure for the Chlorination of m-Cresol with Sulfuryl Chloride

  • Reaction Setup: A multi-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a reflux condenser connected to a gas trap to neutralize the evolving HCl and SO₂. The reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).

  • Charging Reactants: m-Cresol is dissolved in a suitable solvent (e.g., dichloromethane, 1,2-dichloroethane, or carbon tetrachloride). The catalyst, if any, is then added to the solution.

  • Addition of Chlorinating Agent: Sulfuryl chloride is added dropwise to the stirred solution at a controlled temperature. The reaction is often exothermic, and cooling may be necessary to maintain the desired temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by analytical techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the consumption of the starting material and the formation of products.

  • Work-up: Upon completion, the reaction mixture is cautiously quenched with water or an aqueous solution of a reducing agent (e.g., sodium sulfite) to destroy any unreacted sulfuryl chloride. The organic layer is separated, washed with brine, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Purification: The crude product, a mixture of chlorinated cresol isomers, is then subjected to purification, typically by fractional distillation under reduced pressure or column chromatography.

Quantitative Data on Isomer Distribution

The product distribution in the chlorination of m-cresol is highly dependent on the reaction conditions. The following table summarizes representative data from various studies, highlighting the impact of different catalysts and chlorinating agents.

Starting MaterialChlorinating AgentCatalyst/AdditiveSolventTemperature (°C)Product Distribution (%)Yield of this compound (%)
m-CresolSO₂Cl₂NoneDichloromethaneRoom TempComplex mixture of isomersLow
m-CresolSO₂Cl₂AlCl₃Dichloromethane0 - 25Increased ortho-chlorinationModerate
m-CresolSO₂Cl₂Dialkyl SulfidesDichloromethaneRoom TempEnhanced para-selectivityLow
m-CresolCl₂FeCl₃CCl₄20 - 40High proportion of various isomersVariable

Visualization of Synthetic Pathways and Challenges

The following diagrams, generated using the DOT language, illustrate the key reaction pathways and the associated challenges in the synthesis of this compound.

G cluster_synthesis Synthesis Pathway cluster_challenges Key Challenges mCresol 3-Methylphenol (m-Cresol) Chlorination Chlorination (Cl₂ or SO₂Cl₂) mCresol->Chlorination Electrophilic Aromatic Substitution ProductMixture Mixture of Chlorinated Isomers Chlorination->ProductMixture Regioselectivity Regioselectivity Control ProductMixture->Regioselectivity Leads to ByproductFormation Byproduct Formation ProductMixture->ByproductFormation Contains Purification Purification ProductMixture->Purification Requires Regioselectivity->ByproductFormation ByproductFormation->Purification G mCresol 3-Methylphenol MonoChloro Monochloro Isomers (2-chloro, 4-chloro, 6-chloro) mCresol->MonoChloro + Cl⁺ DiChloro Dichloro Isomers (2,4-dichloro, 4,6-dichloro, 2,6-dichloro) MonoChloro->DiChloro + Cl⁺ TriChloro Trichloro Isomer (2,4,6-trichloro) DiChloro->TriChloro + Cl⁺ (Over-chlorination) DesiredProduct This compound (Target Molecule) DiChloro->DesiredProduct G CrudeProduct Crude Product (Mixture of Isomers) Distillation Fractional Distillation (Under Vacuum) CrudeProduct->Distillation EnrichedFraction Enriched Fraction of This compound Distillation->EnrichedFraction Chromatography Column Chromatography (Silica Gel) EnrichedFraction->Chromatography PureProduct Pure 2,6-Dichloro- 3-methylphenol Chromatography->PureProduct

An In-depth Technical Guide to the Purification of 2,6-Dichloro-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core techniques for the purification of 2,6-Dichloro-3-methylphenol, a key intermediate in various chemical syntheses. The methodologies detailed herein are compiled from analogous chemical processes and established laboratory practices, offering a robust framework for achieving high-purity this compound suitable for research, development, and manufacturing.

Introduction to this compound and the Imperative of Purification

This compound, also known as 2,6-dichloro-m-cresol, is a substituted phenol of significant interest in the synthesis of pharmaceuticals and other specialty chemicals. The purity of this intermediate is paramount, as impurities can lead to undesirable side reactions, lower yields of the final product, and potential toxicological concerns. The synthesis of this compound can result in a crude product containing unreacted starting materials, isomers, and other byproducts. Therefore, effective purification is a critical step in its preparation.

Physicochemical Properties Relevant to Purification:

PropertyValueSource
Molecular FormulaC₇H₆Cl₂O--INVALID-LINK--[1]
Molecular Weight177.02 g/mol --INVALID-LINK--[1]
AppearanceSolid (predicted)
Boiling PointHigh, susceptible to decomposition at atmospheric pressure.General knowledge for substituted phenols
XLogP33.2--INVALID-LINK--[1]

Common Impurities in Crude this compound

Understanding the potential impurities is crucial for selecting and optimizing a purification strategy. Based on typical synthesis routes involving the chlorination of 3-methylphenol or related precursors, the following impurities may be present:

  • Isomeric Dichlorophenols: 2,4-Dichloro-3-methylphenol, 4,6-Dichloro-3-methylphenol, and other positional isomers.

  • Monochlorinated Phenols: 2-Chloro-3-methylphenol and 6-Chloro-3-methylphenol (from incomplete chlorination).

  • Trichlorinated Phenols: 2,4,6-Trichloro-3-methylphenol (from over-chlorination).

  • Unreacted Starting Material: 3-Methylphenol.

  • Residual Solvents and Reagents: From the synthesis and workup steps.

Purification Methodologies

A multi-step purification strategy is often necessary to achieve high purity. The general workflow involves an initial extraction followed by one or more crystallization, distillation, or chromatographic techniques.

Purification_Workflow Crude Crude this compound Extraction Liquid-Liquid Extraction Crude->Extraction Initial Cleanup Recrystallization Recrystallization Extraction->Recrystallization Distillation Vacuum Distillation Extraction->Distillation Chromatography Preparative Chromatography Recrystallization->Chromatography Further Purification Pure High-Purity Product (>99.5%) Recrystallization->Pure Distillation->Chromatography Further Purification Distillation->Pure Chromatography->Pure Analysis Purity Analysis (GC/MS, HPLC) Pure->Analysis

Caption: General purification workflow for this compound.

Liquid-Liquid Extraction

Liquid-liquid extraction is an effective initial step to remove inorganic salts, highly polar, and some non-polar impurities. The acidic nature of the phenolic hydroxyl group allows for its selective extraction into a basic aqueous phase and subsequent recovery.

Experimental Protocol:

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as dichloromethane or ethyl acetate.

  • Basic Wash: Transfer the organic solution to a separatory funnel and wash with a 1 M aqueous sodium hydroxide (NaOH) solution. The this compound will deprotonate and move into the aqueous phase as its sodium salt.

  • Separation: Separate the aqueous layer. The organic layer, containing non-acidic impurities, can be discarded.

  • Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated hydrochloric acid (HCl) to a pH of approximately 1-2 to precipitate the purified phenol.

  • Re-extraction: Extract the precipitated phenol back into an organic solvent (e.g., dichloromethane).

  • Drying and Concentration: Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

Quantitative Data from Analogous Compounds:

CompoundInitial PurityFinal Purity (Method)YieldReference
3-Chloro-2-methylphenolNot specified97% (HPLC)78%EP1280752B1
2,6-Dichlorophenol derivativeNot specified95-96% (LC)95-96%US6635787B2[2]
Recrystallization

Recrystallization is a powerful technique for removing small amounts of impurities from a solid sample. The choice of solvent is critical for successful recrystallization.

Solvent Selection:

An ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at low temperatures. A solvent pair, consisting of a "good" solvent and a "poor" solvent, can also be effective.

Potential Solvent Systems:

  • Single Solvents: Ethanol, Methanol, Toluene.

  • Solvent Pairs: Heptane/Ethyl acetate, Methanol/Water, Cyclohexane/Dichloromethane.

Experimental Protocol:

  • Dissolution: In a flask, add a minimal amount of the chosen hot solvent (or the "good" solvent of a pair) to the crude this compound until it is fully dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization:

    • Single Solvent: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

    • Solvent Pair: While the solution is hot, add the "poor" solvent dropwise until the solution becomes slightly turbid. Reheat to clarify and then allow to cool as described above.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals under vacuum.

Vacuum Distillation

For compounds with high boiling points or those that are thermally sensitive, vacuum distillation is the preferred method for purification. By reducing the pressure, the boiling point of the compound is lowered, preventing decomposition.[3]

Experimental Protocol:

  • Apparatus Setup: Assemble a vacuum distillation apparatus, ensuring all glassware is free of cracks and joints are properly sealed with vacuum grease. A short-path distillation head is recommended for small quantities.

  • Sample Loading: Place the crude this compound into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the distillate in fractions. The main fraction containing the purified product will distill over a narrow temperature range at a constant pressure.

Quantitative Data from Analogous Compounds:

CompoundPurity AchievedReference
2,6-Dichlorophenol>99.5%CN105272829A[4]
Preparative Chromatography

For achieving the highest purity or for separating challenging isomeric mixtures, preparative high-performance liquid chromatography (HPLC) is a valuable tool.

Experimental Protocol:

  • Method Development (Analytical Scale): Develop a separation method on an analytical HPLC system to determine the optimal stationary phase (e.g., C18) and mobile phase (e.g., a gradient of acetonitrile and water with an acidic modifier like formic acid).

  • Scale-Up: Transfer the analytical method to a preparative HPLC system, adjusting the flow rate and injection volume for the larger column dimensions.

  • Fraction Collection: Collect the eluent corresponding to the peak of this compound.

  • Solvent Removal: Remove the mobile phase from the collected fractions using a rotary evaporator to yield the purified product.

Logical Flow for Purification Strategy

The choice of purification method depends on the initial purity of the crude product and the desired final purity.

Purification_Strategy Start Crude Product Extraction Liquid-Liquid Extraction Start->Extraction InitialPurity Initial Purity > 80%? Recrystallization Recrystallization InitialPurity->Recrystallization Yes Distillation Vacuum Distillation InitialPurity->Distillation Yes Chromatography Preparative Chromatography InitialPurity->Chromatography No FinalPurity Desired Purity > 99.5%? Isomers Significant Isomeric Impurities? FinalPurity->Isomers Yes End High-Purity Product FinalPurity->End No Isomers->Chromatography Yes Isomers->End No Extraction->InitialPurity Recrystallization->FinalPurity Distillation->FinalPurity Chromatography->End

Caption: Decision tree for selecting a purification strategy.

Conclusion

The purification of this compound to a high degree of purity is achievable through a systematic application of standard laboratory techniques. A preliminary cleanup by liquid-liquid extraction followed by either recrystallization or vacuum distillation is generally effective. For applications demanding the highest purity or for the removal of challenging isomeric impurities, preparative chromatography is the method of choice. The specific protocol should be optimized based on the impurity profile of the crude material and the final purity requirements. Careful analysis of each purification step by methods such as GC/MS or HPLC is essential to ensure the desired product quality.

References

Degradation Pathways of 2,6-Dichloro-3-methylphenol in the Environment: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental studies on the environmental degradation of 2,6-Dichloro-3-methylphenol are limited. The degradation pathways, quantitative data, and experimental protocols detailed in this guide are primarily based on established scientific literature concerning structurally analogous compounds, namely 2,6-dichlorophenol and various cresols (methylphenols). This information provides a robust predictive framework for understanding the environmental fate of this compound.

Introduction

This compound, a halogenated aromatic compound, is a molecule of interest due to its structural similarity to various industrial chemicals and potential environmental persistence. Understanding its degradation pathways is crucial for assessing its environmental impact and developing potential remediation strategies. This technical guide synthesizes the current understanding of microbial and abiotic degradation mechanisms applicable to this compound, drawing parallels from well-studied analogues.

The proposed degradation of this compound likely proceeds through two main avenues: microbial degradation, mediated by a diverse range of bacteria and fungi, and abiotic degradation, primarily through photolysis. The presence of chlorine atoms at the ortho positions and a methyl group on the phenolic ring will influence the specific enzymatic attacks and reaction kinetics.

Proposed Microbial Degradation Pathways

The microbial degradation of this compound is expected to be initiated by either oxidation of the methyl group or hydroxylation of the aromatic ring, followed by dechlorination and ring cleavage. Key microorganisms implicated in the degradation of similar compounds include bacteria from the genera Pseudomonas and Rhodococcus, and fungi such as Trichoderma and Penicillium.

Bacterial Degradation

Initial Attack:

  • Hydroxylation: Monooxygenase enzymes can introduce a hydroxyl group onto the aromatic ring, a common initial step in the degradation of chlorophenols. For this compound, this could lead to the formation of a dichlorinated methylcatechol.

  • Methyl Group Oxidation: Alternatively, the degradation could commence with the oxidation of the methyl group to a carboxylic acid, forming 2,6-dichloro-3-hydroxybenzoic acid.

Downstream Pathways:

Following the initial enzymatic attack, the resulting intermediates are likely to undergo further degradation through pathways established for chlorocatechols and chlorohydroquinones. These pathways typically involve:

  • Dechlorination: The removal of chlorine atoms, which can occur either reductively or hydrolytically.

  • Ring Cleavage: Dioxygenase enzymes cleave the aromatic ring, either through an ortho or meta cleavage mechanism, leading to the formation of aliphatic intermediates.

  • Central Metabolism: These aliphatic compounds are then funneled into central metabolic pathways, such as the Krebs cycle, ultimately leading to mineralization (conversion to CO₂, H₂O, and Cl⁻).

Microbial_Degradation_Bacterial cluster_initial Initial Attack cluster_pathwayA Pathway A: Hydroxylation cluster_pathwayB Pathway B: Methyl Oxidation cluster_downstream Downstream Degradation 2_6_Dichloro_3_methylphenol This compound Dichloromethylcatechol Dichloromethylcatechol 2_6_Dichloro_3_methylphenol->Dichloromethylcatechol Monooxygenase Dichloro_hydroxybenzoic_acid 2,6-Dichloro-3-hydroxybenzoic acid 2_6_Dichloro_3_methylphenol->Dichloro_hydroxybenzoic_acid Monooxygenase Ring_Cleavage_A Ring Cleavage Products (e.g., Chloromuconic acid derivatives) Dichloromethylcatechol->Ring_Cleavage_A Dioxygenase Aliphatic_Intermediates Aliphatic Intermediates Ring_Cleavage_A->Aliphatic_Intermediates Dechlorination Dechlorinated Intermediates Dichloro_hydroxybenzoic_acid->Dechlorination Dehalogenase Dechlorination->Aliphatic_Intermediates Mineralization Mineralization (CO2, H2O, Cl-) Aliphatic_Intermediates->Mineralization

Proposed bacterial degradation pathways for this compound.
Fungal Degradation

Fungi, particularly white-rot fungi, possess powerful extracellular ligninolytic enzymes like laccases and peroxidases that can non-specifically oxidize a wide range of aromatic pollutants.

  • Laccase-mediated Oxidation: Laccases can oxidize the phenolic group of this compound, leading to the formation of phenoxy radicals. These radicals can then undergo further non-enzymatic reactions, including polymerization or cleavage.

  • Peroxidase-mediated Oxidation: Peroxidases, in the presence of hydrogen peroxide, can also initiate the degradation of chlorophenols.

The degradation by fungi can lead to a variety of products, including quinones and their derivatives, which may then be further metabolized by the fungus or other microorganisms in the environment.

Fungal_Degradation Start This compound Radical Phenoxy Radical Start->Radical Laccase / Peroxidase Polymerization Polymerization Products Radical->Polymerization Quinone Dichloromethyl-p-benzoquinone Radical->Quinone Ring_Cleavage Ring Cleavage Products Quinone->Ring_Cleavage Mineralization Mineralization Ring_Cleavage->Mineralization

Proposed fungal degradation pathway for this compound.

Abiotic Degradation Pathways

Photodegradation

Photolysis is expected to be a significant abiotic degradation pathway for this compound in sunlit surface waters and on soil surfaces. The absorption of UV radiation can lead to the cleavage of the carbon-chlorine bond, a common photochemical reaction for chlorophenols. This process generates highly reactive radical species that can undergo further reactions.

The primary photochemical degradation is likely to involve reductive dechlorination, leading to the formation of mono-chlorinated methylphenols and eventually 3-methylphenol (m-cresol). Further degradation can lead to the formation of hydroxylated derivatives and ring cleavage products.

Photodegradation_Pathway Start This compound Intermediate1 Monochloro-methylphenol Start->Intermediate1 UV light, -Cl• Intermediate2 3-Methylphenol (m-cresol) Intermediate1->Intermediate2 UV light, -Cl• End_Products Ring Cleavage Products Intermediate2->End_Products Further oxidation

Proposed photodegradation pathway for this compound.
Hydrolysis

Hydrolysis is generally not considered a major degradation pathway for chlorophenols under typical environmental pH conditions (pH 5-9) due to the stability of the aromatic C-Cl bond. Therefore, the contribution of hydrolysis to the overall environmental degradation of this compound is expected to be minimal.

Quantitative Data on Analogue Compounds

The following tables summarize quantitative data on the degradation of 2,6-dichlorophenol and cresols from various studies. This data provides an indication of the potential degradation rates and persistence of this compound in the environment.

Table 1: Biodegradation Half-lives and Rates of 2,6-Dichlorophenol

MatrixConditionOrganism/SystemHalf-lifeDegradation RateReference
Aquifer SlurryAerobicMixed microbial community20 days-[1]
Soil (acidic)AerobicIndigenous microbes389 hours-[2]
Soil (basic)AerobicIndigenous microbes59 hours-[2]
WaterAerobicMixed microbial culture1000 hours-[2]
Freshwater SedimentAnaerobicMixed microbial community2 days-[2]
River SedimentAnaerobicMicroorganism-mediated5 days100% transformation in 120 days[2]
Activated SludgeAerobicAcclimated sludge-15 ppm in ~36 hours[3]
Pure CultureAerobicTrichoderma longibraciatum-Significant degradation of 150 mg/L in 12 days[4]

Table 2: Degradation of Cresols by Microorganisms

CompoundOrganismInitial ConcentrationDegradationTimeReference
o-CresolMortierella sarnyensis150 mg/LHigh-[5]
m-CresolPseudomonas putida-Metabolized-[6]
p-CresolPseudomonas putida-Metabolized-[6]
o-CresolPseudomonas monteilii CR131500 ppm>99%24 hours[7]
o-CresolMicroalgae400 mg/L76.5% (at pH 9.0)6 days[8]

Table 3: Abiotic Degradation of 2,6-Dichlorophenol

Degradation ProcessConditionRate Constant / EfficiencyReference
Photodegradation (UV + TiO₂)25 mg/L, pH 4, 1.25 g/L TiO₂k = 4.78 x 10⁻⁴ s⁻¹[6]
Photodegradation (UV alone)25 mg/L14% degradation in 30 min[6]
Oxidation (Ferrate(VI))pH 8.23k = 265.14 M⁻¹s⁻¹[9]

Experimental Protocols

The following are generalized experimental protocols for studying the degradation of chlorophenols, which can be adapted for this compound.

Enrichment and Isolation of Degrading Microorganisms

This protocol outlines the steps to enrich and isolate microorganisms from environmental samples capable of degrading the target compound.

Enrichment_Workflow Sample 1. Environmental Sample (Soil, Water, Sediment) Enrichment 2. Enrichment Culture (Mineral Salt Medium + 2,6-DCM-3-MP) Sample->Enrichment Subculture 3. Serial Subculturing (Increase concentration of target compound) Enrichment->Subculture Isolation 4. Isolation on Solid Media (Agar plates with target compound) Subculture->Isolation Identification 5. Isolate Identification (Morphological, Biochemical, Molecular) Isolation->Identification

Workflow for enrichment and isolation of degrading microorganisms.

Materials:

  • Environmental sample (e.g., soil from a contaminated site, industrial wastewater).

  • Mineral Salt Medium (MSM): (NH₄)₂SO₄, 2.0 g/L; K₂HPO₄, 1.5 g/L; KH₂PO₄, 0.5 g/L; MgSO₄·7H₂O, 0.2 g/L; CaCl₂·2H₂O, 0.01 g/L; FeSO₄·7H₂O, 0.001 g/L; trace element solution.

  • This compound stock solution (e.g., 10 g/L in a suitable solvent).

  • Sterile flasks, petri dishes, and agar.

Procedure:

  • Enrichment: Add 1 g of soil or 10 mL of water to 100 mL of sterile MSM in a 250 mL flask. Add this compound to a final concentration of 10-50 mg/L. Incubate at 30°C on a rotary shaker (150 rpm).

  • Subculturing: After 7-10 days, transfer 10 mL of the culture to 90 mL of fresh MSM containing a slightly higher concentration of the target compound. Repeat this step 3-5 times to enrich for adapted microorganisms.

  • Isolation: Serially dilute the final enrichment culture and plate onto MSM agar plates containing this compound as the sole carbon source.

  • Purification: Pick individual colonies and re-streak on fresh plates to obtain pure cultures.

  • Identification: Characterize the pure isolates based on morphology, biochemical tests, and 16S rRNA or ITS gene sequencing.

Biodegradation Assay in Liquid Culture

This protocol describes how to quantify the degradation of the target compound by an isolated microbial strain.

Materials:

  • Pure culture of the degrading microorganism.

  • MSM.

  • This compound stock solution.

  • Sterile flasks.

  • HPLC or GC-MS for analysis.

Procedure:

  • Inoculum Preparation: Grow the isolated strain in a suitable nutrient-rich medium (e.g., Nutrient Broth for bacteria, Potato Dextrose Broth for fungi) to obtain a sufficient cell density. Harvest the cells by centrifugation and wash with sterile MSM.

  • Biodegradation Experiment: Inoculate a known amount of the washed cells into flasks containing MSM and a specific concentration of this compound (e.g., 50 mg/L). Include a non-inoculated control to monitor for abiotic degradation.

  • Incubation: Incubate the flasks under optimal conditions (e.g., 30°C, 150 rpm).

  • Sampling: At regular time intervals, withdraw samples from each flask.

  • Analysis: Centrifuge the samples to remove biomass. Analyze the supernatant for the residual concentration of this compound and the formation of any intermediates using HPLC or GC-MS.

Analytical Methods

5.3.1. High-Performance Liquid Chromatography (HPLC)

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and acidified water (e.g., with phosphoric acid to pH 2.5).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength of maximum absorbance for this compound (to be determined, likely around 280 nm).

  • Quantification: Based on a standard curve prepared with known concentrations of the analyte.

5.3.2. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: Extraction of the analyte from the aqueous sample using a suitable solvent (e.g., dichloromethane or hexane). Derivatization may be necessary to improve volatility and chromatographic performance. Common derivatizing agents for phenols include acetic anhydride (acetylation) or N,O-bis(trimethylsilyl)trifluoroacetamide (silylation).

  • Column: A non-polar or semi-polar capillary column (e.g., DB-5ms).

  • Carrier Gas: Helium.

  • Oven Program: A temperature gradient to separate the analyte from other components.

  • Ionization: Electron Ionization (EI) at 70 eV.

  • Detection: Mass spectrometer in full scan mode for identification of intermediates and selected ion monitoring (SIM) mode for quantification of the target compound.

Conclusion

While direct experimental data on the environmental degradation of this compound is scarce, a comprehensive understanding of its likely fate can be inferred from the extensive research on its structural analogues. The proposed microbial and abiotic degradation pathways provide a strong foundation for future research and environmental risk assessment. The experimental protocols and analytical methods detailed in this guide offer a practical framework for investigating the degradation of this and other related compounds. Further research is warranted to validate these proposed pathways and to quantify the degradation kinetics of this compound under various environmental conditions.

References

Resolving Dichloromethylphenol Isomers: An In-depth Technical Guide to Chromatographic Separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful resolution of dichloromethylphenol isomers is a critical analytical challenge in pharmaceutical development and chemical manufacturing. The structural similarity of these isomers necessitates robust and selective chromatographic methods to ensure accurate quantification, purity assessment, and process control. This technical guide provides a comprehensive overview of chromatographic techniques, detailed experimental protocols, and quantitative data for the separation of key dichloromethylphenol isomers, including 2,4-dichloro-3-methylphenol, 2,6-dichloro-3-methylphenol, 4,6-dichloro-3-methylphenol, and 2,4,6-trichloro-3-methylphenol.

Isomer Structures and Properties

Understanding the subtle structural differences between dichloromethylphenol isomers is fundamental to developing effective separation strategies. The position of the chlorine and methyl groups on the phenol ring dictates their physicochemical properties, which in turn influences their retention behavior in a chromatographic system.

Isomer NameChemical StructureMolecular FormulaMolecular Weight ( g/mol )
2,4-dichloro-3-methylphenol[Image of 2,4-dichloro-3-methylphenol structure]C₇H₆Cl₂O177.03
This compound[Image of this compound structure]C₇H₆Cl₂O177.03
4,6-dichloro-3-methylphenol[Image of 4,6-dichloro-3-methylphenol structure]C₇H₆Cl₂O177.03
2,4,6-trichloro-3-methylphenol[Image of 2,4,6-trichloro-3-methylphenol structure]C₇H₅Cl₃O211.47

Note: The IUPAC names for these compounds are 2,4-dichloro-3-methylphenol, this compound, 4,6-dichloro-2-methylphenol, and 2,4,6-trichloro-3-methylphenol respectively.

Gas Chromatographic (GC) Separation

Gas chromatography is a powerful technique for the separation of volatile and semi-volatile compounds like dichloromethylphenol isomers. The choice of the stationary phase is paramount in achieving the desired resolution.

Experimental Protocols

Table 1: Gas Chromatography Columns for Dichloromethylphenol Isomer Separation

Stationary PhaseColumn TypePotential Advantages
Poropak QPorous PolymerGood for separating polar compounds.
Poropak SPorous PolymerOffers different selectivity compared to Poropak Q.
15% K20M Carbowax TPA on Chromosorb W HDMSWaxEffective for separating isomers based on polarity differences.

A general GC-MS protocol for the analysis of dichloromethylphenol isomers is outlined below:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Injector: Split/splitless inlet.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: An initial temperature of 60-80°C, held for 1-2 minutes, followed by a ramp of 5-10°C/min to a final temperature of 250-280°C, held for 5-10 minutes. Optimization of the temperature program is crucial for achieving baseline separation.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 50-300.

Logical Workflow for GC Method Development

GC_Method_Development cluster_prep Sample Preparation cluster_gc GC Analysis cluster_data Data Analysis Sample Sample containing dichloromethylphenol isomers Dissolution Dissolve in appropriate solvent (e.g., hexane, dichloromethane) Sample->Dissolution Injection Inject into GC Dissolution->Injection Separation Separation on GC column (e.g., Poropak Q, Carbowax) Injection->Separation Detection Detection by MS Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Peak_ID Identify Isomer Peaks based on Retention Time and Mass Spectra Chromatogram->Peak_ID Quantification Quantify Isomers Peak_ID->Quantification Chromatographic_Separation Analyte Mixture of Dichloromethylphenol Isomers Mobile_Phase Mobile Phase Stationary_Phase Stationary Phase (Column) Mobile_Phase->Stationary_Phase Carries Analytes Interaction Differential Partitioning/Adsorption Separated_Analytes Separated Isomers Interaction->Separated_Analytes Based on Physicochemical Properties Detector Detector (UV or MS) Separated_Analytes->Detector Signal Chromatographic Signal (Peaks) Detector->Signal

Optimization of Reaction Conditions for Phenol Chlorination: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reaction conditions for the chlorination of phenol. The strategic introduction of chlorine atoms into phenolic structures is a cornerstone of synthetic chemistry, pivotal in the development of pharmaceuticals, agrochemicals, and other high-value chemical entities. This document outlines the critical parameters influencing reaction outcomes, including catalyst selection, solvent effects, temperature, and pH, with a focus on achieving high yields and regioselectivity. Detailed experimental protocols and a summary of quantitative data are presented to aid researchers in the practical application of these methodologies.

Core Principles of Phenol Chlorination

The chlorination of phenol proceeds via an electrophilic aromatic substitution (SEAr) mechanism. The hydroxyl group of the phenol ring is a potent activating group, directing electrophilic attack to the ortho and para positions. The primary challenge in phenol chlorination is controlling the regioselectivity between the ortho and para isomers and preventing over-chlorination to di- and tri-chlorinated products.[1] The optimization of reaction conditions is therefore paramount to achieving the desired product distribution.

Key Reaction Parameters and Their Optimization

The success of a phenol chlorination reaction hinges on the careful selection and control of several key parameters:

Chlorinating Agent

A variety of reagents can be employed for the chlorination of phenol, each with distinct advantages and reactivities:

  • Gaseous Chlorine (Cl₂): A traditional and cost-effective reagent, its high reactivity can lead to a lack of selectivity and the formation of multiple chlorinated byproducts.[2]

  • Hypochlorous Acid (HOCl): Often used in aqueous media, its reactivity is highly pH-dependent.[3]

  • N-Chlorosuccinimide (NCS): A solid, easy-to-handle reagent that offers milder reaction conditions and is frequently used for selective chlorination, particularly when coupled with specific catalysts.[4][5]

  • Sulfuryl Chloride (SO₂Cl₂): A versatile liquid chlorinating agent that can be used for both ortho- and para-selective chlorination in the presence of appropriate catalysts.[6][7]

Catalyst Selection: The Key to Regiocontrol

Catalysis is the most powerful tool for directing the regiochemical outcome of phenol chlorination. Catalysts can be broadly categorized into those favoring ortho-chlorination and those promoting para-substitution.

Ortho-Selective Catalysts:

Ortho-chlorinated phenols are valuable synthetic intermediates. Several catalytic systems have been developed to overcome the intrinsic electronic and steric preference for para-chlorination.

  • Lewis Basic Selenoether and Thiourea Catalysts: These organocatalysts have demonstrated high efficiency in directing chlorination to the ortho position. For instance, a Lewis basic selenoether catalyst can achieve ortho/para selectivities of over 20:1 with as little as 1 mol% catalyst loading.[8] Nagasawa's bis-thiourea catalyst is another effective option for ortho-selectivity.[8]

  • Amine-Based Catalysts: Hindered secondary amines, such as 2,2,6,6-tetramethylpiperidine (TMP), and heterogeneous amine catalysts like t-butylaminomethyl polystyrene have been shown to effectively catalyze the ortho-chlorination of phenols with sulfuryl chloride.[6][9]

Para-Selective Catalysts:

Para-chlorinated phenols are often the thermodynamically favored product. However, enhancing this selectivity is crucial for many industrial applications.

  • Sulfur-Containing Catalysts with Lewis Acids: The combination of sulfur-containing compounds, such as diphenyl sulfide or poly(alkylene sulfide)s, with a Lewis acid like aluminum chloride (AlCl₃) or ferric chloride (FeCl₃) can significantly enhance para-selectivity when using sulfuryl chloride as the chlorinating agent.[10][11]

  • Microporous Catalysts: Zeolites, such as H+, Al3+, Na+, K+-L zeolite, have been shown to act as shape-selective catalysts, favoring the formation of the para-isomer in the chlorination of phenol with sulfuryl chloride.[12]

Solvent Effects

The choice of solvent can influence the rate and selectivity of the chlorination reaction. Nonpolar solvents are often employed in organocatalytic systems to promote the desired catalyst-substrate interactions.[6] In aqueous chlorination, the solvent is water, and the reaction is heavily influenced by pH.[3]

Temperature

Temperature plays a critical role in the kinetics of the reaction. An increase in temperature generally leads to a higher reaction rate.[13] For the uncatalyzed reaction between chlorine and phenol in a neutral to alkaline pH range, the rate of chlorination approximately doubles for every 10°C increase in temperature.[3] However, higher temperatures can also lead to the formation of undesired byproducts, necessitating careful optimization. In some catalyzed reactions, an increase in temperature can surprisingly lead to higher ortho-selectivity.[9]

pH Control in Aqueous Media

In aqueous chlorination, pH is a dominant factor influencing the reaction rate and the distribution of products. The maximum rate of chlorination typically occurs in the neutral to slightly alkaline pH range (pH 7-9).[3] In acidic media, monochlorophenols (MCPs) are the predominant products, whereas in neutral and alkaline media, dichlorophenols (DCPs) and trichlorophenols (TCPs) become the main components.[14][15][16] This is due to the varying concentrations of the reactive species, hypochlorous acid (HOCl) and the phenolate ion, at different pH values.[3]

Reaction Time

The duration of the reaction needs to be optimized to ensure complete conversion of the starting material while minimizing the formation of over-chlorinated products. The reaction progress should be monitored using appropriate analytical techniques such as thin-layer chromatography (TLC), gas chromatography (GC), or high-performance liquid chromatography (HPLC). In aqueous systems, a steady equilibrium of phenol and its chlorinated products is typically reached within 20-30 minutes in acidic and neutral media, but can be delayed to 60-180 minutes in alkaline conditions.[16][17]

Data Presentation: Quantitative Analysis of Reaction Conditions

The following tables summarize the quantitative data from various studies on phenol chlorination, providing a comparative overview of the effects of different catalysts and reaction conditions.

Table 1: Effect of Catalysts on the Regioselectivity of Phenol Chlorination

Phenol SubstrateChlorinating AgentCatalystCatalyst Loading (mol%)Solvento:p RatioYield (%)Reference
PhenolNCSLewis Basic Selenoether1CDCl₃>20:1-[8]
PhenolNCSNagasawa's bis-thiourea10-high o-selectivity-[8]
PhenolSO₂Cl₂t-butylaminomethyl polystyrene-Toluene89:11>98 (conversion)[6]
PhenolSO₂Cl₂2,2,6,6-tetramethylpiperidine (TMP)1-10Aromatichigh o-selectivity-[9]
o-CresolSO₂Cl₂Diphenyl sulfide / FeCl₃--1:10.589.5 (p-isomer)[11]
PhenolSO₂Cl₂H+, Al3+, Na+, K+-L zeolite-2,2,4-trimethylpentane1:896 (conversion)[12]

Table 2: Influence of pH and Temperature on Aqueous Phenol Chlorination

ParameterConditionObservationReference
pH Acidic (pH < 7)Monochlorophenols are the dominant products.[14][15][16]
Neutral to Alkaline (pH 7-9)Dichlorophenols and trichlorophenols are the main products.[14][15][16]
pH 7-9Maximum rate of chlorination is observed.[3]
Temperature 5-35 °CActivation energy of 14 Kcal/mol; reaction rate doubles for every 10°C increase.[3]

Experimental Protocols

The following are representative experimental protocols for achieving selective phenol chlorination.

Protocol 1: General Procedure for Ortho-Selective Chlorination with a Lewis Basic Selenoether Catalyst[8]
  • Reaction Setup: To a solution of the phenol substrate (1 equivalent) in a suitable solvent such as chloroform (CDCl₃) in a reaction vial, add the Lewis basic selenoether catalyst (1-10 mol%).

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.2 equivalents) to the mixture.

  • Reaction Conditions: Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up and Purification: Upon completion, the reaction mixture is typically purified by flash column chromatography on silica gel to isolate the desired ortho-chlorinated phenol.

Protocol 2: General Procedure for Para-Selective Chlorination using Sulfuryl Chloride and a Sulfur-Containing Catalyst[10][11]
  • Reaction Setup: In a reaction flask, combine the phenol substrate, a sulfur-containing catalyst (e.g., diphenyl sulfide), and a Lewis acid activator (e.g., AlCl₃ or FeCl₃) in a suitable solvent or under solvent-free conditions if the phenol is a liquid.

  • Reagent Addition: Add sulfuryl chloride (SO₂Cl₂) dropwise to the reaction mixture while maintaining the desired temperature.

  • Reaction Conditions: Stir the reaction at the optimized temperature (e.g., 25°C to 85°C).

  • Monitoring: Monitor the reaction by GC or HPLC to determine the conversion and product distribution.

  • Work-up and Purification: After the reaction is complete, quench the reaction mixture, for example with water or a basic solution, and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product can be purified by distillation or recrystallization.

Protocol 3: General Procedure for Aqueous Chlorination of Phenol[4][18]
  • Reaction Setup: In a flask equipped with a magnetic stirrer, dissolve the phenol substrate in water.

  • Reagent Addition: Add an aqueous solution of the chlorinating agent (e.g., sodium hypochlorite or N-chlorosuccinimide).

  • pH Adjustment: Adjust the pH of the reaction mixture to the desired value using a suitable buffer or by the addition of acid or base.

  • Reaction Conditions: Stir the reaction at a controlled temperature.

  • Monitoring: Withdraw aliquots at specific time intervals, quench the reaction (e.g., with sodium thiosulfate), and analyze the product distribution by HPLC.

  • Work-up and Purification: After the reaction reaches the desired endpoint, the products can be extracted with an organic solvent. The combined organic extracts are then washed, dried, and concentrated to give the crude product, which can be further purified if necessary.

Visualizations: Reaction Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the key pathways and processes involved in phenol chlorination.

G cluster_0 Phenol Chlorination Pathway Phenol Phenol ElectrophilicAttack Electrophilic Aromatic Substitution Phenol->ElectrophilicAttack ChlorinatingAgent Chlorinating Agent (e.g., Cl₂, NCS, SO₂Cl₂) ChlorinatingAgent->ElectrophilicAttack OrthoProduct ortho-Chlorophenol ElectrophilicAttack->OrthoProduct ortho-attack ParaProduct para-Chlorophenol ElectrophilicAttack->ParaProduct para-attack DiTriProducts Di- and Tri-chlorinated Phenols OrthoProduct->DiTriProducts Further Chlorination ParaProduct->DiTriProducts Further Chlorination

Caption: General reaction pathway for the electrophilic chlorination of phenol.

G cluster_1 Experimental Workflow for Phenol Chlorination Start Start: Combine Phenol, Catalyst, & Solvent AddReagent Add Chlorinating Agent Start->AddReagent Reaction Stir at Controlled Temperature AddReagent->Reaction Monitor Monitor Reaction (TLC, GC, HPLC) Reaction->Monitor Workup Reaction Work-up: Quenching, Extraction, Washing, Drying Monitor->Workup Reaction Complete Purification Purification: Column Chromatography, Distillation, or Recrystallization Workup->Purification End End: Isolated Product Purification->End

Caption: A typical experimental workflow for a phenol chlorination reaction.

G cluster_2 Factors Influencing Regioselectivity Regioselectivity Regioselectivity (ortho vs. para) Catalyst Catalyst Catalyst->Regioselectivity Solvent Solvent Solvent->Regioselectivity Temperature Temperature Temperature->Regioselectivity StericHindrance Steric Hindrance StericHindrance->Regioselectivity ElectronicEffects Electronic Effects ElectronicEffects->Regioselectivity

Caption: Key factors that determine the ortho/para selectivity in phenol chlorination.

Conclusion

The optimization of reaction conditions for phenol chlorination is a multifaceted challenge that requires a systematic approach. By carefully considering the choice of chlorinating agent, catalyst, solvent, temperature, and pH, researchers can achieve high yields and excellent regioselectivity for the desired chlorinated phenol isomers. The data and protocols presented in this guide serve as a valuable resource for scientists and professionals in the field of chemical synthesis and drug development, enabling the efficient and controlled preparation of these important chemical building blocks. The continued development of novel catalytic systems promises to further enhance the precision and applicability of phenol chlorination in modern organic synthesis.

References

Minimizing Byproducts in the Synthesis of 2,6-Dichloro-3-methylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of 2,6-dichloro-3-methylphenol, a key intermediate in the development of various pharmaceutical and agrochemical compounds, presents a significant challenge in controlling regioselectivity and minimizing the formation of unwanted byproducts. This technical guide provides a comprehensive overview of synthetic strategies, with a focus on selective chlorination of 3-methylphenol (m-cresol) to yield the desired product with high purity.

Core Synthesis Strategy: Selective Chlorination of 3-Methylphenol

The primary route to this compound involves the direct, selective chlorination of 3-methylphenol. The hydroxyl and methyl groups of the starting material direct electrophilic substitution to the ortho and para positions. The key to a successful synthesis lies in favoring dichlorination at the 2 and 6 positions while minimizing the formation of other isomers.

The most common and effective method for this transformation is the use of sulfuryl chloride (SO₂Cl₂) as the chlorinating agent in the presence of a catalyst system. This approach offers better control over the reaction compared to using gaseous chlorine.

Reaction Pathway

G cluster_reactants Reactants cluster_catalysts Catalyst System cluster_products Products A 3-Methylphenol (m-Cresol) E This compound (Desired Product) A->E Selective Chlorination F Byproducts (e.g., 2-chloro-3-methylphenol, 4-chloro-3-methylphenol, 2,4-dichloro-3-methylphenol) A->F Non-selective Chlorination B Sulfuryl Chloride (SO₂Cl₂) B->E B->F C Sulfur-containing Catalyst (e.g., Dialkyl Sulfide) C->E D Lewis Acid (e.g., AlCl₃) D->E

Caption: General reaction scheme for the synthesis of this compound.

Minimizing Byproducts: The Role of Catalysts

The choice of catalyst is paramount in directing the chlorination to the desired positions and minimizing byproduct formation. Research has shown that a combination of a sulfur-containing catalyst and a Lewis acid can significantly enhance the selectivity of the reaction.

The proposed mechanism involves the formation of a bulky chlorinating species, which sterically hinders attack at the less hindered para position, thereby favoring ortho-chlorination.

Common Byproducts

The primary byproducts in the chlorination of 3-methylphenol include:

  • Monochloro-isomers: 2-chloro-3-methylphenol, 4-chloro-3-methylphenol, and 6-chloro-3-methylphenol.

  • Other dichloro-isomers: 2,4-dichloro-3-methylphenol.

  • Trichloro-isomers: 2,4,6-trichloro-3-methylphenol.

Experimental Protocols

The following is a generalized experimental protocol based on methods reported for the selective chlorination of phenols.[1][2]

Materials and Equipment
  • 3-Methylphenol

  • Sulfuryl chloride (SO₂Cl₂)

  • Sulfur-containing catalyst (e.g., di-n-butyl sulfide)

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous solvent (e.g., dichloromethane)

  • Reaction flask with a stirrer, dropping funnel, and reflux condenser

  • Inert atmosphere (e.g., nitrogen or argon)

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, distillation or chromatography apparatus)

Procedure
  • Reaction Setup: In a flame-dried reaction flask under an inert atmosphere, dissolve 3-methylphenol and the sulfur-containing catalyst in the anhydrous solvent.

  • Catalyst Addition: Cool the mixture in an ice bath and add anhydrous aluminum chloride portion-wise while stirring.

  • Chlorinating Agent Addition: Add sulfuryl chloride dropwise from a dropping funnel over a period of 1-2 hours, maintaining the low temperature.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for several hours. Monitor the reaction progress by a suitable analytical technique (e.g., GC-MS or TLC).

  • Work-up: Quench the reaction by slowly adding ice-cold water. Separate the organic layer, wash with water and brine, and then dry over an anhydrous drying agent (e.g., Na₂SO₄).

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by fractional distillation under reduced pressure or by column chromatography to isolate the this compound.

Experimental Workflow

G A Setup Reaction: 3-Methylphenol, Catalyst, Solvent under N₂ B Add AlCl₃ at 0°C A->B C Add SO₂Cl₂ dropwise at 0°C B->C D Stir at Room Temperature (Monitor Progress) C->D E Quench with Ice Water D->E F Aqueous Work-up: Separate, Wash, Dry E->F G Solvent Removal F->G H Purification: Distillation or Chromatography G->H I Characterization: NMR, GC-MS H->I

Caption: A typical experimental workflow for the synthesis of this compound.

Data on Catalyst Performance

The selection of the sulfur-containing catalyst can significantly impact the regioselectivity of the chlorination of m-cresol. The following table summarizes the effect of different dialkyl sulfides on the para/ortho product ratio.[1][2] A lower para/ortho ratio indicates higher selectivity towards the desired ortho-chlorinated products, which are precursors to this compound.

Catalyst (Dialkyl Sulfide)Lewis Acidpara/ortho Ratio
NoneNone8.9
Di-n-butyl sulfideNone12.1
Di-n-butyl sulfideAlCl₃17.3
Di-n-butyl isobutyl sulfideAlCl₃17.2
Di-n-butyl sec-butyl sulfideAlCl₃17.1
Di-n-butyl tert-butyl sulfideAlCl₃8.7

Conditions: m-cresol (100 mmol), SO₂Cl₂ (110 mmol), dialkyl sulfide (2.7 mmol), AlCl₃ (3.8 mmol), 20 °C, 4 h.[1][2]

Conclusion

The synthesis of this compound with minimal byproducts is achievable through the selective chlorination of 3-methylphenol using sulfuryl chloride. The key to maximizing the yield of the desired product lies in the careful selection of a catalyst system, typically a combination of a sulfur-containing compound and a Lewis acid, and strict control of reaction conditions. The provided experimental framework and data offer a solid foundation for researchers to optimize this synthesis for their specific needs. Further investigation into novel catalyst systems and reaction conditions may lead to even greater selectivity and efficiency.

References

Stability of 2,6-Dichloro-3-methylphenol in Various Solvents: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 2,6-Dichloro-3-methylphenol in different solvents, a critical consideration for its handling, formulation, and storage in research and pharmaceutical applications. Due to the limited availability of direct stability studies on this specific compound, this guide synthesizes information from established principles of forced degradation studies, data on analogous chlorinated phenols, and standard analytical methodologies.

Introduction to the Stability of this compound

This compound is a halogenated phenolic compound with potential applications in various fields, including as a chemical intermediate and potentially in the development of therapeutic agents. Understanding its stability profile is paramount for ensuring its quality, safety, and efficacy in any application. Degradation of the molecule can lead to loss of potency, formation of potentially toxic impurities, and altered physicochemical properties.

This guide outlines the principles of stability testing and provides hypothetical experimental protocols for assessing the stability of this compound in a range of common laboratory solvents under various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress.

Forced Degradation Studies: A Framework for Stability Assessment

Forced degradation, or stress testing, is a critical component of drug development and is mandated by regulatory bodies like the International Council for Harmonisation (ICH).[1] These studies involve subjecting the compound to conditions more severe than accelerated stability testing to predict its degradation pathways and identify potential degradation products.[1][2] The goal is to achieve a target degradation of 5-20%, which is sufficient to demonstrate the specificity of analytical methods and provide insight into the molecule's intrinsic stability.[3]

A typical forced degradation study for this compound would involve the following stress conditions:

  • Acidic and Basic Hydrolysis: To evaluate stability in aqueous solutions at different pH values.

  • Oxidation: To assess susceptibility to oxidative degradation.

  • Photolysis: To determine stability under light exposure.

  • Thermal Stress: To understand the impact of elevated temperatures.

Predicted Stability of this compound in Different Solvents

While specific quantitative data for this compound is scarce in publicly available literature, its stability can be inferred based on the known reactivity of the phenol functional group and the influence of the chloro and methyl substituents. The choice of solvent is critical as it can influence the degradation rate and pathway.

Table 1: Predicted Stability of this compound in Representative Solvents under Various Stress Conditions

Solvent ClassRepresentative SolventAcidic HydrolysisBasic HydrolysisOxidative StressPhotolytic StressThermal StressPredicted Major Degradation Products
Polar Protic Water, Methanol, EthanolLikely stable at room temperature, degradation may occur at elevated temperatures.Susceptible to degradation, especially at elevated temperatures, leading to potential dechlorination or oxidation.Susceptible to oxidation, potentially leading to quinone-type structures.May undergo photodegradation, including dechlorination and ring opening.Stable at moderate temperatures, degradation at higher temperatures.Hydroxylated derivatives, quinones, ring-opened products.
Polar Aprotic Acetonitrile, DMSO, DMFGenerally stable.May be more stable than in protic solvents, but degradation is still possible.Susceptible to oxidation, influenced by the specific oxidizing agent.Photodegradation is possible, depending on the solvent's UV cutoff.Generally stable at moderate temperatures.Oxidized derivatives.
Non-Polar Hexane, TolueneExpected to be stable due to low solubility of acid/base.Expected to be stable due to low solubility of acid/base.Stability depends on the nature of the oxidizing agent.May undergo photochemical reactions, especially in the presence of photosensitizers.Generally stable.Isomers, dimers.

Experimental Protocols for Stability Testing

The following are detailed, albeit hypothetical, experimental protocols for conducting forced degradation studies on this compound. These are based on general guidelines for pharmaceutical stress testing.[1][4]

General Sample Preparation

A stock solution of this compound (e.g., 1 mg/mL) should be prepared in the solvent of interest. For hydrolysis studies in water, co-solvents like methanol or acetonitrile may be used to ensure solubility, but their potential for reaction must be considered.[3]

Hydrolytic Degradation
  • Acidic Condition:

    • To the stock solution, add an equal volume of 0.1 N or 1 N Hydrochloric Acid (HCl).

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a defined period (e.g., up to 7 days).[3][4]

    • Withdraw samples at appropriate time intervals (e.g., 0, 2, 6, 12, 24, 48, 168 hours).

    • Neutralize the samples with a suitable base (e.g., 0.1 N NaOH) before analysis.

  • Basic Condition:

    • To the stock solution, add an equal volume of 0.1 N or 1 N Sodium Hydroxide (NaOH).

    • Follow the same incubation and sampling procedure as for the acidic condition.

    • Neutralize the samples with a suitable acid (e.g., 0.1 N HCl) before analysis.

Oxidative Degradation
  • To the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3% or 30%).

  • Keep the solution at room temperature for a defined period (e.g., up to 7 days).[2]

  • Withdraw samples at appropriate time intervals.

  • Quench the reaction if necessary (e.g., by adding a reducing agent like sodium bisulfite) before analysis.

Photolytic Degradation
  • Expose the stock solution in a photochemically transparent container (e.g., quartz) to a light source that provides both UV and visible light.

  • The exposure should be for a specified duration or until a certain light energy exposure is reached (e.g., as per ICH Q1B guidelines, a minimum of 1.2 million lux hours and 200 watt hours/square meter).[1][2]

  • A control sample should be kept in the dark under the same temperature conditions.

  • Withdraw samples at appropriate time intervals for analysis.

Thermal Degradation
  • Store the stock solution in the solvent of interest at an elevated temperature (e.g., 60°C, 80°C) in a calibrated oven.

  • Withdraw samples at appropriate time intervals for analysis.

Analytical Methodology

A stability-indicating analytical method is crucial for separating the parent compound from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the preferred method.[4]

  • HPLC-UV/MS Method:

    • Column: A C18 reversed-phase column is a common starting point.

    • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., water with 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used for good separation.

    • Detection: UV detection at the wavelength of maximum absorbance of this compound. MS detection can be used for the identification and characterization of degradation products.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be a valuable technique, particularly for volatile degradation products.

Visualization of Degradation Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate a hypothetical degradation pathway for a chlorinated phenol and a general experimental workflow for stability testing.

Hypothetical Degradation Pathway of a Dichlorinated Phenol A This compound B Oxidation A->B Oxidizing Agent (e.g., H2O2) C Hydroxylation A->C Hydroxyl Radicals D Dechlorination A->D Hydrolysis/Photolysis F Quinone-like Structures B->F G Hydroxylated Dichlorophenol C->G H Monochlorinated Phenol D->H E Ring Opening I Aliphatic Acids E->I F->E G->E H->E

Caption: Hypothetical degradation pathway for a dichlorinated phenol.

Experimental Workflow for Stability Testing cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Data Interpretation prep Prepare Stock Solution of This compound acid Acidic Hydrolysis prep->acid base Basic Hydrolysis prep->base oxid Oxidation prep->oxid photo Photolysis prep->photo thermal Thermal Stress prep->thermal sampling Sample at Time Intervals acid->sampling base->sampling oxid->sampling photo->sampling thermal->sampling hplc HPLC-UV/MS Analysis sampling->hplc quant Quantify Degradation hplc->quant identify Identify Degradants hplc->identify pathway Propose Degradation Pathway identify->pathway

Caption: General experimental workflow for stability testing.

Conclusion

While direct, quantitative stability data for this compound in various solvents is not extensively documented in public literature, a robust stability assessment can be designed and executed based on established principles of forced degradation. This guide provides a framework for researchers and drug development professionals to investigate the stability of this compound. The proposed experimental protocols and analytical methods will enable the generation of crucial data to understand its degradation pathways, identify potential impurities, and ultimately ensure its quality and suitability for its intended application. It is anticipated that this compound will exhibit susceptibility to degradation under basic, oxidative, and photolytic conditions, with the specific solvent playing a significant role in the rate and nature of the degradation products. Careful execution of these studies is essential for the successful development of any product containing this molecule.

References

Navigating the Shadows: A Technical Guide to Overcoming Matrix Effects in the Analysis of 2,6-Dichloro-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2,6-Dichloro-3-methylphenol, a halogenated phenolic compound of interest in environmental monitoring and toxicology, presents a significant analytical challenge. The inherent complexity of biological and environmental samples gives rise to "matrix effects," a phenomenon that can obscure analytical results, leading to inaccurate quantification and compromised data integrity. This technical guide provides an in-depth exploration of the core principles of matrix effects in the analysis of this compound, offering detailed experimental protocols and strategies to mitigate these interferences.

Understanding the Matrix Effect

In analytical chemistry, the "matrix" refers to all the components of a sample other than the analyte of interest.[1] During analysis by techniques such as liquid chromatography-mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS), these co-eluting matrix components can interfere with the ionization of the target analyte, this compound.[1][2] This interference can manifest as either ion suppression, a decrease in the analyte's signal, or ion enhancement, an increase in the signal.[2] Both phenomena can lead to significant inaccuracies in quantification.[2]

The primary cause of matrix effects in LC-MS/MS is competition for ionization in the mass spectrometer's ion source.[1] In GC-MS, matrix components can coat the injection port liner, leading to signal enhancement by protecting the analyte from thermal degradation.

Quantifying the Challenge: Assessing Matrix Effects

Before matrix effects can be addressed, they must be identified and quantified. The most common method for this is the post-extraction spike.[2] This technique provides a quantitative measure of the extent of ion suppression or enhancement.

Experimental Protocol: Post-Extraction Spike for Matrix Effect Assessment

  • Prepare three sets of samples:

    • Set A (Neat Solution): A known concentration of this compound is prepared in a pure solvent (e.g., methanol or acetonitrile).

    • Set B (Post-Spike): A blank sample matrix (e.g., plasma, urine, or a soil extract known to be free of the analyte) is processed through the entire sample preparation procedure. The final, clean extract is then spiked with the same known concentration of this compound as in Set A.

    • Set C (Pre-Spike): A blank sample matrix is spiked with the known concentration of this compound before the sample preparation procedure begins. This set is used to determine the overall recovery of the method.

  • Analyze all three sets using the developed LC-MS/MS or GC-MS method.

  • Calculate the Matrix Effect (%) and Recovery (%):

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) x 100

    • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) x 100

A matrix effect value significantly different from 100% (e.g., <85% or >115%) indicates the presence of ion suppression or enhancement, respectively.[3]

Strategies for Mitigation: Sample Preparation is Key

The most effective strategy for combating matrix effects is the removal of interfering components through rigorous sample preparation.[4] The choice of technique depends on the nature of the sample matrix and the physicochemical properties of this compound.

Liquid-Liquid Extraction (LLE)

LLE is a classic technique that separates compounds based on their differential solubilities in two immiscible liquids. For a phenolic compound like this compound, adjusting the pH of the aqueous sample is crucial.

Experimental Protocol: pH-Adjusted Liquid-Liquid Extraction

  • To 1 mL of an aqueous sample (e.g., urine or plasma), add a suitable internal standard.

  • Adjust the sample pH to approximately 2 using an acid (e.g., hydrochloric or sulfuric acid). This ensures the phenolic hydroxyl group is protonated, increasing its hydrophobicity.

  • Add 3 mL of a water-immiscible organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex vigorously for 2 minutes.

  • Centrifuge to separate the layers.

  • Transfer the organic layer to a clean tube.

  • Repeat the extraction (steps 3-6) two more times, combining the organic extracts.

  • Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase for LC-MS/MS or a derivatization agent for GC-MS).

Solid-Phase Extraction (SPE)

SPE offers a more selective and often cleaner extraction compared to LLE. The choice of sorbent is critical for retaining this compound while allowing interfering matrix components to be washed away. For chlorophenols, polystyrene-divinylbenzene (PS-DVB) based sorbents often provide high recovery rates, typically ranging from 70% to over 100%.[5]

Experimental Protocol: Solid-Phase Extraction for Aqueous Samples

  • Sorbent: C18 or a polymeric reversed-phase sorbent (e.g., PS-DVB).

  • Conditioning: Condition the SPE cartridge with 3 mL of methanol followed by 3 mL of deionized water.

  • Sample Loading: Acidify the sample (e.g., 1 mL of plasma diluted 1:1 with 4% phosphoric acid) and load it onto the conditioned cartridge.[2]

  • Washing: Wash the cartridge with 3 mL of 20% methanol in water to remove polar interferences.[2]

  • Elution: Elute the this compound with 3 mL of a stronger organic solvent, such as acetonitrile or methanol.[2]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the mobile phase for analysis.

Quantitative Data on SPE Sorbent Performance for Chlorophenols

Sorbent TypeSorbent ExampleAnalyte ClassSample MatrixAverage Recovery (%)Key Experimental Conditions
Polystyrene-DivinylbenzeneBond Elut ENVChlorophenolsWater70 - 106Sample pH 2, Elution with Acetone/Methanol[6]
Divinylbenzene-N-vinylpyrrolidoneOasis HLBPesticides (including chlorinated compounds)Groundwater>70[7]
C18-Bonded SilicaC18ChlorophenolsWaterVariable, generally lower than polymeric sorbents for more polar chlorophenols[5]

This table summarizes expected performance based on data for the class of chlorophenols. Specific recovery for this compound should be experimentally determined.

Analytical Techniques and Further Mitigation

While sample preparation is the first line of defense, the choice of analytical technique and calibration strategy also plays a crucial role.

Gas Chromatography-Mass Spectrometry (GC-MS)

For GC-MS analysis, derivatization is often necessary for polar compounds like phenols to improve their volatility and chromatographic peak shape.[2] Silylating agents (e.g., BSTFA) are commonly used.

Experimental Protocol: Derivatization for GC-MS Analysis

  • To the dried sample extract, add 50 µL of a silylating agent (e.g., BSTFA with 1% TMCS) and 50 µL of a suitable solvent (e.g., pyridine or acetonitrile).

  • Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cool the sample to room temperature before injection into the GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective technique that often does not require derivatization. Optimizing the chromatographic separation to resolve this compound from co-eluting matrix components is a key strategy to minimize ion suppression.

Calibration Strategies
  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is identical to the samples can help to compensate for consistent matrix effects.[2]

  • Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard for correcting matrix effects. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be affected by matrix effects in the same way, allowing for accurate correction of the analyte's signal.[2]

Visualizing the Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Sample (Plasma, Urine, Soil) add_is Add Internal Standard sample->add_is extraction Extraction add_is->extraction lle Liquid-Liquid Extraction (LLE) extraction->lle Liquid Matrix spe Solid-Phase Extraction (SPE) extraction->spe Aqueous Matrix cleanup Evaporation & Reconstitution lle->cleanup spe->cleanup derivatization Derivatization (for GC-MS) cleanup->derivatization analysis Instrumental Analysis cleanup->analysis derivatization->analysis gcms GC-MS analysis->gcms lcmsms LC-MS/MS analysis->lcmsms quantification Quantification gcms->quantification lcmsms->quantification matrix_assessment Matrix Effect Assessment quantification->matrix_assessment troubleshooting_logic start Inaccurate Quantification? detect_me Detect Matrix Effects? (Post-extraction spike) start->detect_me assess_recovery Assess Recovery? start->assess_recovery me_present Matrix Effect Present? detect_me->me_present poor_recovery Poor Recovery? assess_recovery->poor_recovery optimize_sp Optimize Sample Prep (e.g., change SPE sorbent, LLE solvent/pH) me_present->optimize_sp Yes end_good Reliable Quantification me_present->end_good No poor_recovery->optimize_sp Yes poor_recovery->end_good No use_is Implement Stable Isotope Internal Standard optimize_sp->use_is matrix_matched_cal Use Matrix-Matched Calibration use_is->matrix_matched_cal matrix_matched_cal->end_good end_bad Re-evaluate Method

References

An In-depth Technical Guide to Troubleshooting Peak Tailing in the Gas Chromatography Analysis of Chlorinated Phenols

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the causes and solutions for peak tailing in the gas chromatography (GC) analysis of chlorinated phenols. Due to their polar and acidic nature, these compounds are particularly susceptible to interactions within the GC system, leading to asymmetrical peaks that can compromise resolution and the accuracy of quantification.[1][2][3] This document outlines a systematic approach to diagnosing and resolving these issues, from routine maintenance to advanced chemical derivatization techniques.

Understanding the Core Problem: Why Chlorinated Phenols Tail

Peak tailing is a chromatographic phenomenon where the trailing edge of a peak is broader than its leading edge.[1] For chlorinated phenols, the primary cause is the presence of active sites within the GC system.[2] These are typically free silanol (-Si-OH) groups found on the surfaces of glass inlet liners, the fused silica of the column itself, or contaminants.[2][3] The acidic proton of the phenolic hydroxyl group forms a strong hydrogen bond with these active sites, causing a portion of the analyte molecules to be retained longer than the bulk, resulting in a tailed peak.[2]

Other contributing factors include system contamination from non-volatile sample matrix components, which can create new active sites, and suboptimal chromatographic conditions that fail to minimize these interactions.[4][5]

The Root Cause of Peak Tailing

The following diagram illustrates the fundamental chemical interaction that leads to peak tailing for phenolic compounds.

G cluster_system GC System Components Liner Inlet Liner Surface ActiveSite Active Sites (-Si-OH) Liner->ActiveSite contain Column Column Stationary Phase Column->ActiveSite contain Contaminants Matrix Contaminants Contaminants->ActiveSite contain Interaction Strong Adsorption (Hydrogen Bonding) ActiveSite->Interaction Phenol Chlorinated Phenol (-Ar-OH) Phenol->Interaction Tailing Peak Tailing Interaction->Tailing leads to G Start Peak Tailing Observed InletMaint Perform Inlet Maintenance (Replace Liner, Septum, Seal) Start->InletMaint Check1 Problem Solved? InletMaint->Check1 ColumnTrim Trim 15-30 cm from Column Inlet Check1->ColumnTrim No End_Good Analysis Successful Check1->End_Good Yes Check2 Problem Solved? ColumnTrim->Check2 MethodOpt Optimize GC Method (Temperatures, Flow Rate) Check2->MethodOpt No Check2->End_Good Yes Check3 Problem Solved? MethodOpt->Check3 Derivatize Consider Derivatization Check3->Derivatize No Check3->End_Good Yes Derivatize->End_Good End_Bad Replace Column Derivatize->End_Bad If Tailing Persists G reagent Derivatizing Reagent (e.g., BSTFA) product Silylated Phenol Derivative -O-Si(CH3)3 reagent->product phenol Chlorinated Phenol -OH phenol->product Reaction interaction Interaction with -Si-OH Active Sites phenol:p->interaction Tailing no_interaction No Interaction product:p->no_interaction Symmetrical Peak

References

A Technical Guide to the Validation of Analytical Methods for 2,6-Dichloro-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles and practical methodologies for the validation of analytical methods for the quantification of 2,6-Dichloro-3-methylphenol. While specific validated methods for this compound are not extensively published, this document outlines robust analytical approaches based on established methods for similar chlorinated phenols. The primary techniques discussed are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), recognized for their sensitivity and specificity in analyzing phenolic compounds.[1]

Introduction to Analytical Method Validation

Analytical method validation is a critical process in pharmaceutical development and quality control. It provides documented evidence that an analytical procedure is suitable for its intended purpose. The validation process ensures the reliability, accuracy, and precision of analytical data. Key validation parameters, as outlined by the International Council for Harmonisation (ICH), include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantification (LOQ).[2][3]

Recommended Analytical Techniques

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary recommended techniques for the separation and quantification of this compound.[4]

  • Gas Chromatography (GC): A powerful technique for analyzing volatile and semi-volatile compounds. For phenolic compounds like this compound, derivatization may be employed to enhance volatility and improve peak shape.[1] GC can be coupled with various detectors, including Flame Ionization Detection (FID) or Mass Spectrometry (MS) for enhanced sensitivity and specificity.[1][4]

  • High-Performance Liquid Chromatography (HPLC): A versatile method suitable for less volatile or thermally labile compounds.[1] Reversed-phase HPLC with UV detection is a common and robust approach for the analysis of phenols.[5]

Experimental Protocols

The following protocols are proposed based on established methodologies for analogous chlorinated phenols and can be adapted and validated for the specific analysis of this compound.

Gas Chromatography with Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity, making it suitable for trace analysis and impurity profiling.

Sample Preparation (Liquid-Liquid Extraction):

  • For aqueous samples, add a suitable internal standard (e.g., 2,4,6-tribromophenol).

  • Adjust the sample pH to approximately 2 with a suitable acid.

  • Transfer the sample to a separatory funnel and add an extraction solvent like dichloromethane.

  • Shake vigorously, allowing the layers to separate.

  • Collect the organic layer. Repeat the extraction process for a total of three extractions.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume under a gentle stream of nitrogen.[6]

Instrumentation and Conditions:

ParameterRecommended Conditions
Gas Chromatograph Equipped with a capillary column suitable for phenol analysis (e.g., DB-5ms or equivalent)[1]
Injector Splitless mode for trace analysis[4]
Carrier Gas Helium at a constant flow rate[1]
Oven Temperature Program Initial temp: 50-60°C, hold for 1-2 min, ramp to 280°C at 10-15°C/min, hold for 5-10 min[1][4]
Mass Spectrometer Operated in Selected Ion Monitoring (SIM) mode for enhanced sensitivity
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for routine quality control analysis.

Sample Preparation (Solid-Phase Extraction - SPE):

  • Condition a C18 SPE cartridge with methanol followed by acidified water (pH 2).

  • Load the sample (with internal standard) onto the cartridge.

  • Wash the cartridge with water to remove interferences.

  • Elute the analyte with a suitable organic solvent (e.g., methanol).

  • Evaporate the eluent and reconstitute the residue in the mobile phase.[6]

Instrumentation and Conditions:

ParameterRecommended Conditions
HPLC System Equipped with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)[7]
Mobile Phase A gradient of acetonitrile and water (acidified with phosphoric or formic acid) is common[7]
Flow Rate 1.0 mL/min[7]
Detection Wavelength Based on the UV absorbance maximum of this compound (typically around 280-290 nm for chlorinated phenols)
Injection Volume 10-20 µL[7]

Data Presentation: Summary of Validation Parameters

The following tables summarize the typical validation parameters and acceptance criteria for the analytical methods. The data presented is based on studies of similar substituted phenols and serves as a benchmark for the validation of methods for this compound.[1]

Table 1: Performance of a Typical GC-MS Method for Substituted Phenols [1]

AnalyteConcentration (ng/mL)Accuracy (Recovery %)Precision (RSD %)
Substituted Phenol Mix15095.85.2
Substituted Phenol Mix40098.24.1

Table 2: Performance of a Typical HPLC-UV Method for a Substituted Phenol (4-chloro-3-methylphenol) [8]

ParameterResult
Linearity Range62.5 - 2,500 ng/mL
Correlation Coefficient (r²)> 0.999
Limit of Quantification (LOQ)62.5 ng/mL
Limit of Detection (LOD)20 ng/mL
Reproducibility (RSD %)< 6%
Recovery> 92%

Table 3: General Acceptance Criteria for Method Validation [2]

ParameterAcceptance Criteria
Linearity (Correlation Coefficient, r²) ≥ 0.999
Accuracy (Recovery %) 98.0% - 102.0%
Precision (RSD %) ≤ 2.0%
LOQ Signal-to-Noise Ratio ~10:1
LOD Signal-to-Noise Ratio ~3:1

Mandatory Visualizations

Experimental and Validation Workflow

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound.

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Documentation A Technique Selection (GC/HPLC) B Optimization of Parameters A->B C Specificity / Selectivity B->C Proceed to Validation I Validation Protocol B->I D Linearity & Range C->D E Accuracy D->E F Precision (Repeatability & Intermediate) E->F G LOD & LOQ F->G H Robustness G->H J Validation Report H->J Compile Results I->J

Caption: General workflow for analytical method validation.

Signaling Pathway (Illustrative)

As this is a technical guide on analytical method validation, a signaling pathway is not directly applicable. However, to fulfill the requirement, an illustrative diagram of a logical relationship in method selection is provided.

G cluster_0 Considerations cluster_1 Method Choice Analyte This compound Properties Volatility Volatility Analyte->Volatility Thermal_Stability Thermal Stability Analyte->Thermal_Stability Concentration Expected Concentration Analyte->Concentration Matrix Sample Matrix Analyte->Matrix GC Gas Chromatography (GC) Volatility->GC HPLC High-Performance Liquid Chromatography (HPLC) Thermal_Stability->HPLC Concentration->GC Low (Trace) Concentration->HPLC Wide Range Matrix->HPLC Complex

Caption: Logical considerations for analytical method selection.

References

A Comparative Technical Guide: GC-FID vs. HPLC-UV for the Analysis of 2,6-Dichloro-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comparative analysis of two common chromatographic techniques, Gas Chromatography with Flame Ionization Detection (GC-FID) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), for the quantitative analysis of 2,6-dichloro-3-methylphenol. This document outlines the core principles of each technique, presents detailed experimental protocols adapted for this analyte, and offers a quantitative comparison to aid in method selection for research, quality control, and drug development applications.

Introduction to Analytical Techniques

The choice between GC-FID and HPLC-UV for the analysis of a specific compound depends on its physicochemical properties. This compound, a chlorinated phenol, possesses characteristics that make it amenable to analysis by both techniques, though each presents distinct advantages and limitations.

  • Gas Chromatography (GC): This technique is ideal for the analysis of volatile and thermally stable compounds.[1] In GC, the sample is vaporized and transported by an inert gas through a capillary column, where separation occurs based on the compound's boiling point and its interaction with the stationary phase.[1] For polar compounds like phenols, derivatization may sometimes be employed to enhance volatility and improve chromatographic peak shape.[2] The Flame Ionization Detector (FID) is a universal detector for organic compounds, providing high sensitivity.[1]

  • High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique suitable for a wide range of analytes, including non-volatile and thermally labile compounds.[1][2] Separation is achieved by passing a liquid sample in a mobile phase through a packed column.[1] The separation is based on the analyte's affinity for the stationary and mobile phases.[1] A UV detector provides good sensitivity for compounds with a UV chromophore, such as this compound.[3]

Quantitative Data Comparison

ParameterGC-FID (Estimated)HPLC-UV (Estimated)
Limit of Detection (LOD) 0.01 - 0.1 mg/L0.005 - 0.05 mg/L
Limit of Quantification (LOQ) 0.03 - 0.3 mg/L0.015 - 0.15 mg/L
Linearity (r²) > 0.995> 0.998
Precision (%RSD) < 5%< 3%
Accuracy (% Recovery) 85 - 115%90 - 110%
Sample Preparation May require derivatizationGenerally direct injection of dissolved sample
Analysis Time 15 - 30 minutes10 - 20 minutes

Experimental Protocols

The following are detailed experimental protocols for the analysis of this compound. These are based on established methods for similar compounds and should be validated for specific matrices.[3]

GC-FID Methodology

This protocol is adapted from methods for the analysis of chlorinated phenols.[3]

a. Sample Preparation:

  • Dissolve a known weight of the this compound sample in a suitable organic solvent, such as methanol or hexane, to a final concentration within the expected calibration range.[3]

  • An internal standard (e.g., 2,4,6-trichlorophenol) may be added to improve accuracy and precision.

  • For trace analysis in complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to concentrate the analyte and remove interfering substances.[4]

b. Instrumental Parameters:

  • Gas Chromatograph: Agilent 7890B or equivalent equipped with a Flame Ionization Detector (FID).[4]

  • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness 5% phenyl-polydimethylsiloxane capillary column (e.g., HP-5ms, DB-5ms, or equivalent).[3]

  • Injector Temperature: 250 °C.[3]

  • Detector Temperature: 300 °C.[3]

  • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.[3]

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 10 °C/minute to 250 °C.

    • Hold: 5 minutes at 250 °C.[3]

  • Injection Volume: 1 µL (split or splitless, depending on concentration).

HPLC-UV Methodology

This protocol is based on standard methods for the analysis of phenolic compounds.[3]

a. Sample Preparation:

  • Dissolve a known weight of the this compound sample in the mobile phase or a compatible solvent (e.g., acetonitrile/water mixture) to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection to remove any particulate matter.

b. Instrumental Parameters:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV-Vis Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[2]

  • Mobile Phase:

    • A: 0.1% Phosphoric acid in Water

    • B: Acetonitrile

  • Gradient Program: Start with 40% B, increase to 80% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 285 nm (A UV scan of the analyte is recommended to determine the optimal wavelength).[3]

  • Injection Volume: 10 µL.[3]

  • Column Temperature: 30 °C.[2]

Visualized Workflows and Principles

To better illustrate the processes, the following diagrams have been generated using the DOT language.

Analytical_Workflow cluster_GCFID GC-FID Workflow cluster_HPLCUV HPLC-UV Workflow Sample_Prep_GC Sample Preparation (Dissolution/Extraction/ Derivatization) GC_Injection GC Injection (Vaporization) Sample_Prep_GC->GC_Injection GC_Separation GC Separation (Capillary Column) GC_Injection->GC_Separation FID_Detection FID Detection (Ionization) GC_Separation->FID_Detection Data_Analysis_GC Data Analysis (Chromatogram) FID_Detection->Data_Analysis_GC Sample_Prep_HPLC Sample Preparation (Dissolution/Filtration) HPLC_Injection HPLC Injection (Liquid Sample) Sample_Prep_HPLC->HPLC_Injection HPLC_Separation HPLC Separation (Packed Column) HPLC_Injection->HPLC_Separation UV_Detection UV Detection (Absorbance) HPLC_Separation->UV_Detection Data_Analysis_HPLC Data Analysis (Chromatogram) UV_Detection->Data_Analysis_HPLC

General analytical workflows for GC-FID and HPLC-UV.

Separation_Principles cluster_GC GC Separation Principle cluster_HPLC HPLC Separation Principle Analyte_Vapor Vaporized Analyte Carrier_Gas Inert Carrier Gas (Mobile Phase) Analyte_Vapor->Carrier_Gas carried by Separation_GC Separation based on Volatility & Polarity Analyte_Vapor->Separation_GC Stationary_Phase_GC Non-volatile Liquid (Stationary Phase) Carrier_Gas->Stationary_Phase_GC passes over Stationary_Phase_GC->Separation_GC Analyte_Solute Analyte in Solution Mobile_Phase_HPLC Liquid Mobile Phase Analyte_Solute->Mobile_Phase_HPLC dissolved in Separation_HPLC Separation based on Partitioning & Affinity Analyte_Solute->Separation_HPLC Stationary_Phase_HPLC Solid Particles (Stationary Phase) Mobile_Phase_HPLC->Stationary_Phase_HPLC pumped through Mobile_Phase_HPLC->Separation_HPLC Stationary_Phase_HPLC->Separation_HPLC

References

An In-depth Technical Guide to the Antimicrobial Activity of 2,6-Dichloro-3-methylphenol and 2,4-Dichloro-6-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of antimicrobial resistance necessitates the exploration of novel and effective antimicrobial agents. Chlorinated phenols and their derivatives have long been recognized for their disinfectant and antiseptic properties. This technical guide provides a comparative overview of the antimicrobial activity of two isomeric dichlorinated methylphenols: 2,6-Dichloro-3-methylphenol and 2,4-Dichloro-6-methylphenol. While direct comparative studies on these specific isomers are not extensively available in the public domain, this document synthesizes information from related chlorinated phenolic compounds to provide a comprehensive understanding of their potential efficacy, mechanisms of action, and the experimental protocols required for their evaluation.

The structural differences between these two isomers, specifically the positions of the chlorine and methyl groups on the phenol ring, are anticipated to influence their physicochemical properties and, consequently, their antimicrobial potency. This guide aims to provide a foundational understanding for researchers looking to investigate these compounds further.

Proposed Mechanism of Antimicrobial Action

The primary antimicrobial mechanism of phenolic compounds, including chlorinated derivatives, involves the disruption of microbial cell membranes.[1] This leads to a cascade of events culminating in cell death. The lipophilic nature of the phenol ring allows it to intercalate into the lipid bilayer of the cell membrane, altering its fluidity and integrity.

The proposed mechanism can be summarized as follows:

  • Adsorption and Partitioning: The dichlorinated methylphenol molecules adsorb to the surface of the microbial cell and partition into the lipid-rich cell membrane.

  • Membrane Disruption: The presence of these molecules within the membrane disrupts the ordered structure of the lipid bilayer, increasing its permeability.

  • Leakage of Intracellular Components: The compromised membrane integrity allows for the leakage of essential intracellular components, such as ions (K+), ATP, and nucleic acids.

  • Enzyme Inactivation: The phenolic compounds can also interact with and denature essential membrane-bound and intracellular enzymes, further disrupting cellular processes.[2]

  • Inhibition of Proton Motive Force: Disruption of the membrane potential collapses the proton motive force, which is critical for ATP synthesis and transport processes.

The following diagram illustrates this proposed signaling pathway.

cluster_0 Microbial Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm Phenolic_Compound Dichlorinated Methylphenol Membrane Lipid Bilayer Phenolic_Compound->Membrane Partitioning Enzymes Membrane Proteins/ Enzymes Phenolic_Compound->Enzymes Interaction Leakage Leakage of Ions, ATP, Nucleic Acids Membrane->Leakage Increased Permeability Inactivation Enzyme Inactivation Enzymes->Inactivation Denaturation Cell_Death Cell Death Leakage->Cell_Death Inactivation->Cell_Death

Caption: Proposed mechanism of antimicrobial action for dichlorinated methylphenols.

Comparative Antimicrobial Activity

While specific quantitative data for a direct comparison of this compound and 2,4-dichloro-6-methylphenol is scarce, the following tables present a representative summary of expected antimicrobial activity against common pathogens. These values are extrapolated from data on structurally similar chlorinated phenols and are intended to serve as a baseline for experimental design.

Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) in µg/mL

MicroorganismThis compound2,4-Dichloro-6-methylphenol
Staphylococcus aureus (ATCC 25923)16 - 648 - 32
Escherichia coli (ATCC 25922)32 - 12816 - 64
Pseudomonas aeruginosa (ATCC 27853)64 - 25632 - 128
Candida albicans (ATCC 90028)16 - 648 - 32

Table 2: Hypothetical Minimum Bactericidal/Fungicidal Concentrations (MBCs/MFCs) in µg/mL

MicroorganismThis compound2,4-Dichloro-6-methylphenol
Staphylococcus aureus (ATCC 25923)32 - 12816 - 64
Escherichia coli (ATCC 25922)64 - 25632 - 128
Pseudomonas aeruginosa (ATCC 27853)>256>128
Candida albicans (ATCC 90028)32 - 12816 - 64

Note: These values are illustrative and require experimental verification.

Experimental Protocols

The following are detailed methodologies for key experiments to determine the antimicrobial activity of this compound and 2,4-dichloro-6-methylphenol.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

start Start prep_compounds Prepare stock solutions of This compound and 2,4-dichloro-6-methylphenol in DMSO start->prep_compounds serial_dilute Perform 2-fold serial dilutions in a 96-well plate with Cation-Adjusted Mueller-Hinton Broth (CAMHB) prep_compounds->serial_dilute inoculate Inoculate wells with microbial suspension serial_dilute->inoculate prep_inoculum Prepare microbial inoculum (0.5 McFarland standard, diluted to ~5x10^5 CFU/mL) prep_inoculum->inoculate incubate Incubate at 35-37°C for 18-24 hours inoculate->incubate read_results Visually inspect for turbidity or measure absorbance (OD600) incubate->read_results determine_mic MIC = Lowest concentration with no visible growth read_results->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination using broth microdilution.

Methodology:

  • Preparation of Compounds: Prepare 10 mg/mL stock solutions of this compound and 2,4-dichloro-6-methylphenol in dimethyl sulfoxide (DMSO).

  • Plate Setup: In a sterile 96-well microtiter plate, add 100 µL of Cation-Adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12. Add 200 µL of the test compound stock solution (diluted in CAMHB to the highest desired concentration) to well 1.

  • Serial Dilution: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process across the plate to well 10. Discard 100 µL from well 10. Well 11 will serve as a growth control (no compound), and well 12 as a sterility control (no inoculum).

  • Inoculum Preparation: Prepare a suspension of the test microorganism in sterile saline or broth, adjusting the turbidity to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Inoculation: Add 10 µL of the standardized inoculum to wells 1 through 11.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

start Start: Following MIC Determination select_wells Select wells from MIC plate showing no visible growth start->select_wells aliquot Take a 10 µL aliquot from each selected well select_wells->aliquot plate Spot-plate the aliquot onto Mueller-Hinton Agar (MHA) aliquot->plate incubate Incubate plates at 35-37°C for 24-48 hours plate->incubate observe Observe for colony growth incubate->observe determine_mbc MBC/MFC = Lowest concentration with no colony formation observe->determine_mbc end End determine_mbc->end

Caption: Workflow for MBC/MFC determination.

Methodology:

  • Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that showed no visible growth.

  • Plating: Spot-plate each aliquot onto a fresh Mueller-Hinton Agar (MHA) plate.

  • Incubation: Incubate the MHA plates at 35-37°C for 24-48 hours.

  • Result Interpretation: The MBC/MFC is the lowest concentration of the compound that results in no colony formation on the MHA plate, indicating a ≥99.9% reduction in the initial inoculum.

Conclusion

While direct comparative data is limited, this guide provides a comprehensive framework for understanding and evaluating the antimicrobial potential of this compound and 2,4-dichloro-6-methylphenol. Based on the known properties of related chlorinated phenolic compounds, it is reasonable to hypothesize that both isomers possess broad-spectrum antimicrobial activity, likely through the disruption of microbial cell membranes. The subtle differences in their chemical structures may lead to variations in their efficacy against different microorganisms. The provided experimental protocols offer a standardized approach for researchers to generate robust and comparable data, which is essential for the potential development of these compounds as novel antimicrobial agents. Further research is warranted to elucidate the precise antimicrobial spectrum and mechanisms of action of these specific isomers.

References

A Comparative Analysis of Dichlorophenol Isomer Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth analysis of the comparative toxicity of the six dichlorophenol (DCP) isomers. Designed for researchers, scientists, and drug development professionals, this document synthesizes acute and chronic toxicity data, outlines experimental methodologies, and visualizes key toxicological pathways. The information is presented to facilitate a clear understanding of the distinct toxicological profiles of 2,3-DCP, 2,4-DCP, 2,5-DCP, 2,6-DCP, 3,4-DCP, and 3,5-DCP.

Quantitative Toxicity Data

The following tables summarize the available quantitative toxicity data for the six isomers of dichlorophenol, providing a basis for direct comparison of their acute toxic potentials.

Table 1: Acute Oral Toxicity of Dichlorophenol Isomers in Rodents

IsomerSpeciesSexLD50 (mg/kg)Reference
2,3-DichlorophenolMouse-2376[1][2]
2,4-DichlorophenolRatMale2830
2,4-DichlorophenolMouseMale1630
2,4-DichlorophenolMouse-580 - 4500
2,5-DichlorophenolRat-580[3][4]
2,5-DichlorophenolMouse-946[3][4]
2,6-DichlorophenolRat-390 (Intraperitoneal)[5]
3,4-DichlorophenolMouseMale1685[6]
3,4-DichlorophenolMouseFemale2046[6]

Table 2: Acute Dermal Toxicity of Dichlorophenol Isomers

IsomerSpeciesSexLD50 (mg/kg)Reference
2,4-DichlorophenolRatMale & Female780

Table 3: Aquatic Toxicity of Dichlorophenol Isomers

IsomerSpeciesEndpointConcentration (mg/L)Exposure TimeReference
2,3-DichlorophenolBrachydanio rerio (Zebra fish)LC504.6724 hr[7]
3,4-DichlorophenolOryzias latipes (Japanese rice fish)LC501.996 hr
3,4-DichlorophenolDaphnia magna (Water flea)EC502.7724 hr
3,4-DichlorophenolPseudokirchneriella subcapitata (Green algae)EC50 (Growth inhibition)3.296 hr
3,5-DichlorophenolPlatichthys flesus (European flounder)LC503.596 hr[8]
3,5-DichlorophenolDaphnia magna (Water flea)EC501 - 3.524 hr[8]
3,5-DichlorophenolDesmodesmus subspicatus (Green algae)EC50 (Growth inhibition)53 d[8]

General Toxicological Profile

Exposure to dichlorophenol isomers can lead to a range of adverse health effects. Acute symptoms may include irritation of the skin, eyes, mucous membranes, and upper respiratory tract.[7][9][10][11][12] Prolonged or high-level exposure can result in more severe outcomes such as chemical burns, profuse sweating, intense thirst, abdominal pain, nausea, vomiting, and diarrhea.[7][9][10][11][12] Neurological effects like headaches, dizziness, weakness, tremors, and convulsions, potentially leading to collapse and coma, have also been reported.[6][9][10][11][12][13] Chronic exposure may lead to digestive disturbances, nervous system disorders, skin eruptions, and damage to the liver and kidneys.[9][10][11][12][13]

The toxicity of chlorophenols generally increases with the number of chlorine substituents.[6] The position of the chlorine atoms also influences toxicity, with ortho-chlorination tending to decrease toxicity and meta-chlorination having the opposite effect.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of toxicity. Below are outlines of standard experimental protocols used in the toxicological evaluation of dichlorophenol isomers.

This protocol is based on the principles of the OECD Test Guideline 401.

  • Test Animals: Healthy, young adult rodents (e.g., CD-1 mice or Sprague-Dawley rats), typically 8-12 weeks old, are used. Animals are acclimated to laboratory conditions for at least 5 days before the study.

  • Housing and Diet: Animals are housed in temperature- and humidity-controlled rooms with a 12-hour light/dark cycle. They have access to standard laboratory chow and water ad libitum, except for a brief fasting period (e.g., 18 hours) before administration of the test substance.[6]

  • Dose Administration: The dichlorophenol isomer is typically dissolved in a suitable vehicle (e.g., corn oil, 10% emulphor in drinking water). A range of doses is administered to different groups of animals (e.g., 5-10 animals per sex per dose group) via oral gavage.[6]

  • Observation: Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.[6] Observations include changes in skin, fur, eyes, and mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous system effects.[1]

  • Data Analysis: The LD50 value, the dose that is lethal to 50% of the test animals, is calculated using appropriate statistical methods, such as probit analysis.

This protocol follows the principles of OECD Test Guideline 402.

  • Test Animals: Similar to the oral toxicity protocol, healthy young adult rats are typically used.

  • Preparation of Animals: Approximately 24 hours before the test, the fur is clipped from the dorsal area of the trunk of the test animals.

  • Dose Application: The test substance, which may be melted if solid at room temperature, is applied uniformly over a shaved area of the skin (approximately 10% of the body surface area). The area is then covered with a porous gauze dressing and non-irritating tape.

  • Exposure and Observation: The dressing is removed after 24 hours, and the skin is washed to remove any residual test substance. Animals are observed for signs of toxicity and mortality for 14 days.

  • Data Analysis: The dermal LD50 is calculated similarly to the oral LD50.

These protocols are based on OECD Test Guidelines for testing of chemicals on aquatic organisms.

  • Fish Acute Toxicity Test (e.g., OECD TG 203): Fish (e.g., Zebra fish, Japanese rice fish) are exposed to a range of concentrations of the dichlorophenol isomer in a static or semi-static system for 96 hours. The LC50 (the concentration that is lethal to 50% of the fish) is determined.

  • Daphnia sp. Acute Immobilisation Test (e.g., OECD TG 202): Daphnia magna are exposed to various concentrations of the test substance for 48 hours. The EC50 (the concentration that causes immobilization in 50% of the daphnids) is calculated.

  • Alga, Growth Inhibition Test (e.g., OECD TG 201): A culture of green algae is exposed to different concentrations of the dichlorophenol isomer for 72 hours. The EC50 for growth inhibition is determined by measuring the reduction in algal growth relative to a control.

Signaling Pathways and Mechanisms of Toxicity

The toxicity of dichlorophenol isomers can be attributed to several mechanisms, including uncoupling of oxidative phosphorylation, disruption of cellular membranes, and endocrine disruption.

Dichlorophenols, like other phenolic compounds, can exert their toxic effects by disrupting cellular processes. This can involve the uncoupling of oxidative phosphorylation in mitochondria, leading to a decrease in ATP production and an increase in reactive oxygen species (ROS). The resulting oxidative stress can damage cellular components such as lipids, proteins, and DNA.

G General Cytotoxicity Pathway of Dichlorophenols DCP Dichlorophenol Isomer Mitochondria Mitochondria DCP->Mitochondria OxPhos Uncoupling of Oxidative Phosphorylation Mitochondria->OxPhos ATP Decreased ATP Production OxPhos->ATP ROS Increased Reactive Oxygen Species (ROS) OxPhos->ROS OxStress Oxidative Stress ROS->OxStress Damage Cellular Damage (Lipids, Proteins, DNA) OxStress->Damage Apoptosis Apoptosis / Necrosis Damage->Apoptosis

Caption: General cytotoxicity pathway for dichlorophenols.

Some dichlorophenol isomers, notably 2,4-DCP, have been shown to possess endocrine-disrupting activity. 2,4-DCP has demonstrated estrogenic activity by down-regulating certain enzymes and signaling pathways.[14] It has also been shown to exhibit synergistic androgenic activity when co-exposed with 5-alpha-dihydroxytestosterone.[14] A two-generation rat study with 2,4-DCP showed increased uterine weights and a reduced number of implantation sites at higher exposure levels.[14]

G Endocrine Disruption by 2,4-Dichlorophenol DCP 2,4-Dichlorophenol ER Estrogen Receptor (ER) DCP->ER AR Androgen Receptor (AR) DCP->AR Estrogenic Estrogenic Activity (e.g., altered gene expression) ER->Estrogenic Androgenic Synergistic Androgenic Activity AR->Androgenic Repro Reproductive Effects (e.g., decreased implantation) Estrogenic->Repro Androgenic->Repro DHT 5α-dihydroxy- testosterone DHT->AR

Caption: Endocrine disruption pathway of 2,4-dichlorophenol.

The assessment of the toxicity of dichlorophenol isomers follows a structured workflow, from initial characterization to detailed toxicological studies.

G Experimental Workflow for Dichlorophenol Toxicity Assessment cluster_0 In Vitro Screening cluster_1 In Vivo Acute Toxicity cluster_2 In Vivo Sub-chronic & Chronic Toxicity cluster_3 Ecotoxicology Cytotox Cytotoxicity Assays (e.g., HeLa cells) Oral Acute Oral LD50 Cytotox->Oral Genotox Genotoxicity Assays (e.g., Ames test) Genotox->Oral Dermal Acute Dermal LD50 Inhalation Acute Inhalation LC50 Repeated Repeated Dose Studies (28-day, 90-day) Dermal->Repeated Inhalation->Repeated ReproTox Reproductive/Developmental Toxicity Carcin Carcinogenicity Bioassays Risk Risk Assessment ReproTox->Risk Carcin->Risk Aquatic Aquatic Toxicity (Fish, Daphnia, Algae) Aquatic->Risk Start Test Substance: Dichlorophenol Isomer Start->Cytotox Start->Genotox Start->Aquatic

Caption: General workflow for dichlorophenol toxicity assessment.

Conclusion

The toxicological profiles of dichlorophenol isomers vary significantly based on the number and position of chlorine atoms on the phenol ring. While general trends in toxicity can be observed, each isomer possesses a unique set of toxicological properties that necessitate individual assessment. This guide provides a foundational understanding of the comparative toxicity of these compounds, highlighting the importance of standardized experimental protocols and an understanding of the underlying mechanisms of toxicity for accurate risk assessment in research and drug development. Further research is warranted to fill the existing data gaps, particularly for isomers with less comprehensive toxicological data.

References

Efficacy of 2,6-Dichloro-3-methylphenol as a Biocide: A Comparative Technical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of the biocidal efficacy of chlorinated phenolic compounds, with a focus on 2,6-Dichloro-3-methylphenol and its comparators. Due to a lack of specific publicly available minimum inhibitory concentration (MIC) data for this compound, this paper utilizes data from the closely related and widely used biocide, 4-chloro-3-methylphenol (chlorocresol), as a primary comparative analog. This guide synthesizes available quantitative efficacy data, details standardized experimental protocols for biocidal testing, and elucidates the primary mechanisms of antimicrobial action for phenolic compounds.

The data presented indicates that chlorinated phenols exhibit broad-spectrum antimicrobial activity against a range of bacteria and fungi. Their efficacy is comparable to other common biocides such as triclosan and parabens, though variations exist depending on the specific compound and target microorganism. The primary mechanism of action involves disruption of microbial cell membrane integrity and non-specific inhibition of essential enzymes, leading to cell death. This guide serves as a valuable resource for researchers and professionals in the field of drug development and antimicrobial research, providing a framework for understanding and evaluating the potential of phenolic biocides.

Comparative Biocidal Efficacy

The biocidal efficacy of an antimicrobial agent is commonly quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the substance that prevents visible growth of a microorganism. The following tables summarize the available MIC data for chlorocresol (as a proxy for this compound) and other common biocidal compounds against representative Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Escherichia coli), and fungi (Candida albicans).

Table 1: Minimum Inhibitory Concentration (MIC) against Staphylococcus aureus

CompoundMIC (µg/mL)Reference(s)
4-Chloro-3-methylphenol (Chlorocresol)100 - 200[1][2]
Triclosan0.016 - 64[3][4][5][6]
Methylparaben300 - 2000[7][8][9]
4-Chloro-3,5-dimethylphenol (PCMX)No specific data found
Dichlorophen4 - 16 (as gold nanoparticle conjugate)[10][11]

Table 2: Minimum Inhibitory Concentration (MIC) against Escherichia coli

CompoundMIC (µg/mL)Reference(s)
4-Chloro-3-methylphenol (Chlorocresol)No specific data found
Triclosan0.03125 - 200[12][13][14][15]
Methylparaben>1000[7]
4-Chloro-3,5-dimethylphenol (PCMX)No specific data found
Dichlorophen4 - 16 (as gold nanoparticle conjugate)[10][11]

Table 3: Minimum Inhibitory Concentration (MIC) against Candida albicans

CompoundMIC (µg/mL)Reference(s)
4-Chloro-3-methylphenol (Chlorocresol)No specific data found
Triclosan2 - 64[16][17][18][19]
Methylparaben300[8][9]
4-Chloro-3,5-dimethylphenol (PCMX)No specific data found
DichlorophenNo specific data found

Note: The MIC values can vary depending on the specific strain of the microorganism and the experimental conditions used.

Experimental Protocols for Efficacy Testing

The determination of MIC is a critical step in evaluating the efficacy of a biocide. The two most common standardized methods are Broth Microdilution and Agar Dilution.

Broth Microdilution Method

This method involves preparing a series of two-fold dilutions of the biocide in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the target microorganism. The plates are incubated under controlled conditions, and the MIC is determined as the lowest concentration of the biocide that inhibits visible growth of the microorganism.[20][21][22][23][24]

G prep Prepare serial dilutions of biocide in broth inoc Inoculate wells with standardized microbial suspension prep->inoc incubate Incubate at 37°C for 16-20 hours inoc->incubate read Read plate for visible growth (turbidity) incubate->read mic Determine MIC: lowest concentration with no growth read->mic

Workflow of the Agar Dilution Method for MIC Determination.

Mechanism of Antimicrobial Action

The biocidal activity of phenolic compounds, including this compound, is primarily attributed to their ability to disrupt the microbial cell structure and interfere with essential cellular processes. The mechanism is generally considered to be non-specific, which is advantageous in preventing the development of microbial resistance.

Disruption of Cell Membrane Integrity

Phenolic compounds are lipophilic and can partition into the lipid bilayer of the microbial cell membrane. This insertion disrupts the membrane's structure and function, leading to increased permeability. [25][26]The loss of membrane integrity results in the leakage of essential intracellular components, such as ions, ATP, and nucleic acids, ultimately leading to cell death. [25]

Inhibition of Essential Enzymes

Phenolic compounds can also inhibit the activity of various microbial enzymes. [27][28]This inhibition can occur through several mechanisms, including the denaturation of the enzyme's protein structure or by binding to the active site of the enzyme, thereby blocking its function. The non-specific nature of this inhibition affects multiple metabolic pathways simultaneously, contributing to the potent biocidal effect. [28] General Antimicrobial Mechanism of Phenolic Biocides

G cluster_biocide Phenolic Biocide cluster_cell Microbial Cell Biocide e.g., this compound Membrane Cell Membrane Biocide->Membrane Disruption of Integrity (Increased Permeability) Enzymes Essential Enzymes Biocide->Enzymes Non-specific Inhibition CellDeath Cell Death Membrane->CellDeath Leakage of Cellular Contents Metabolism Metabolic Pathways Enzymes->CellDeath Disruption of Metabolism

General mechanism of action of phenolic biocides against microbial cells.

Conclusion and Data Limitations

This technical guide provides a comparative overview of the biocidal efficacy of chlorinated phenols, using 4-chloro-3-methylphenol as a proxy for this compound, against other common biocides. The available data suggests that these compounds are effective antimicrobial agents with a broad spectrum of activity. Their primary mechanism of action, involving the disruption of cell membranes and inhibition of essential enzymes, makes them potent biocides.

It is crucial to note the significant limitation of this report: the lack of publicly available, direct comparative MIC data for this compound. The use of data from its isomer, chlorocresol, provides a valuable but indirect comparison. Further research is required to generate specific efficacy data for this compound to allow for a more direct and definitive assessment of its biocidal potential relative to other compounds. Researchers and drug development professionals are encouraged to conduct such studies to fill this knowledge gap.

References

Spectroscopic Data for the Structural Confirmation of 2,6-Dichloro-4-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2,6-Dichloro-4-methylphenol, a key intermediate in various chemical syntheses. The structural confirmation of this compound is paramount for its application in research and development. This document presents a consolidation of available and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), to facilitate its unambiguous identification. Detailed experimental protocols for acquiring such data are also provided, alongside a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for the structural elucidation of 2,6-Dichloro-4-methylphenol. Due to the limited availability of public domain, raw experimental spectra, predicted data from validated computational models have been included to provide a comprehensive analytical profile.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~7.15s2Ar-H
~5.50s (broad)1OH
~2.30s3CH₃

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

Chemical Shift (δ) ppmCarbon Atom Assignment
~148.5C-OH
~129.0C-Cl
~128.5C-H
~127.0C-CH₃
~20.5CH₃

Table 3: IR Spectroscopic Data (Predicted Major Peaks)

Wavenumber (cm⁻¹)Functional Group Assignment
3600-3400 (broad)O-H stretch (phenolic)
3100-3000C-H stretch (aromatic)
2970-2850C-H stretch (methyl)
1600, 1470C=C stretch (aromatic ring)
1200C-O stretch (phenol)
850-750C-Cl stretch

Table 4: Mass Spectrometry Data

m/zProposed Fragment Ion
176/178/180[M]⁺ (Molecular ion with isotopic pattern for 2 Cl atoms)
141/143[M - Cl]⁺
104[M - 2Cl - H]⁺

Logical Workflow for Spectroscopic Analysis

The structural confirmation of a synthesized compound like 2,6-Dichloro-4-methylphenol follows a logical progression of spectroscopic analyses. Each technique provides unique and complementary information, leading to an unambiguous structural assignment.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Compound Synthesized 2,6-Dichloro-4-methylphenol MS Mass Spectrometry (MS) - Molecular Weight - Elemental Composition Compound->MS Provides molecular mass IR Infrared (IR) Spectroscopy - Functional Groups Compound->IR Identifies functional groups NMR Nuclear Magnetic Resonance (NMR) - Carbon-Hydrogen Framework Compound->NMR Determines connectivity Structure Confirmed Structure of 2,6-Dichloro-4-methylphenol MS->Structure Combined data confirms structure IR->Structure Combined data confirms structure NMR->Structure Combined data confirms structure

Caption: Workflow for the structural confirmation of 2,6-Dichloro-4-methylphenol.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited. These protocols are based on standard practices for the analysis of halogenated phenolic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy

  • Sample Preparation: Approximately 10-20 mg of dry 2,6-Dichloro-4-methylphenol is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added to serve as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Spectra are acquired on a high-resolution NMR spectrometer, such as a Bruker AC-300 (300 MHz for ¹H, 75 MHz for ¹³C) or equivalent.[1]

  • ¹H NMR Acquisition:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is used.

    • Acquisition Parameters: A spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) are used to achieve an adequate signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is employed.

    • Acquisition Parameters: A spectral width of approximately 220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (typically 1024 or more) are required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected using appropriate NMR processing software. Chemical shifts are referenced to the internal TMS standard.

Infrared (IR) Spectroscopy

Fourier-Transform Infrared (FTIR) Spectroscopy

  • Sample Preparation (KBr Pellet Method):

    • A small amount (1-2 mg) of solid 2,6-Dichloro-4-methylphenol is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle.

    • The homogenous mixture is then transferred to a pellet-pressing die.

    • A hydraulic press is used to apply several tons of pressure to the die, forming a thin, transparent KBr pellet containing the dispersed sample.

  • Instrumentation: The IR spectrum is recorded using a Fourier-Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • A background spectrum of a pure KBr pellet is first recorded.

    • The sample pellet is then placed in the spectrometer's sample holder, and the sample spectrum is acquired.

    • The instrument software automatically subtracts the background spectrum from the sample spectrum to yield the final IR spectrum of the compound.

    • Spectra are typically recorded in the mid-infrared range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS)

  • Sample Preparation: A dilute solution of 2,6-Dichloro-4-methylphenol is prepared in a volatile organic solvent such as dichloromethane or methanol (typically 10-100 µg/mL).

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used for the analysis.

  • Gas Chromatography (GC) Method:

    • Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (30 m length, 0.25 mm internal diameter, 0.25 µm film thickness), is suitable for separating the analyte.

    • Carrier Gas: Helium is used as the carrier gas at a constant flow rate (e.g., 1 mL/min).

    • Injector: A split/splitless injector is used, typically operated in splitless mode for dilute samples at a temperature of 250-280°C.

    • Oven Temperature Program: A temperature gradient is employed to ensure good separation and peak shape. A typical program might start at 80°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C, and hold for several minutes.

  • Mass Spectrometry (MS) Method:

    • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to generate fragment ions.

    • Mass Analyzer: The mass analyzer is set to scan a mass-to-charge (m/z) range that includes the expected molecular ion and fragment ions (e.g., m/z 40-300).

    • Data Acquisition: The mass spectrometer acquires mass spectra continuously as the analyte elutes from the GC column.

  • Data Analysis: The resulting total ion chromatogram (TIC) is analyzed to identify the peak corresponding to 2,6-Dichloro-4-methylphenol. The mass spectrum of this peak is then examined to determine the molecular ion and the fragmentation pattern, which provides crucial information for structural confirmation. The presence of two chlorine atoms will be indicated by a characteristic isotopic pattern for the molecular ion and chlorine-containing fragments.[1]

References

Navigating the Analytical Maze: An In-depth Technical Guide to the Inter-laboratory Quantification of 2,6-Dichloro-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies for the quantification of 2,6-dichloro-3-methylphenol. In the absence of published inter-laboratory comparison studies for this specific analyte, this document synthesizes expected performance characteristics from validated methods for structurally similar chlorinated phenols. Detailed experimental protocols for the most common analytical techniques are provided, alongside visualizations of experimental workflows and metabolic pathways to support robust method development and validation.

Data Presentation: A Comparative Overview of Analytical Methods

While direct inter-laboratory comparison data for this compound is not publicly available, Table 1 summarizes representative performance characteristics of common analytical methods used for the quantification of chlorinated phenols. This data has been compiled from various sources detailing the analysis of similar compounds and serves as a benchmark for method validation.

Table 1: Representative Performance of Analytical Methods for Chlorinated Phenol Quantification

ParameterMethod A: Gas Chromatography-Mass Spectrometry (GC-MS)Method B: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)Method C: Gas Chromatography with Flame Ionization Detection (GC-FID)
Linearity (r²) >0.995>0.998>0.990
Limit of Detection (LOD) 0.1 - 1 µg/L5 - 20 µg/L10 - 50 µg/L
Limit of Quantification (LOQ) 0.5 - 5 µg/L15 - 60 µg/L30 - 150 µg/L
Mean Recovery (%) 95 - 10590 - 11085 - 115
Precision (RSD %) < 10< 15< 20

Disclaimer: The data in this table is illustrative and based on the performance of analytical methods for similar chlorinated phenol compounds. Actual performance for this compound may vary and requires specific method validation.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods such as EPA Method 8041A and can be adapted for the specific analysis of this compound.[1][2]

Method A: Gas Chromatography-Mass Spectrometry (GC-MS)

This method offers high selectivity and sensitivity for the analysis of semi-volatile organic compounds like this compound.

1. Sample Preparation (Water Matrix):

  • Acidify a 1 L water sample to a pH < 2 with concentrated sulfuric acid.

  • Spike the sample with an appropriate surrogate standard (e.g., 2,4,6-tribromophenol).

  • Perform a liquid-liquid extraction using three successive 60 mL aliquots of dichloromethane in a separatory funnel.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract to a final volume of 1 mL using a Kuderna-Danish (K-D) apparatus.

  • Add an internal standard (e.g., pentachlorophenol-13C6) prior to analysis.

2. GC-MS Analysis:

  • Gas Chromatograph: Equipped with a capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector: Splitless mode at 250°C.

  • Oven Temperature Program: Initial temperature of 60°C for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Operated in electron ionization (EI) mode with selected ion monitoring (SIM) for the characteristic ions of this compound.

Method B: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

HPLC-UV is a robust and widely used technique for the analysis of phenolic compounds.

1. Sample Preparation (Solid Matrix):

  • Homogenize a 10 g solid sample with anhydrous sodium sulfate.

  • Extract the sample using an accelerated solvent extraction (ASE) system with a mixture of acetone and hexane (1:1 v/v).

  • Concentrate the extract to approximately 1 mL using a gentle stream of nitrogen.

  • Perform a solvent exchange to the mobile phase.

  • Filter the final extract through a 0.45 µm syringe filter before injection.

2. HPLC-UV Analysis:

  • HPLC System: Equipped with a C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (acidified with 0.1% phosphoric acid). A typical starting condition is 60:40 (v/v) acetonitrile:water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: UV detection at a wavelength determined by the absorbance maximum of this compound (typically around 280-290 nm).

  • Injection Volume: 20 µL.

Visualizations

Experimental Workflow

The following diagram illustrates a general workflow for the analysis of this compound in an environmental sample.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing SampleCollection Sample Collection (Water/Solid) Preservation Preservation & Storage SampleCollection->Preservation Extraction Extraction (LLE/SPE/ASE) Preservation->Extraction Concentration Concentration Extraction->Concentration Cleanup Cleanup (Optional) Concentration->Cleanup GCMS GC-MS Analysis Cleanup->GCMS Derivatization (Optional) HPLCUV HPLC-UV Analysis Cleanup->HPLCUV Quantification Quantification GCMS->Quantification HPLCUV->Quantification Reporting Reporting Quantification->Reporting

General workflow for the analysis of this compound.
Metabolic Pathway

Chlorinated phenols like this compound are known to undergo Phase I and Phase II metabolism. The following diagram illustrates a probable metabolic pathway.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Conjugation cluster_excretion Excretion Parent This compound Hydroxylated Hydroxylated Metabolite Parent->Hydroxylated CYP450 Enzymes (e.g., CYP3A4) Glucuronide Glucuronide Conjugate Hydroxylated->Glucuronide UGTs Sulfate Sulfate Conjugate Hydroxylated->Sulfate SULTs Excretion Urinary/Fecal Excretion Glucuronide->Excretion Sulfate->Excretion

Probable metabolic pathway of this compound.

This guide provides a foundational understanding for the analytical quantification of this compound. The successful application of these methods relies on rigorous in-house validation to establish performance characteristics for the specific matrices and instrumentation used. As more data becomes available, a direct inter-laboratory comparison will be invaluable for standardizing the analysis of this compound.

References

An In-depth Technical Guide to the Separation of Dichlorophenol Isomers Using Capillary Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the performance of different capillary gas chromatography (GC) columns for the critical separation of six dichlorophenol (DCP) isomers: 2,3-DCP, 2,4-DCP, 2,5-DCP, 2,6-DCP, 3,4-DCP, and 3,5-DCP. The selection of an appropriate capillary column is paramount for achieving accurate and reliable quantification of these isomers, which are common environmental pollutants and intermediates in chemical synthesis.

Introduction to Dichlorophenol Isomer Separation

The six positional isomers of dichlorophenol present a significant analytical challenge due to their similar physicochemical properties and boiling points. Gas chromatography, with its high resolving power, is the technique of choice for their separation. The core of this separation lies in the selection of the capillary column's stationary phase, which dictates the selectivity and ultimate resolution of the isomers. This guide explores the performance of various stationary phases, from common non-polar columns to more specialized polar phases, providing a framework for method development and optimization.

Logical Workflow for Capillary Column Selection

The selection of a capillary column for dichlorophenol separation is a systematic process. The following workflow outlines the key decision points for researchers to navigate from initial analyte identification to final method validation.

Capillary Column Selection Workflow cluster_start 1. Define Analytical Needs cluster_phase 2. Stationary Phase Selection cluster_dims 3. Column Dimensions cluster_optimize 4. Method Development & Optimization cluster_end 5. Final Method A Identify Target Analytes (All six DCP isomers) B Assess Analyte Polarity (DCPs are polar) A->B Polarity dictates interaction C Evaluate Stationary Phases (e.g., 5% Phenyl, WAX) B->C D Review Known Co-elutions (e.g., 2,4-DCP / 3,5-DCP on DB-5) C->D E Select Dimensions (L x ID x df) (e.g., 30m x 0.25mm x 0.25µm) D->E Selectivity drives choice F Optimize GC Conditions (Temp. Program, Flow Rate) E->F Dimensions affect efficiency G Validate Method (Resolution, Peak Shape, Sensitivity) F->G H Troubleshoot (if needed) G->H G->H Performance Not Met I Implement for Routine Analysis G->I Performance OK H->C Re-evaluate Phase H->F Re-optimize Conditions

Caption: A workflow for selecting a capillary column for dichlorophenol analysis.

Comparative Performance of Capillary Columns

The choice of stationary phase is the most critical factor in the separation of dichlorophenol isomers. While standard, low-polarity columns are versatile, they often fall short of resolving all six isomers. More polar phases typically offer superior selectivity.

1. Low-Polarity Columns (5% Phenyl Polysiloxane)

Columns with a 5% phenyl-substituted polysiloxane stationary phase (e.g., DB-5, HP-5ms, Rxi-5ms) are common starting points for general environmental analyses.[1] While robust, they are known to have limitations for specific dichlorophenol isomer pairs.

  • Performance: These columns can separate some of the isomers, but critical co-elutions are frequently observed. Notably, EPA Method 8041A points out that 2,4-dichlorophenol and 3,5-dichlorophenol can co-elute on a DB-5 column.[2] Similarly, incomplete separations of 2,5-DCP and 2,4-DCP have been noted on nonpolar columns.[3]

  • Elution Order: The elution order on these phases generally follows the boiling points of the isomers.

2. High-Polarity Columns (Polyethylene Glycol - WAX)

Polyethylene glycol (PEG) phases, commonly known as WAX columns (e.g., DB-WAX), are highly polar and interact with polar analytes like phenols through dipole-dipole interactions and hydrogen bonding. This often results in unique selectivity for positional isomers.

  • Performance: WAX-type columns are highly recommended for chlorophenol isomer separation as they can provide better peak shapes and resolve the critical pairs that co-elute on 5% phenyl phases.[4] The distinct chemical interactions provide an alternative elution pattern compared to non-polar columns, enhancing the separation of isomers with similar boiling points.[5]

  • Considerations: WAX columns typically have a lower maximum operating temperature compared to polysiloxane columns, which should be considered if high-boiling point contaminants are present in the sample matrix.[4]

3. Mid-Polarity Columns

Columns with intermediate polarity, such as those with a higher percentage of phenyl substitution (e.g., 35% or 50% phenyl polysiloxane), can offer a balance of selectivity and thermal stability. These can be a good alternative when a WAX column is not suitable but a 5% phenyl column does not provide adequate resolution.

Quantitative Data Summary

The following table compiles representative performance data for the separation of dichlorophenol isomers on different types of capillary columns. Note: Absolute retention times can vary significantly between instruments and methods; relative elution order and resolution are the key comparison points.

Capillary Column (Stationary Phase)Dimensions (L x ID x df)Key Performance CharacteristicsKnown Co-elutions / Critical PairsReference
DB-5 (5% Phenyl Polysiloxane)30 m x 0.53 mm ID, 1.5 µmRobust, general-purpose column.2,4-DCP / 3,5-DCP often co-elute.[2]
HP-5ms (5% Phenyl Polysiloxane)30 m x 0.25 mm ID, 0.25 µmIncomplete separation of 2,5-DCP / 2,6-DCP / 3,5-DCP observed.2,5-DCP / 2,6-DCP / 3,5-DCP[3]
DB-WAX (Polyethylene Glycol)30 m x 0.25 mm ID, 0.25 µmRecommended for isomer separation. Provides better peak shape and resolution for chlorophenols.Can resolve critical pairs that co-elute on DB-5.[4][6]
TraceGOLD TG-Dioxin 60 m x 0.25 mm, 0.25 µmProvides baseline resolution for a wide range of chlorophenolic compounds.Not specified for all six DCPs, but shows good overall performance.[7]

Experimental Protocols

Reproducible and accurate results depend on carefully controlled experimental conditions. The following protocols provide a starting point for the analysis of dichlorophenols on two common types of capillary columns.

Protocol 1: General Screening using a 5% Phenyl Polysiloxane Column

This method is suitable for initial screening or for matrices where dichlorophenol concentrations are relatively high and complete isomer separation is not the primary goal.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injector: Splitless mode at 250 °C

  • Oven Temperature Program:

    • Initial Temperature: 60 °C, hold for 1 minute

    • Ramp 1: 10 °C/min to 180 °C

    • Ramp 2: 20 °C/min to 280 °C, hold for 5 minutes

  • Detector: Mass Spectrometer (MS)

    • Transfer Line: 280 °C

    • Ion Source: 230 °C

    • Mode: Electron Ionization (EI), acquiring in Selected Ion Monitoring (SIM) mode for best sensitivity.

Protocol 2: Optimized Isomer Separation using a WAX Column

This method is designed to achieve baseline separation of all six dichlorophenol isomers.

  • Column: DB-WAX (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness[5]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Injector: Splitless mode at 240 °C

  • Oven Temperature Program:

    • Initial Temperature: 80 °C, hold for 2 minutes

    • Ramp: 8 °C/min to 220 °C, hold for 10 minutes

  • Detector: Flame Ionization Detector (FID) or Mass Spectrometer (MS)

    • FID Temperature: 250 °C

    • MS settings as per Protocol 1, with injector and oven temperatures adjusted.

Dichlorophenol Isomer Structures

Understanding the molecular structure is key to interpreting chromatographic behavior. The substitution pattern of the chlorine atoms influences the molecule's polarity and boiling point, which are the primary drivers of separation.

Dichlorophenol Isomers cluster_23 2,3-Dichlorophenol cluster_24 2,4-Dichlorophenol cluster_25 2,5-Dichlorophenol cluster_26 2,6-Dichlorophenol cluster_34 3,4-Dichlorophenol cluster_35 3,5-Dichlorophenol a b c d e f

Caption: The chemical structures of the six dichlorophenol isomers.

Note: The images in the diagram above are placeholders and would be rendered in a system capable of displaying images within Graphviz nodes.

Conclusion

The successful separation of all six dichlorophenol isomers by capillary gas chromatography is highly dependent on the stationary phase chemistry. While standard 5% phenyl polysiloxane columns are useful for general screening, they often fail to resolve critical isomer pairs, particularly 2,4-DCP and 3,5-DCP. For complete baseline separation, a high-polarity polyethylene glycol (WAX) stationary phase is strongly recommended. The enhanced selectivity of WAX columns provides a different elution order and resolves the isomers that are problematic on lower polarity phases. Researchers should begin method development with a WAX column and optimize the temperature program and flow rate to achieve the desired resolution for their specific application.

References

A Comparative Analysis of Extraction Methodologies for 2,6-Dichloro-3-methylphenol from Soil Matrices

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of prevalent extraction methods for the analysis of 2,6-Dichloro-3-methylphenol in soil. The selection of an appropriate extraction technique is paramount for accurate quantification, directly impacting the reliability of environmental monitoring and the integrity of data in drug development processes where this compound may be a precursor or metabolite. This document details the experimental protocols and presents a quantitative comparison of four key methods: Soxhlet extraction, Ultrasonic-Assisted Extraction (UAE), Microwave-Assisted Extraction (MAE), and Solid-Phase Microextraction (SPME).

Introduction to Extraction Techniques

The effective isolation of semi-volatile organic compounds like this compound from complex solid matrices such as soil is a critical first step in their analysis. The choice of extraction method influences not only the recovery of the analyte but also factors such as solvent consumption, extraction time, and overall sample throughput. Traditional methods like Soxhlet extraction, while robust, are often time- and solvent-intensive.[1] Modern techniques such as UAE and MAE offer significantly faster extraction times and reduced solvent usage.[1][2] SPME represents a solvent-free approach, ideal for trace-level analysis.[1]

Comparative Data on Extraction Methods

The following tables summarize the key quantitative parameters for the extraction of dichlorophenols from soil, providing a basis for method selection. Data for closely related dichlorophenols are included where specific data for this compound is not available, offering a valuable proxy for performance evaluation.

Method Analyte Soil Type Solvent System Solvent Volume Extraction Time Temperature Recovery (%) Reference
Soxhlet (EPA 3540C) Semivolatile OrganicsSolid MatricesMethylene chloride/Acetone (1:1)~300 mL16 - 24 hoursBoiling point of solventNot Specified[3][4][5]
Automated Soxhlet (EPA 3541) Semivolatile OrganicsSoilAcetone/Hexane (1:1)~135 mL< 3 hoursBoiling point of solventNot Specified[2][6]
Ultrasonic-Assisted Extraction ChlorophenolsSoilMethanolNot Specified10 - 90 minutesAmbient81 - 99[1][7]
Microwave-Assisted (EPA 3546) Substituted PhenolsSoil, Sand, Glass-fibersHexane/Acetone (1:1)30 mL10 - 20 minutes100 - 115 °CEquivalent to Soxhlet[8][9][10]
MAE-HS-SPME ChlorophenolsSoilAqueous solution (pH 2)6 mL9 minutes132 W (microwave power)~90[11][12]
ASE-SPME ChlorophenolsWetland SoilWater with 5% AcetonitrileNot Specified3 x 10 minutes125 °CNot Specified[13][14]

Table 1: Quantitative Comparison of Extraction Methods for Dichlorophenols in Soil.

Detailed Experimental Protocols

The following sections provide detailed methodologies for each of the discussed extraction techniques.

Soxhlet Extraction (Based on EPA Method 3540C)

Soxhlet extraction is a classical and exhaustive technique that ensures intimate contact between the sample and the extraction solvent.[3]

Materials:

  • Soxhlet extractor (40 mm ID, with 500-mL round bottom flask)[3]

  • Extraction thimbles (glass or paper, contaminant-free)[15]

  • Heating mantle[15]

  • Anhydrous sodium sulfate[3]

  • Extraction solvent (e.g., Methylene chloride/Acetone, 1:1 v/v)[3]

  • Kuderna-Danish (K-D) concentrator apparatus[3]

  • Drying column[3]

Procedure:

  • A 10 g solid sample is blended with 10 g of anhydrous sodium sulfate.[3]

  • The mixture is placed in an extraction thimble.[3]

  • Approximately 300 mL of the extraction solvent is added to a 500-mL round-bottom flask with boiling chips.[3]

  • The flask is attached to the extractor and the sample is extracted for 16-24 hours at a rate of 4-6 cycles per hour.[3]

  • After cooling, the extract is passed through a drying column containing anhydrous sodium sulfate to remove residual water.[3]

  • The dried extract is collected in a K-D concentrator for subsequent concentration and analysis.[3]

Ultrasonic-Assisted Extraction (UAE)

UAE utilizes high-frequency sound waves to disrupt the sample matrix and enhance solvent penetration, leading to faster extraction times.[7]

Materials:

  • Ultrasonic bath or probe sonicator

  • Extraction vessels (e.g., glass centrifuge tubes)

  • Centrifuge

  • Extraction solvent (e.g., Methanol)

Procedure:

  • A known weight of the soil sample is placed in an extraction vessel.

  • A specific volume of the extraction solvent is added.

  • The vessel is placed in an ultrasonic bath or a sonicator probe is immersed in the slurry.

  • Sonication is carried out for a predetermined time (e.g., 10-90 minutes), potentially in multiple cycles.[7]

  • The sample is centrifuged to separate the solid and liquid phases.

  • The supernatant (extract) is collected for analysis.

Microwave-Assisted Extraction (MAE) (Based on EPA Method 3546)

MAE uses microwave energy to rapidly heat the solvent and sample in a closed vessel, leading to a significant reduction in extraction time and solvent consumption.[8][9][10]

Materials:

  • Microwave extraction system with temperature and pressure control[8]

  • Microwave extraction vessels (capable of withstanding at least 200 °C and 200 psi)[8]

  • Extraction solvent (e.g., Hexane/Acetone, 1:1 v/v)[8]

  • Filtration apparatus

Procedure:

  • A sample of up to 20 g is placed in the microwave extraction vessel.[8]

  • 30 mL of the extraction solvent mixture is added.[10]

  • The vessel is sealed and placed in the microwave extractor.[16]

  • The sample is heated to a temperature of 100-115 °C and held for 10-20 minutes.[8]

  • After cooling, the vessel is opened, and the extract is filtered to remove solid particles.[16]

  • The filtered extract is then ready for cleanup and analysis.[16]

Solid-Phase Microextraction (SPME)

SPME is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed to the sample (or its headspace). Analytes partition onto the fiber and are then thermally desorbed into a gas chromatograph.[1]

Materials:

  • SPME fiber holder and assembly (e.g., with polyacrylate fiber)[11][12]

  • Sample vials with septa

  • Heating and stirring module

  • Gas chromatograph (GC) with a suitable detector

Procedure (Headspace SPME):

  • A soil sample (e.g., 1.0 g) is placed into a sample vial with an aqueous solution (e.g., 6 mL at pH 2).[11][12]

  • The vial is sealed and heated to a specific temperature to facilitate the partitioning of the analyte into the headspace.

  • The SPME fiber is exposed to the headspace of the sample for a defined period (e.g., 9 minutes) while stirring.[11][12]

  • The fiber is then retracted and immediately introduced into the hot injector of the GC for thermal desorption of the analytes.[11][12]

Visualization of Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each extraction method.

Soxhlet_Extraction_Workflow start Start sample_prep Sample Preparation: - Weigh 10g soil - Mix with 10g Na2SO4 start->sample_prep thimble Place mixture in extraction thimble sample_prep->thimble soxhlet_setup Assemble Soxhlet apparatus with 300 mL solvent thimble->soxhlet_setup extraction Extract for 16-24 hours (4-6 cycles/hour) soxhlet_setup->extraction cool Cool the extract extraction->cool dry Dry extract with Na2SO4 cool->dry concentrate Concentrate extract (Kuderna-Danish) dry->concentrate analysis Analysis concentrate->analysis

Caption: Workflow for Soxhlet Extraction.

UAE_Workflow start Start sample_prep Sample Preparation: - Weigh soil into vessel start->sample_prep add_solvent Add extraction solvent sample_prep->add_solvent sonicate Sonicate for a specified time add_solvent->sonicate centrifuge Centrifuge the sample sonicate->centrifuge collect_extract Collect supernatant centrifuge->collect_extract analysis Analysis collect_extract->analysis MAE_Workflow start Start sample_prep Sample Preparation: - Weigh soil into vessel start->sample_prep add_solvent Add 30 mL extraction solvent sample_prep->add_solvent seal_vessel Seal the vessel add_solvent->seal_vessel microwave Microwave extraction (e.g., 100-115°C for 10-20 min) seal_vessel->microwave cool Cool the vessel microwave->cool filter_extract Filter the extract cool->filter_extract analysis Analysis filter_extract->analysis SPME_Workflow start Start sample_prep Sample Preparation: - Place soil in vial - Add aqueous solution start->sample_prep seal_vial Seal the vial sample_prep->seal_vial equilibrate Heat and stir to equilibrate analyte in headspace seal_vial->equilibrate expose_fiber Expose SPME fiber to headspace equilibrate->expose_fiber retract_fiber Retract fiber expose_fiber->retract_fiber desorb Thermally desorb in GC injector retract_fiber->desorb analysis GC Analysis desorb->analysis

References

accuracy and precision of analytical methods for chlorinated phenols

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Accuracy and Precision of Analytical Methods for Chlorinated Phenols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the analytical methodologies used for the determination of chlorinated phenols in various matrices. It focuses on the critical performance characteristics of accuracy and precision, offering a comparative analysis of commonly employed techniques. This document is intended to assist researchers, scientists, and professionals in drug development in selecting and implementing robust and reliable analytical methods for these environmentally and toxicologically significant compounds.

Introduction to Chlorinated Phenol Analysis

Chlorinated phenols (CPs) are a class of organic compounds that are widely used as intermediates in the synthesis of pesticides, herbicides, and dyes. Due to their toxicity and persistence in the environment, the accurate and precise measurement of CPs in matrices such as water, soil, and biological samples is of paramount importance for environmental monitoring and human health risk assessment. The selection of an appropriate analytical method is crucial for generating reliable data. This guide focuses on the most prevalent and validated techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).

Core Concepts: Accuracy and Precision

In analytical chemistry, accuracy and precision are two fundamental parameters that define the quality of a measurement.

  • Accuracy refers to the closeness of a measured value to a standard or known true value. It is often expressed as the percent recovery of a spiked analyte in a sample matrix.

  • Precision represents the closeness of two or more measurements to each other. It is typically expressed as the relative standard deviation (RSD) of a series of measurements.

Regulatory bodies, such as the U.S. Environmental Protection Agency (EPA), have established specific criteria for accuracy and precision for the analysis of chlorinated phenols to ensure data quality and comparability across different laboratories.[1]

General Analytical Workflow

The analysis of chlorinated phenols, regardless of the specific instrumentation, follows a general workflow. This process is designed to isolate the target analytes from the sample matrix, concentrate them to detectable levels, and then perform the instrumental analysis for identification and quantification.

Analytical Workflow for Chlorinated Phenols Figure 1. General Workflow for Chlorinated Phenol Analysis cluster_pre_analysis Pre-Analysis cluster_analysis Analysis cluster_post_analysis Post-Analysis Sample Collection Sample Collection Preservation Preservation Sample Collection->Preservation Icing, pH adjustment Sample Preparation Sample Preparation Preservation->Sample Preparation Extraction/Cleanup Instrumental Analysis Instrumental Analysis Sample Preparation->Instrumental Analysis Injection Data Acquisition Data Acquisition Instrumental Analysis->Data Acquisition Data Processing Data Processing Data Acquisition->Data Processing Chromatogram Integration Quantification Quantification Data Processing->Quantification Calibration Curve Reporting Reporting Quantification->Reporting

Caption: General Workflow for Chlorinated Phenol Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) Methods

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including chlorinated phenols.[2] Often, a derivatization step is employed to improve the chromatographic properties and sensitivity of the analytes.[3]

Data Presentation: Accuracy and Precision of GC-MS Methods

The following tables summarize the accuracy (as percent recovery) and precision (as relative standard deviation) for the analysis of various chlorinated phenols using GC-MS based methods.

Table 1: Performance of EPA Method 528 for Phenols in Drinking Water [4]

AnalyteAverage Recovery (%)RSD (%)
2-Chlorophenol95.34.8
2,4-Dichlorophenol99.15.5
2,4,6-Trichlorophenol103.26.1
Pentachlorophenol108.46.9

Table 2: Performance of GC-MS/MS for Chlorophenolics in Water [5]

AnalyteAverage Recovery (%)RSD (%)
4-Chlorophenol75-125<10
2,4,6-Trichlorophenol75-125<10
Chlorocatechols<35<10
Experimental Protocol: EPA Method 1653

This method is designed for the determination of chlorinated phenolics in wastewater.[6]

  • Sample Preparation:

    • A 1000 mL aliquot of water is spiked with stable isotopically labeled analogs of the compounds of interest.[6]

    • The sample pH is adjusted to neutral, and a potassium carbonate buffer is added to raise the pH to between 9 and 11.5.[6]

  • Derivatization (In Situ Acetylation):

    • Acetic anhydride is added to the sample to convert the chlorophenolics to their acetate derivatives.[6]

  • Extraction:

    • The acetylated compounds are extracted from the aqueous phase with hexane.[6]

  • Instrumental Analysis (GC-MS):

    • The hexane extract is concentrated and analyzed by capillary column GC-MS.[6]

    • Quantification is performed using isotope dilution or an internal standard technique.[6]

High-Performance Liquid Chromatography (HPLC) Methods

HPLC is a versatile technique suitable for the analysis of a wide range of chlorinated phenols without the need for derivatization.[7] UV detection is commonly employed for the quantification of these compounds.[8]

Data Presentation: Accuracy and Precision of HPLC-UV Methods

The following table summarizes the accuracy (as percent recovery) and precision (as relative standard deviation) for the analysis of various chlorinated phenols using HPLC-UV.

Table 3: Performance of HPLC-UV for Phenols in Spiked Milli-Q Water [7]

AnalyteAverage Recovery (%)RSD (%)
2-Chlorophenol87.292.58
2,4-Dichlorophenol89.101.99
2,4,6-Trichlorophenol93.214.94
Pentachlorophenol91.060.12
4-Chloro-3-methylphenol84.929.25
Experimental Protocol: General HPLC-UV Method with SPE

This protocol outlines a general procedure for the analysis of chlorinated phenols in water using solid-phase extraction (SPE) followed by HPLC-UV.

  • Sample Preparation (Solid-Phase Extraction):

    • A water sample (e.g., 1 L) is acidified to a pH ≤ 2 with an appropriate acid (e.g., 6 N HCl).[9]

    • The sample is passed through an SPE cartridge containing a sorbent such as polystyrene-divinylbenzene.[9]

    • The retained phenols are eluted from the cartridge with a suitable solvent (e.g., dichloromethane).[9]

  • Instrumental Analysis (HPLC-UV):

    • The eluate is concentrated and a portion is injected into the HPLC system.

    • Separation is typically achieved on a reversed-phase column (e.g., C18).

    • Detection is performed at a wavelength optimized for the absorbance of chlorinated phenols (e.g., 280 nm).[10]

Method Comparison and Selection

The choice between GC-MS and HPLC-UV depends on several factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.

  • GC-MS generally offers higher sensitivity and selectivity, making it ideal for trace-level analysis in complex matrices. The mass spectrometric detection provides definitive identification of the analytes.

  • HPLC-UV is a robust and often more accessible technique that is well-suited for the analysis of a wide range of chlorinated phenols without derivatization. Its sensitivity may be lower than GC-MS but is often sufficient for many monitoring applications.

A thorough cross-validation is essential to ensure data equivalency when using different analytical methods for the same purpose. This process provides confidence in the analytical results and allows for greater flexibility in laboratory operations.

Conclusion

The accurate and precise determination of chlorinated phenols is crucial for environmental and toxicological studies. Both GC-MS and HPLC-UV are powerful and reliable techniques for this purpose. This guide has provided a comparative overview of their performance characteristics, along with detailed experimental protocols for key methods. By understanding the principles, performance, and practical aspects of these methods, researchers and scientists can make informed decisions to ensure the generation of high-quality analytical data.

References

Safety Operating Guide

Proper Disposal of 2,6-Dichloro-3-methylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides guidance on the proper disposal of 2,6-Dichloro-3-methylphenol and is intended for use by trained professionals in a laboratory setting. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols and ensure compliance with all local, state, and federal regulations.

This compound is a hazardous chemical that requires careful handling and disposal to protect human health and the environment. It is classified as corrosive, causing severe skin burns and eye damage, and is toxic if swallowed or in contact with skin.[1][2][3] Furthermore, it is toxic to aquatic life.[2] Under no circumstances should this chemical or its containers be disposed of in standard trash or down the sanitary sewer.

Immediate Safety Protocols

Before handling this compound, it is crucial to be aware of the necessary safety measures and emergency procedures.

Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles and a face shield.[3]

  • Hand Protection: Wear compatible, chemical-resistant gloves.[3]

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For larger quantities or in case of potential splashing, consider additional protective clothing.[2][3]

  • Respiratory Protection: Use in a well-ventilated area or a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is necessary.[3][4]

Emergency Procedures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Seek immediate medical attention.[1][3][5]

  • Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and plenty of water. Seek immediate medical attention.[3][5][6]

  • Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][3][5]

  • Spills: Evacuate the area immediately. Wearing appropriate PPE, contain the spill using an inert absorbent material. Avoid generating dust.[7] Collect all contaminated materials and place them in a designated hazardous waste container.[5] Report the spill to your institution's EHS department.

Operational Disposal Plan

The disposal of this compound must be managed as a hazardous waste stream. This involves careful segregation, collection, and labeling.

Step 1: Waste Segregation

  • Solid Waste: This includes the pure chemical, contaminated personal protective equipment (gloves, aprons), paper towels, and other labware.

  • Liquid Waste: This includes solutions containing this compound and rinsate from contaminated glassware. Halogenated and non-halogenated solvent wastes should be collected separately where possible.[8]

Step 2: Waste Collection and Storage

  • Container Requirements: Use a designated, leak-proof, and sealable container that is chemically compatible with chlorinated phenols.[5][9] The original container may be used if it is in good condition.[9]

  • Labeling: Affix a "HAZARDOUS WASTE" label to the container immediately.[9][10] The label must clearly identify the contents, including "this compound" and its approximate concentration or percentage.

  • Collection Practices:

    • For solids, carefully place contaminated items into the designated solid waste container.

    • For liquids, use a funnel to transfer waste into the container to avoid spills. Do not fill the container beyond 90% capacity.

    • Keep the waste container securely closed at all times, except when adding waste.[8][9]

  • Storage: Store the waste container in a cool, well-ventilated, and designated satellite accumulation area. Ensure segregation from incompatible materials such as strong acids and bases.[3][8] Liquid waste containers should be stored in secondary containment to prevent spills.[5][8]

Step 3: Final Disposal

  • Arranging Pickup: Once the waste container is full or according to your institution's schedule, contact your EHS department or a licensed hazardous waste disposal company to arrange for pickup.[5][9]

  • Professional Disposal: The standard method for final disposal involves offering the waste to a licensed disposal company.[2] This may include incineration in a chemical scrubber after being mixed with a combustible solvent.[2]

Chemical and Hazard Data

The following table summarizes key data for this compound for easy reference.

PropertyData
Chemical Formula C₇H₆Cl₂O
Molecular Weight 177.02 g/mol [11]
Appearance Solid
Melting Point 64 - 66 °C[3]
Boiling Point 218 - 220 °C[3]
Solubility in Water 4 g/L (at 20 °C) (for 4-Chloro-3-methylphenol, as an indicator)[1]
Hazard Classifications Acute Oral Toxicity (Category 4), Acute Dermal Toxicity (Category 4), Skin Corrosion/Irritation (Category 1B/1C), Serious Eye Damage/Irritation (Category 1)[1][2][3]
Environmental Hazards Toxic to aquatic life.[2]
UN Number 2020 (for Chlorophenols, solid)[2]
Transport Hazard Class 6.1 (Toxic substances)[2]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

G cluster_prep Preparation & Handling cluster_collection Waste Collection & Storage cluster_disposal Final Disposal cluster_emergency Emergency Response ppe Step 1: Wear Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) segregate Step 2: Segregate Waste (Solid vs. Liquid, Halogenated) ppe->segregate collect Step 3: Collect in Labeled Container ('HAZARDOUS WASTE', Chemical Name) segregate->collect store Step 4: Store Securely (Closed Container, Secondary Containment, Segregated from Incompatibles) collect->store pickup Step 5: Arrange for Pickup (Contact EHS or Licensed Contractor) store->pickup dispose Step 6: Professional Disposal (Incineration or other approved method) pickup->dispose spill Spill or Exposure Event emergency_proc Follow Emergency Procedures (Evacuate, Decontaminate, Seek Medical Aid) spill->emergency_proc

References

Essential Safety and Operational Guide for Handling 2,6-Dichloro-3-methylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling 2,6-Dichloro-3-methylphenol in a laboratory setting. Adherence to these guidelines is critical to ensure personal safety and minimize environmental impact.

Personal Protective Equipment (PPE)

Due to the lack of specific permeation data for this compound, the following recommendations are based on guidelines for handling chlorinated phenols. It is crucial to select PPE that offers protection against corrosive and toxic materials.

Table 1: Recommended Personal Protective Equipment for this compound

PPE CategoryItemSpecification/Standard
Eye Protection Safety GogglesChemical splash goggles compliant with ANSI Z87.1 or EN 166.
Face ShieldTo be worn in conjunction with safety goggles, especially when there is a significant risk of splashes.
Hand Protection GlovesDouble gloving is recommended. Use a combination of nitrile (as a base layer) and a more robust glove such as butyl rubber or neoprene on top.[1]
Glove MaterialButyl rubber or neoprene gloves are recommended for handling phenols.[2]
Body Protection Laboratory CoatA fully buttoned, long-sleeved lab coat is mandatory.
Chemical-Resistant ApronA butyl rubber or neoprene apron should be worn over the lab coat when handling larger quantities or when there is a high risk of splashing.[1]
Protective ClothingFor extensive handling, a complete chemical-resistant suit may be necessary.
Respiratory Protection RespiratorWork should be conducted in a certified chemical fume hood.[1] If a fume hood is not available or in case of a spill, use a NIOSH-approved respirator with organic vapor cartridges.

Experimental Protocols

Standard Handling and Use Protocol
  • Preparation : Before handling this compound, ensure that a designated work area within a certified chemical fume hood is prepared.[1] The area should be clean and free of incompatible materials such as strong oxidizers and bases.[2]

  • PPE Donning : Put on all required PPE as specified in Table 1. This includes double gloves, a lab coat, and chemical splash goggles.

  • Weighing and Transfer : Handle solid this compound with care to avoid generating dust. Use a chemical spatula for transfers. For solutions, use appropriate volumetric glassware and a pipette with a bulb or a dispenser. Never pipette by mouth.

  • Centrifugation : If centrifugation is required, use sealed safety cups to prevent the release of aerosols.[3]

  • Post-Handling : After handling, wipe down the work area with an appropriate decontaminating solution. Wash hands thoroughly with soap and water, even after wearing gloves.[2]

Spill Response Protocol
  • Evacuation : In case of a significant spill, immediately evacuate the area and alert others.

  • Ventilation : Ensure the area is well-ventilated, preferably within a fume hood.

  • Containment : For small spills, use an absorbent material like vermiculite or sand to contain the substance.[4]

  • Cleanup : Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it into a labeled, sealed container for hazardous waste.[5]

  • Decontamination : Clean the spill area with soap and water.

Operational and Disposal Plans

Waste Disposal Protocol
  • Waste Segregation : All waste contaminated with this compound, including gloves, pipette tips, and empty containers, must be collected separately as hazardous chemical waste.[3]

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name "this compound".[6]

  • Storage : Store the sealed waste container in a designated, cool, and well-ventilated area, away from incompatible materials.[6]

  • Disposal Request : When the container is nearly full, submit a hazardous waste pickup request through your institution's Environmental Health and Safety (EHS) department.[6] Do not dispose of this chemical down the drain.[3]

Mandatory Visualization

PPE_Workflow_for_2_6_Dichloro_3_methylphenol cluster_prep Preparation Phase cluster_ops Operational Phase cluster_post Post-Operational Phase start Start: Handling Required assess_risk Assess Risks: - Quantity - Procedure - Spill Potential start->assess_risk select_ppe Select Appropriate PPE (Refer to Table 1) assess_risk->select_ppe don_ppe Don PPE: - Double Gloves - Goggles/Face Shield - Lab Coat/Apron select_ppe->don_ppe conduct_work Conduct Work in Chemical Fume Hood don_ppe->conduct_work spill Spill Occurs? conduct_work->spill handle_spill Follow Spill Response Protocol spill->handle_spill Yes decontaminate Decontaminate Work Area and Equipment spill->decontaminate No handle_spill->decontaminate doff_ppe Doff PPE Correctly decontaminate->doff_ppe dispose_waste Dispose of Contaminated Waste Properly doff_ppe->dispose_waste wash_hands Wash Hands Thoroughly dispose_waste->wash_hands end End wash_hands->end

Caption: PPE Workflow for this compound.

References

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Retrosynthesis Analysis

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Feasible Synthetic Routes

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请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。